molecular formula C37H56N8O7 B3026296 Unguisin B

Unguisin B

Katalognummer: B3026296
Molekulargewicht: 724.9 g/mol
InChI-Schlüssel: STCFDPSTGTYYBQ-MDODTGCMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Unguisin B is a peptide.
This compound has been reported in Aspergillus unguis with data available.

Eigenschaften

IUPAC Name

(3R,6R,9R,12S,15R,18R)-3-(1H-indol-3-ylmethyl)-6,18-dimethyl-12-(2-methylpropyl)-9,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H56N8O7/c1-19(2)16-27-35(50)45-30(20(3)4)36(51)41-23(8)32(47)42-28(17-24-18-39-26-13-10-9-12-25(24)26)34(49)38-15-11-14-29(46)40-22(7)33(48)44-31(21(5)6)37(52)43-27/h9-10,12-13,18-23,27-28,30-31,39H,11,14-17H2,1-8H3,(H,38,49)(H,40,46)(H,41,51)(H,42,47)(H,43,52)(H,44,48)(H,45,50)/t22-,23-,27+,28-,30-,31-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCFDPSTGTYYBQ-MDODTGCMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H56N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Unguisin B: A Technical Guide to its Discovery and Fungal Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

QINGDAO, China – In the intricate world of natural product discovery, the emergence of novel bioactive compounds from fungal sources continues to drive innovation in drug development. This whitepaper provides a comprehensive technical overview of Unguisin B, a cyclic heptapeptide (B1575542) with a unique structural architecture. We delve into its initial discovery, the producing fungal organisms, and the elucidation of its non-ribosomal biosynthetic pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of fungal secondary metabolites and their potential therapeutic applications.

Executive Summary

This compound is a member of the unguisin family of cyclic heptapeptides, distinguished by the incorporation of a γ-aminobutyric acid (GABA) residue within its macrocyclic structure.[1][2][3] First isolated from the marine-derived fungus Emericella unguis, its intriguing structure and potential bioactivity have prompted further investigation into its natural origins and biosynthetic machinery.[1][2] This guide synthesizes the available scientific literature to present a detailed account of the discovery, isolation, and characterization of this compound. Furthermore, it outlines the current understanding of its genetic blueprint and the enzymatic assembly line responsible for its production in various Aspergillus species.

Discovery and Producing Organisms

This compound was first reported in 1999 as a novel cyclic heptapeptide isolated from a marine-derived strain of Emericella unguis.[1][2] It was discovered alongside the closely related analogue, Unguisin A.[2] Subsequent research has identified this compound in other fungal species, including Aspergillus heteromorphus and Aspergillus candidus, indicating a broader distribution within the Aspergillus genus.[3][4][5] The teleomorph Emericella unguis is now taxonomically referred to as Aspergillus unguis.[6]

These discoveries highlight the metabolic potential of marine and terrestrial fungi as a source of complex and structurally diverse natural products. The producing organisms are typically cultivated on solid media, such as rice, to induce the production of secondary metabolites like this compound.[7]

Physicochemical and Structural Data of this compound

The structure of this compound was elucidated through extensive spectroscopic analysis, primarily using 2D NMR techniques and mass spectrometry.[1][2] The absolute stereochemistry of the constituent amino acids was determined using Marfey's method.[2][3]

PropertyValueReference
Molecular Formula C40H54N8O7[2]
Molecular Weight 758.9 g/mol [2]
Amino Acid Composition cyclo-(D-Ala-L-Val-L-Leu-L-Ala-D-Val-D-Trp-GABA)[2][6]
Appearance Not explicitly stated, typically a white amorphous solid after purification.N/A

Caption: Table 1. Summary of Physicochemical Properties of this compound.

Experimental Protocols

Fungal Cultivation and Extraction

The production of this compound is typically achieved through solid-state fermentation of the producing fungal strain.

  • Cultivation: The fungus, for example Aspergillus heteromorphus CBS 117.55, is cultivated on a solid rice medium.[7] The specifics of media composition and incubation conditions (temperature, duration) are critical for optimal yield.

  • Extraction: The solid culture is extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract containing a mixture of secondary metabolites.[7]

  • Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Isolation and Purification

A multi-step chromatographic process is employed to isolate this compound from the crude extract.

  • Initial Fractionation: The organic-soluble extract is subjected to fractionation using preparative High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) and Evaporative Light Scattering Detector (ELSD).[7]

  • Final Purification: Fractions containing this compound are further purified using semi-preparative HPLC-PDA to yield the pure compound.[7]

Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic methods.

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula.[3]

  • NMR Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) are conducted to establish the planar structure and sequence of amino acid residues.[3][7]

  • Stereochemistry Determination (Marfey's Method):

    • This compound is hydrolyzed to its constituent amino acids using 6 N HCl.[2]

    • The hydrolysate is then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[2]

    • The resulting diastereomeric derivatives are analyzed by HPLC and their retention times are compared to those of authentic D- and L-amino acid standards similarly derivatized.[2][3]

Biosynthesis of this compound

The origin of this compound is non-ribosomal, a hallmark of many complex fungal peptides.[2] Its biosynthesis is orchestrated by a dedicated biosynthetic gene cluster (BGC).[3][5]

Biosynthesis_Workflow cluster_Inputs Precursor Molecules cluster_Process Assembly and Cyclization L_Ala L-Alanine UngC UngC L_Ala->UngC Isomerization Amino_Acids L-Val, L-Leu, L-Ala, L-Trp, GABA UngA UngA Amino_Acids->UngA Sequential Addition D_Ala D-Alanine (Starter Unit) D_Ala->UngA Loading Heptapeptide Linear Heptapeptide Unguisin_B This compound (Cyclic Heptapeptide) Heptapeptide->Unguisin_B Cyclization & Release (Thioesterase Domain) UngC->D_Ala UngA->Heptapeptide Assembly

Caption: Proposed biosynthetic pathway for this compound.

The key enzymatic players in the biosynthesis of this compound include:

  • Alanine Racemase (UngC/UgsC): This enzyme catalyzes the conversion of L-alanine to D-alanine, which serves as the starter unit for the synthesis.[3][5] In some characterized unguisin BGCs, the gene encoding this enzyme is located outside the main cluster.[5][8]

  • Non-Ribosomal Peptide Synthetase (NRPS - UngA/UgsA): This large, multi-domain enzyme is the central assembly line for the peptide. It consists of seven modules, each responsible for the recognition, activation, and incorporation of a specific amino acid.[3][5] The NRPS recruits the various amino acid building blocks and catalyzes the formation of peptide bonds to create a linear heptapeptide intermediate.[9] The final domain, a thioesterase, is responsible for the cyclization and release of the mature this compound molecule.[9]

Recent studies on the biosynthesis of related unguisins have also identified a methyltransferase (UgsB) responsible for the β-methylation of a phenylalanine precursor, highlighting the potential for enzymatic tailoring that contributes to the structural diversity of this peptide family.[8][9]

Experimental_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing & Analysis cluster_Analysis Structural Analysis Cultivation 1. Fungal Cultivation (e.g., Aspergillus sp. on solid rice medium) Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Cultivation->Extraction Fractionation 3. Preparative HPLC (Initial Fractionation) Extraction->Fractionation Purification 4. Semi-preparative HPLC (Final Purification) Fractionation->Purification Structure_Elucidation 5. Structure Elucidation (HRESIMS, 2D NMR) Purification->Structure_Elucidation Stereochemistry 6. Stereochemistry (Acid Hydrolysis, Marfey's Method) Structure_Elucidation->Stereochemistry

Caption: Workflow for this compound isolation and characterization.

Conclusion and Future Outlook

This compound represents a fascinating example of the complex secondary metabolism of fungi. Its discovery and the subsequent elucidation of its biosynthetic pathway have provided valuable insights into the generation of structural diversity in non-ribosomally synthesized peptides. The detailed methodologies presented in this guide offer a framework for the continued exploration of fungal metabolomes. Future research will likely focus on elucidating the specific biological activities of this compound, exploring its potential as a drug lead, and leveraging synthetic biology approaches to engineer novel analogues with enhanced therapeutic properties. The unguisin biosynthetic machinery, with its modular NRPS, presents a prime target for such bioengineering efforts.

References

An In-depth Technical Guide to Unguisin B Producing Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin B is a cyclic heptapeptide (B1575542) belonging to the unguisin family of natural products, which are characterized by the presence of a γ-aminobutyric acid (GABA) residue and a high proportion of D-amino acids within their macrocyclic structure. These compounds have garnered interest in the scientific community due to their unique structural features and potential biological activities. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound and its analogues, their biosynthetic pathways, detailed experimental protocols for their isolation and characterization, and a summary of their reported biological activities.

Fungal Strains Producing this compound and Related Metabolites

Several fungal species, predominantly within the genus Aspergillus, have been identified as producers of this compound and other members of the unguisin family. The strains are often isolated from marine environments, suggesting a unique ecological niche for the production of these secondary metabolites.

Fungal StrainProduced Unguisin(s)Reference(s)
Aspergillus heteromorphus CBS 117.55This compound, Unguisin J[1][2][3]
Aspergillus violaceofuscus CBS 115571Unguisin A, this compound[2][3]
Emericella unguis (marine-derived)Unguisin A, this compound, Unguisin C, Unguisin D[4]
Aspergillus candidus MEFC1001 (marine-derived)Unguisin A, Unguisin E, Unguisin F, Unguisin K[5]
Aspergillus unguisUnguisin A[6]

Note: Emericella is a former genus name for the sexual state of some Aspergillus species.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a multi-enzyme complex, primarily a non-ribosomal peptide synthetase (NRPS), encoded by a biosynthetic gene cluster (BGC). The core of this machinery is a large, modular NRPS enzyme, often designated as UngA or UgsA.

Key Enzymes and their Roles:
  • Non-Ribosomal Peptide Synthetase (NRPS - UngA/UgsA): This is the central enzyme responsible for the assembly of the peptide backbone. It is composed of multiple modules, each responsible for the recognition, activation, and incorporation of a specific amino acid. The NRPS also catalyzes the final cyclization and release of the mature unguisin peptide.

  • Alanine Racemase (UngC/UgsC): This enzyme is crucial for providing the D-alanine precursor, which is a key component of the unguisin scaffold. It catalyzes the conversion of L-alanine to D-alanine. In some fungal strains, the gene encoding this enzyme is located within the unguisin BGC, while in others, it is found elsewhere in the genome.[5]

  • Methyltransferase (UgsB): In the biosynthesis of some unguisin analogues, a methyltransferase is responsible for the β-methylation of a phenylalanine precursor, leading to the incorporation of a β-methylphenylalanine residue.[5]

  • Hydrolase (UngD): An intriguing hydrolase has been identified in some unguisin BGCs that can linearize the cyclic unguisin peptides in vitro, although the physiological relevance of this activity is not yet fully understood.

Proposed Biosynthetic Pathway of this compound:

The biosynthesis of this compound initiates with the selection and activation of the precursor amino acids by the respective adenylation (A) domains of the NRPS modules. The activated amino acids are then tethered to the thiolation (T) domains. The condensation (C) domains catalyze the formation of peptide bonds, elongating the peptide chain. The final heptapeptide is then cyclized and released from the NRPS, likely by a terminal condensation or thioesterase domain.

This compound Biosynthesis cluster_precursors Precursor Supply cluster_enzymes Biosynthetic Machinery cluster_products Products L-Ala L-Ala UngC UngC (Alanine Racemase) L-Ala->UngC Isomerization Amino Acids L-Leu, L-Val, L-Phe, L-Trp, GABA UngA UngA (NRPS) (7 Modules) Amino Acids->UngA Incorporation UngC->UngA D-Ala starter unit Linear Heptapeptide Linear Heptapeptide UngA->Linear Heptapeptide Peptide Assembly This compound This compound Linear Heptapeptide->this compound Cyclization & Release

Proposed biosynthetic pathway of this compound.

Experimental Protocols

Fungal Cultivation and this compound Production

1. Culture Media:

  • Solid Rice Medium: This is a commonly used medium for the production of unguisins by Aspergillus heteromorphus.[7]

    • Preparation: Autoclave 90 g of rice and 150 mL of distilled water in a 500 mL Erlenmeyer flask at 121°C for 20 minutes.

  • LPM Medium: A preferred liquid medium for unguisin production by Aspergillus candidus.[5]

    • Composition (per liter): 9 g glucose, 10 g sucrose, 1 g yeast extract, 1 g peptone, 1 g sodium acetate (B1210297), 0.04 g KH₂PO₄, 0.1 g MgSO₄, 5 g soybean meal, 1.5 g CaCO₃. Adjust pH to 6.8.

2. Inoculation and Incubation:

  • Solid Culture: Inoculate the autoclaved rice medium with a spore suspension (e.g., 1 mL) of the fungal strain. Incubate statically at 25°C for 21 days.[7]

  • Liquid Culture: Inoculate 50 mL of LPM medium with 10⁵ fresh spores. Incubate at 28°C on a rotary shaker at 220 rpm for 7 days.[5]

Extraction and Purification of this compound

1. Extraction:

  • Solid Culture: After incubation, grind the fungal mass and extract exhaustively with ethyl acetate (EtOAc). Dry the EtOAc extract using a rotary evaporator.[7]

  • Liquid Culture: Extract the fermentation broth three times with an equal volume of EtOAc. Concentrate the combined organic layers to yield the crude extract.[5]

2. Purification Workflow:

The purification of this compound typically involves a multi-step chromatographic process.

Purification Workflow Crude Extract Crude Extract Defatting Partitioning with Hexane Crude Extract->Defatting Prep_HPLC Preparative HPLC (C18 column) Defatting->Prep_HPLC Fractions Fractions Prep_HPLC->Fractions SemiPrep_HPLC Semi-preparative HPLC (C18 column) Fractions->SemiPrep_HPLC Bioactive Fractions Pure_Unguisin_B Pure_Unguisin_B SemiPrep_HPLC->Pure_Unguisin_B

General workflow for the purification of this compound.

3. High-Performance Liquid Chromatography (HPLC):

  • Preparative HPLC:

    • Column: Kinetex RP18 (250 mm × 30 mm i.d., 5 μm).

    • Mobile Phase: A gradient of acetonitrile (B52724) (MeCN) in water, both containing 0.05% formic acid.

    • Gradient Program: A linear gradient from 20% to 100% MeCN.

    • Flow Rate: 18 mL/min.

  • Semi-preparative HPLC:

    • Column: Premier RP18 (250 mm × 10 mm i.d., 5 μm).

    • Detection: UV at 210 nm.

    • Mobile Phase and Gradient: Similar to preparative HPLC, but with a shallower gradient optimized for the separation of target compounds.

Structure Elucidation

1. Mass Spectrometry (MS):

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Used to determine the exact mass and molecular formula of the purified compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). The concentration should ideally be in the range of 1-5 mM.[8][9]

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons.

  • 2D NMR: A suite of 2D NMR experiments is essential for complete structure elucidation:

    • COSY (Correlation Spectroscopy): To identify spin-spin coupled protons, primarily for elucidating amino acid spin systems.

    • TOCSY (Total Correlation Spectroscopy): To connect all protons within a single amino acid residue.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for sequencing the amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the 3D structure and stereochemistry.

3. Stereochemistry Determination:

  • Marfey's Method: This is a standard method for determining the absolute stereochemistry of amino acids. It involves the hydrolysis of the peptide, derivatization of the resulting amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), and analysis of the diastereomeric derivatives by HPLC, comparing their retention times with those of derivatized authentic D- and L-amino acid standards.[1]

Biological Activity and Quantitative Data

While extensive biological screening data for this compound is limited, the unguisin family of peptides has been investigated for various activities.

CompoundBiological ActivityQuantitative DataReference(s)
Unguisin A Anion ReceptorHigh affinity for phosphate (B84403) and pyrophosphate.[10]
Unguisins (general) CytotoxicityNo significant cytotoxicity observed at 50 µM against a panel of human cancer cell lines (e.g., normal human embryonic kidney and liver cells, and six cancer cell lines).[5]
Unguisins (general) Antimicrobial ActivitySome reports suggest moderate antibacterial activity, while others show no detectable activity in growth inhibition assays. Specific MIC values for this compound are not consistently reported.[10]

Further research is needed to fully elucidate the pharmacological potential of this compound.

Signaling Pathways and Regulation

The production of secondary metabolites in Aspergillus species is tightly regulated by complex signaling networks. While specific regulatory pathways for unguisin biosynthesis are not yet fully elucidated, it is likely governed by global regulators of secondary metabolism.

Potential Regulatory Elements:
  • Pathway-Specific Transcription Factors: Many biosynthetic gene clusters in Aspergillus contain a pathway-specific transcription factor that directly controls the expression of the genes within the cluster. The presence and role of such a regulator in the unguisin BGC require further investigation.[7]

  • Global Regulators:

    • LaeA and the Velvet Complex (VeA, VelB): This is a key regulatory system that controls the expression of numerous secondary metabolite gene clusters in response to light and other environmental cues.

    • G-protein Signaling: G-protein coupled receptors (GPCRs) and downstream signaling cascades (e.g., PKA, MAPK pathways) are involved in sensing environmental signals and modulating secondary metabolism.[5]

  • Environmental Factors: The production of secondary metabolites is often influenced by culture conditions such as nutrient availability (carbon, nitrogen sources), pH, and temperature.

Regulatory Network Environmental Signals Environmental Signals GPCRs G-protein Coupled Receptors Environmental Signals->GPCRs G_Protein_Signaling G-protein Signaling (PKA, MAPK) GPCRs->G_Protein_Signaling Global Regulators Global Regulators (LaeA, Velvet Complex) G_Protein_Signaling->Global Regulators PSTF Pathway-Specific Transcription Factor (?) Global Regulators->PSTF Unguisin_BGC Unguisin Biosynthetic Gene Cluster (ung) PSTF->Unguisin_BGC Activation/Repression Unguisin_B_Production Unguisin_B_Production Unguisin_BGC->Unguisin_B_Production

Hypothetical regulatory network for this compound production.

Conclusion

This compound and its congeners represent a fascinating class of fungal secondary metabolites with unique structural features. This guide has provided a detailed overview of the fungal strains that produce these compounds, the intricate enzymatic machinery responsible for their biosynthesis, and the experimental methodologies for their study. While the full extent of their biological activities and the specific regulatory networks controlling their production remain to be fully explored, the information presented herein serves as a valuable resource for researchers in natural product chemistry, drug discovery, and fungal biotechnology. Further investigation into this family of cyclic peptides holds promise for the discovery of novel therapeutic agents and a deeper understanding of fungal secondary metabolism.

References

Unveiling Unguisin B: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, isolation protocols, and biosynthetic origins of Unguisin B, a cyclic heptapeptide (B1575542) of interest for its unique structure and potential biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Sources of this compound

This compound is a secondary metabolite produced by filamentous fungi, primarily belonging to the genus Aspergillus. To date, the most well-documented natural source of this compound is the fungal strain Aspergillus heteromorphus CBS 117.55.[1][2][3] It is co-isolated with a related compound, Unguisin J, from solid cultures of this organism.[1][2][3] Other species within the Aspergillus genus, such as Aspergillus violaceofuscus and Emericella unguis (now classified as Aspergillus unguis), are known to produce structurally similar unguisins, suggesting that other members of this genus may also harbor the potential to produce this compound.[4][5]

Experimental Protocols

Cultivation of Aspergillus heteromorphus CBS 117.55

Detailed protocols for the cultivation of Aspergillus heteromorphus for this compound production involve solid-state fermentation, which is known to induce the production of a diverse array of secondary metabolites in fungi.

Materials:

  • Aspergillus heteromorphus CBS 117.55 culture

  • Rice (e.g., long-grain white rice)

  • Deionized water

  • Erlenmeyer flasks or other suitable culture vessels

  • Autoclave

  • Incubator

Protocol:

  • Medium Preparation: A solid rice medium is prepared. While the exact rice-to-water ratio for the specific experiment yielding 14.1 mg of this compound is not detailed in the primary literature, a general approach involves adding an equal volume of deionized water to a given weight of rice (e.g., 100 g of rice and 100 mL of water) in an Erlenmeyer flask.

  • Sterilization: The flasks containing the rice medium are autoclaved at 121°C for 20-30 minutes to ensure sterility.

  • Inoculation: After the medium has cooled to room temperature, it is inoculated with a spore suspension or mycelial plugs of Aspergillus heteromorphus CBS 117.55.

  • Incubation: The inoculated flasks are incubated under static conditions at a controlled temperature, typically between 25-28°C, for a period of 14 to 21 days. The incubation is carried out in the dark to prevent photodegradation of metabolites.

Extraction of this compound

Following incubation, the entire solid culture is harvested for the extraction of secondary metabolites.

Materials:

  • Fungal culture from solid-state fermentation

  • Organic solvent (e.g., ethyl acetate (B1210297), methanol, or a mixture thereof)

  • Large beaker or flask for extraction

  • Shaker

  • Filtration apparatus (e.g., cheesecloth, filter paper, Buchner funnel)

  • Rotary evaporator

Protocol:

  • Harvesting: The fungal biomass and rice medium are scraped from the culture flasks.

  • Solvent Extraction: The harvested material is soaked in a suitable organic solvent. Ethyl acetate is a commonly used solvent for extracting moderately polar compounds like this compound. The solvent should be added in a sufficient volume to completely submerge the culture material (e.g., a 3:1 solvent-to-culture volume ratio).

  • Agitation: The mixture is agitated on a shaker for several hours to ensure efficient extraction of the metabolites into the solvent. This process is typically repeated three times.

  • Filtration and Concentration: The organic extract is filtered to remove the solid biomass. The combined filtrates are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The purification of this compound from the crude extract is achieved through a multi-step high-performance liquid chromatography (HPLC) process.[6]

Table 1: HPLC Purification Parameters for this compound [6]

Parameter Preparative HPLC Semi-Preparative HPLC
Column Kinetex RP18 (250 mm × 30 mm i.d., 5 µm)Premier RP18 (250 mm × 10 mm i.d., 5 µm)
Mobile Phase A H₂O + 0.05% formic acidH₂O
Mobile Phase B MeCN + 0.05% formic acidMeCN
Gradient 20–100% B65:35 to 35:65 (A:B) over 20 min
Flow Rate 18 mL/min3.0 mL/min
Detection PDA (λmax = 254 nm)UV (λmax = 210 nm)

Protocol:

  • Preparative HPLC: The crude extract is first fractionated by preparative HPLC. The fractions are collected based on the elution profile.

  • Semi-Preparative HPLC: Fractions containing this compound are then subjected to semi-preparative HPLC for final purification to yield the pure compound. From a representative culture, 14.1 mg of this compound was isolated.[6]

Stereochemical Analysis by Marfey's Method

The absolute stereochemistry of the amino acid residues in this compound is determined by Marfey's method.[6][7]

Materials:

  • Purified this compound (approx. 0.3 mg)

  • 6 N HCl

  • 1 N NaHCO₃

  • 1% (w/v) 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) in acetone

  • 2 N HCl

  • LC-MS system

Protocol:

  • Acid Hydrolysis: this compound is hydrolyzed in 6 N HCl at 115°C for 20 hours to break the peptide bonds and release the constituent amino acids.

  • Derivatization: The dried hydrolysate is dissolved in 1 N NaHCO₃, and then reacted with a solution of FDAA in acetone. The reaction mixture is incubated at 40°C for 1 hour.

  • Quenching: The reaction is stopped by the addition of 2 N HCl.

  • LC-MS Analysis: The resulting diastereomeric derivatives are analyzed by LC-MS. The retention times are compared with those of derivatized authentic D- and L-amino acid standards to determine the stereochemistry of each amino acid in this compound.

Quantitative Data

The following table summarizes the quantitative data for this compound.

Table 2: Quantitative Data for this compound

Parameter Value Source Organism Reference
Yield 14.1 mgAspergillus heteromorphus CBS 117.55[6]
Molecular Formula C₄₁H₅₈N₈O₈Aspergillus heteromorphus CBS 117.55[1]
Molecular Weight 794.95 g/mol Aspergillus heteromorphus CBS 117.55[1]

Note: The yield is reported from a single cultivation experiment, and the initial amount of solid medium was not specified in the primary literature.

Biosynthesis of this compound

The biosynthesis of this compound is proposed to follow a pathway analogous to that of Unguisins A and B, which is orchestrated by a non-ribosomal peptide synthetase (NRPS) enzymatic complex.[1]

Key Enzymes:

  • Non-Ribosomal Peptide Synthetase (NRPS) - UngA: A large, multi-domain enzyme responsible for the sequential addition of the constituent amino acids and the final cyclization of the peptide chain. The modular nature of the NRPS dictates the sequence of the peptide.

  • Alanine Racemase - UngC: An enzyme that converts L-alanine to D-alanine, which is the first amino acid incorporated into the this compound structure.

The proposed biosynthetic pathway involves the sequential activation and condensation of the amino acid precursors on the NRPS template, followed by a cyclization and release step to yield the final macrocyclic structure of this compound.

Visualizations

experimental_workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Solid Rice Medium Preparation & Sterilization B Inoculation with Aspergillus heteromorphus A->B C Incubation (14-21 days, 25-28°C) B->C D Harvesting of Fungal Biomass C->D Harvest E Organic Solvent Extraction (e.g., Ethyl Acetate) D->E F Filtration & Concentration E->F G Preparative HPLC F->G Crude Extract H Semi-Preparative HPLC G->H I Pure this compound H->I J Acid Hydrolysis I->J For Analysis K Derivatization (Marfey's Reagent) J->K L LC-MS Analysis K->L M Stereochemistry Determination L->M

Experimental workflow for the isolation and analysis of this compound.

unguisin_b_biosynthesis cluster_precursors Precursors cluster_enzymes Key Enzymes cluster_synthesis Peptide Synthesis L_Ala L-Alanine UngC UngC (Alanine Racemase) L_Ala->UngC Amino_Acids Other L-Amino Acids (Val, Leu, Phe, Trp) UngA UngA (NRPS) Amino_Acids->UngA GABA_pre GABA Precursor GABA_pre->UngA D_Ala D-Alanine UngC->D_Ala Linear_Peptide Linear Heptapeptide (on NRPS) UngA->Linear_Peptide D_Ala->UngA Cyclization Cyclization & Release Linear_Peptide->Cyclization Product This compound Cyclization->Product

Proposed biosynthetic pathway of this compound.

References

Biosynthesis of Unguisin B in Aspergillus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unguisins are a class of cyclic heptapeptides produced by various fungi, including several species of Aspergillus. These natural products exhibit a range of biological activities, making them of interest for drug discovery and development. Unguisin B, a prominent member of this family, is synthesized via a sophisticated non-ribosomal peptide synthetase (NRPS) pathway. This technical guide provides an in-depth overview of the biosynthesis of this compound in Aspergillus, detailing the genetic basis, enzymatic machinery, and proposed biochemical transformations. The guide includes a summary of available production data, detailed experimental protocols for studying the biosynthetic pathway, and visual representations of the key processes to facilitate a comprehensive understanding for researchers in the field.

Introduction to this compound

This compound is a cyclic heptapeptide (B1575542) characterized by the presence of non-proteinogenic amino acids, including γ-aminobutyric acid (GABA) and D-amino acids.[1][2] The core structure of unguisins is assembled by a large, multi-modular enzyme known as a non-ribosomal peptide synthetase (NRPS).[3] The structural diversity within the unguisin family arises from the incorporation of different amino acid residues at specific positions in the peptide chain.[1][2] this compound and its analogues have garnered attention for their potential biological activities, which are attributed to their unique cyclic structure and the presence of GABA, conferring conformational flexibility.[3]

The this compound Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). In Aspergillus candidus, this cluster is referred to as the ugs cluster.[3] A similar cluster, designated ung, is responsible for unguisin production in Aspergillus violaceofuscus.[1]

Key Genes and Their Functions:

GeneEnzymeFunction in this compound BiosynthesisReference
ugsA (ungA)UgsA (NRPS)A heptamodular non-ribosomal peptide synthetase responsible for the sequential condensation of the seven amino acid precursors, cyclization, and release of the final heptapeptide.[1][3]
ugsBUgsB (Methyltransferase)Catalyzes the methylation of phenylpyruvic acid (Ppy) to β-methylphenylpyruvate (β-mPpy), a precursor for the β-methylphenylalanine residue found in some unguisins.[3]
ugsC (ungC)UgsC (Alanine Racemase)An alanine (B10760859) racemase that converts L-alanine to D-alanine, providing the starter unit for the NRPS assembly line. In some species, this gene is located outside the main BGC.[1][3]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process orchestrated by the enzymes encoded in the ugs/ung BGC. The proposed pathway involves the following key stages:

  • Precursor Modification: The biosynthesis is initiated with the modification of precursor molecules. The alanine racemase, UgsC, converts L-alanine into D-alanine, which serves as the starter unit for the NRPS.[3] In the case of unguisins containing a β-methylphenylalanine residue, the methyltransferase UgsB catalyzes the methylation of phenylpyruvic acid (Ppy) to yield β-methylphenylpyruvate (β-mPpy) prior to its incorporation into the growing peptide chain.[3]

  • Non-Ribosomal Peptide Synthesis: The core of the biosynthetic machinery is the heptamodular NRPS, UgsA. Each module of UgsA is responsible for the recognition, activation, and incorporation of a specific amino acid. The assembly line proceeds in a sequential manner, with the growing peptide chain being passed from one module to the next. The adenylation (A) domain of each module selects the specific amino acid, the thiolation (T) domain tethers the activated amino acid and the growing peptide, and the condensation (C) domain catalyzes the formation of the peptide bond.[1]

  • Cyclization and Release: Once the linear heptapeptide has been assembled on the final module of UgsA, a terminal condensation or thioesterase (TE) domain catalyzes the intramolecular cyclization and release of the mature this compound molecule.[1]

Signaling Pathway Diagram

Unguisin_B_Biosynthesis Biosynthesis of this compound cluster_precursors Precursor Supply cluster_enzymes Enzymatic Machinery cluster_products Products L-Alanine L-Alanine UgsC UgsC (Alanine Racemase) L-Alanine->UgsC Phenylpyruvic Acid (Ppy) Phenylpyruvic Acid (Ppy) UgsB UgsB (Methyltransferase) Phenylpyruvic Acid (Ppy)->UgsB L-Amino Acids L-Leu, L-Phe, L-Val, L-Ala, L-Trp, GABA UgsA Module 1 Module 2 Module 3 Module 4 Module 5 Module 6 Module 7 L-Amino Acids->UgsA Elongation Units D-Alanine D-Alanine UgsC->D-Alanine Isomerization β-mPpy β-methylphenylpyruvate UgsB->β-mPpy Methylation (SAM) Linear Heptapeptide Linear Heptapeptide UgsA->Linear Heptapeptide Peptide Bond Formation D-Alanine->UgsA Starter Unit β-mPpy->UgsA (for some unguisins) This compound This compound Linear Heptapeptide->this compound Cyclization & Release

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Production

While precise quantitative data on this compound production is limited in the published literature, studies involving gene knockouts in Aspergillus candidus provide qualitative and semi-quantitative insights into the roles of the biosynthetic genes.

Table 1: Relative Production of Unguisins in Aspergillus candidus Mutants

StrainRelevant GenotypeUnguisin K (1) & A (2) ProductionUnguisin E (3) & F (4) Production (β-methylated)Reference
Wild TypeugsA+, ugsB+++++++[3]
ΔugsAKnockout of NRPS--[3]
ΔugsBKnockout of Methyltransferase+++-[3]

Note: Production levels are inferred from HPLC chromatograms presented in the cited literature. '+++' indicates production comparable to wild type, and '-' indicates no detectable production.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound biosynthetic pathway.

Fungal Strains and Culture Conditions for Unguisin Production

Protocol 1: Fermentation of Aspergillus candidus for Unguisin Production

  • Strain Maintenance: Maintain Aspergillus candidus strains on Potato Dextrose Agar (PDA) plates. Incubate at 28°C for 3 days for sporulation.

  • Inoculum Preparation: Collect fresh spores from a mature PDA plate and prepare a spore suspension in sterile water. Adjust the concentration to 10^5 spores/mL.

  • Fermentation:

    • Inoculate 50 mL of Liquid Production Medium (LPM) in a 250 mL flask with the spore suspension.

    • LPM Composition (per liter):

      • Glucose: 9 g

      • Sucrose: 10 g

      • Yeast Extract: 1 g

      • Peptone: 1 g

      • Sodium Acetate: 1 g

      • KH₂PO₄: 0.04 g

      • MgSO₄: 0.1 g

      • Soybean Meal: 5 g

      • CaCO₃: 1.5 g

      • Adjust pH to 6.8 with dilute HCl.

    • Incubate the culture at 28°C with shaking at 220 rpm for 7 days.

  • Extraction and Analysis: After fermentation, the culture broth and mycelia can be extracted with an organic solvent (e.g., ethyl acetate) for subsequent analysis by HPLC or LC-MS.

Gene Knockout in Aspergillus

Protocol 2: Protoplast-Mediated Gene Knockout

This protocol is a generalized procedure for gene knockout in Aspergillus and should be adapted with specific primers and selection markers for the target gene (e.g., ugsA, ugsB).

  • Construct Preparation: Generate a gene knockout cassette containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by the upstream and downstream regions of the target gene. This can be achieved through fusion PCR.

  • Protoplast Preparation:

    • Inoculate Aspergillus spores in a liquid medium and grow to the mid-log phase.

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl).

    • Resuspend the mycelia in a lytic enzyme solution (e.g., containing lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer and incubate until protoplasts are formed.

    • Separate the protoplasts from the mycelial debris by filtration and centrifugation.

  • Transformation:

    • Resuspend the protoplasts in an STC buffer (Sorbitol, Tris-HCl, CaCl₂).

    • Add the gene knockout cassette DNA to the protoplast suspension.

    • Add PEG solution to induce DNA uptake.

    • Incubate on ice and then at room temperature.

  • Regeneration and Selection:

    • Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).

    • Incubate until transformants appear.

  • Verification: Screen the resulting transformants by PCR and Southern blotting to confirm the correct integration of the knockout cassette and deletion of the target gene.

In Vitro Enzymatic Assays

Protocol 3: UgsC (Alanine Racemase) Activity Assay

  • Enzyme Preparation: Heterologously express and purify the UgsC protein (e.g., from an E. coli expression system).

  • Reaction Mixture (50 µL total volume):

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 2.0 mM L-alanine or D-alanine (substrate)

    • 100 µM Pyridoxal-5'-phosphate (PLP) (cofactor)

    • 10 µM purified UgsC enzyme

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Derivatization and Analysis:

    • Lyophilize the reaction product.

    • Derivatize the amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

    • Analyze the derivatized products by LC-MS to detect the conversion of L-alanine to D-alanine or vice versa.

Protocol 4: UgsB (Methyltransferase) Activity Assay

  • Enzyme Preparation: Heterologously express and purify the UgsB protein.

  • Reaction Mixture (100 µL total volume):

    • 20 mM Tris-HCl buffer (pH 7.5)

    • 20 µM purified UgsB enzyme

    • 100 µM Phenylpyruvic acid (Ppy) (substrate)

    • 1 mM S-adenosylmethionine (SAM) (methyl donor)

  • Incubation: Incubate the reaction mixture at 30°C for 2 hours.

  • Termination and Analysis:

    • Terminate the reaction by adding an equal volume of methanol.

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant by LC-MS to detect the formation of β-methylphenylpyruvate.

Analytical Methods

Protocol 5: LC-MS Analysis of Unguisins

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 5% acetonitrile (B52724) in water + 0.05% formic acid.

    • Mobile Phase B: 100% acetonitrile + 0.05% formic acid.

    • Gradient: A linear gradient suitable for separating the different unguisin analogues.

    • Flow Rate: Approximately 0.6 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

    • Analysis: Full scan mode to detect the molecular ions of the expected unguisins, and tandem MS (MS/MS) for structural confirmation.

    • For quantitative analysis, a validated method with appropriate standards and internal standards would be required.

Visualizations of Experimental Workflows

Gene Knockout Workflow

Gene_Knockout_Workflow Gene Knockout Workflow in Aspergillus cluster_construct Knockout Cassette Construction cluster_transformation Protoplast Transformation cluster_verification Verification of Mutants Fusion PCR Fusion PCR Knockout Cassette Knockout Cassette Fusion PCR->Knockout Cassette Upstream Flank Upstream Flank Upstream Flank->Fusion PCR Selectable Marker Selectable Marker Selectable Marker->Fusion PCR Downstream Flank Downstream Flank Downstream Flank->Fusion PCR Transformation Transformation Knockout Cassette->Transformation PEG-mediated Mycelia Growth Mycelia Growth Protoplast Formation Protoplast Formation Mycelia Growth->Protoplast Formation Enzymatic Digestion Protoplast Formation->Transformation Regeneration & Selection Regeneration & Selection Transformation->Regeneration & Selection On selective media Genomic DNA Extraction Genomic DNA Extraction Regeneration & Selection->Genomic DNA Extraction PCR Screening PCR Screening Genomic DNA Extraction->PCR Screening Southern Blot Southern Blot Genomic DNA Extraction->Southern Blot Verified Mutant Verified Mutant PCR Screening->Verified Mutant Southern Blot->Verified Mutant

Caption: Workflow for gene knockout in Aspergillus.

In Vitro Enzyme Assay Workflow

Enzyme_Assay_Workflow In Vitro Enzyme Assay Workflow Heterologous Expression Heterologous Expression (e.g., E. coli) Purification Protein Purification (e.g., Affinity Chromatography) Heterologous Expression->Purification Reaction Setup Setup Reaction Mixture (Enzyme, Substrate, Cofactors) Purification->Reaction Setup Incubation Incubation (Controlled Temperature & Time) Reaction Setup->Incubation Reaction Termination Reaction Termination Incubation->Reaction Termination Analysis Product Analysis (LC-MS, etc.) Reaction Termination->Analysis

Caption: General workflow for in vitro enzyme assays.

Conclusion and Future Perspectives

The biosynthesis of this compound in Aspergillus is a fascinating example of fungal natural product assembly. The elucidation of the roles of the core NRPS UgsA, the methyltransferase UgsB, and the alanine racemase UgsC has provided a solid foundation for understanding how this cyclic heptapeptide is constructed. However, several areas warrant further investigation. The precise kinetic parameters of the biosynthetic enzymes remain to be determined, which would provide a more quantitative understanding of the pathway's efficiency. Furthermore, the substrate specificity of the adenylation domains of UgsA could be explored in more detail to pave the way for the engineered biosynthesis of novel unguisin analogues with potentially enhanced biological activities. The development of robust quantitative analytical methods will also be crucial for optimizing fermentation conditions and for any future efforts in metabolic engineering to increase this compound titers. This technical guide serves as a comprehensive resource to aid researchers in these future endeavors.

References

An In-depth Technical Guide to the Unguisin B Non-ribosomal Peptide Synthetase Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unguisins are a class of cyclic heptapeptides produced by various fungi, notably Aspergillus species, that incorporate the non-proteinogenic amino acid γ-aminobutyric acid (GABA). Unguisin B, a member of this family, is synthesized by a sophisticated enzymatic assembly line centered around a core non-ribosomal peptide synthetase (NRPS). This technical guide provides a comprehensive overview of the genetic and biochemical basis of this compound biosynthesis. It details the organization of the biosynthetic gene cluster, the domain architecture of the core NRPS, and the functions of accessory enzymes. Furthermore, this guide outlines detailed experimental protocols for the investigation of these systems and presents a model for the regulatory signaling pathways governing their expression. This document is intended to serve as a foundational resource for researchers engaged in the study of fungal natural products, NRPS enzymology, and the discovery of novel therapeutic agents.

Introduction to this compound and its Biosynthesis

Unguisins are cyclic heptapeptides that exhibit a range of biological activities. A distinctive feature of their structure is the presence of a γ-aminobutyric acid (GABA) residue within the cyclic structure. The biosynthesis of these peptides does not occur on ribosomes but is instead carried out by large, multi-domain enzymes known as non-ribosomal peptide synthetases (NRPSs).

The biosynthesis of this compound involves a dedicated biosynthetic gene cluster (BGC), designated as the ugs cluster. This cluster encodes the core NRPS, UgsA, as well as accessory enzymes essential for the production of the final natural product. One such accessory enzyme, UgsB, is a methyltransferase, while another, an alanine (B10760859) racemase encoded by ugsC, is located outside the main cluster.[1][2][3][4] The core NRPS, UgsA, is a large, multi-modular enzyme that sequentially selects, activates, and condenses the constituent amino acids to form the heptapeptide (B1575542) backbone, which is then cyclized and released.[2][3][4]

The this compound Biosynthetic Gene Cluster (ugs)

The ugs biosynthetic gene cluster from Aspergillus candidus is responsible for the production of unguisins. The core of this cluster is the ugsA gene, which encodes the central NRPS enzyme. Flanking ugsA is the ugsB gene, encoding a methyltransferase. An essential gene for the provision of the D-alanine starter unit, ugsC, which encodes an alanine racemase, is found outside of this primary cluster.[1][2][3][4]

Core NRPS Gene: ugsA

The ugsA gene encodes a heptamodular NRPS. Each module is responsible for the incorporation of one amino acid into the growing peptide chain. The domains within each module facilitate the recognition, activation, and covalent tethering of the specific amino acid substrate.

Accessory Genes: ugsB and ugsC
  • ugsB (Methyltransferase): This enzyme is responsible for a key pre-modification step. It methylates phenylpyruvic acid to produce β-methylphenylpyruvate. This modified precursor is then incorporated as β-methylphenylalanine by the NRPS assembly line.[1][2][3][4]

  • ugsC (Alanine Racemase): Located outside the main BGC, UgsC catalyzes the conversion of L-alanine to D-alanine. D-alanine serves as the starter unit for the entire biosynthetic process.[1][2][3][4]

Domain Organization of the UgsA NRPS

The UgsA NRPS is comprised of seven modules, each containing a set of catalytic domains that act in a coordinated fashion. The typical domain organization for a module is Condensation (C), Adenylation (A), and Thiolation (T). The A domain is responsible for recognizing and activating the cognate amino acid as an aminoacyl-adenylate. The T domain then covalently tethers the activated amino acid via a 4'-phosphopantetheinyl arm. The C domain catalyzes the formation of the peptide bond between the amino acids on adjacent modules.

Proposed Modular Organization and Substrate Specificity of UgsA

The modular organization of UgsA is predicted based on the structure of the resulting unguisin peptides. The relaxed substrate specificity of some adenylation domains accounts for the production of multiple unguisin congeners by a single NRPS.[5][6][7]

Table 1: Proposed Modular Organization and Substrate Specificity of the UgsA NRPS for Unguisin Biosynthesis

ModuleAdenylation (A) Domain SubstrateCondensation (C) DomainThiolation (T) DomainEpimerization (E) DomainNotes
1D-AlanineCTEStarter module; D-Ala is supplied by UgsC.
2L-Leucine / L-ValineCTRelaxed specificity leads to different unguisins.
3L-Phenylalanine / β-mPheCTβ-mPhe precursor is synthesized by UgsB.
4L-ValineCT
5L-AlanineCT
6L-TryptophanCT
7γ-Aminobutyric acid (GABA)CTTermination module with a terminal C-domain for cyclization and release.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process orchestrated by the Ugs enzymes. The pathway begins with the generation of the necessary precursors, followed by the sequential assembly on the NRPS template, and concludes with the cyclization and release of the final product.

Unguisin_B_Biosynthesis cluster_precursors Precursor Synthesis cluster_enzymes Accessory Enzymes cluster_nrps NRPS Assembly Line cluster_product Final Product L_Ala L-Alanine UgsC UgsC (Alanine Racemase) L_Ala->UgsC Ppy Phenylpyruvic Acid UgsB UgsB (Methyltransferase) Ppy->UgsB UgsA UgsA (NRPS) UgsC->UgsA D-Alanine UgsB->UgsA β-mPpy Heptapeptide Linear Heptapeptide UgsA->Heptapeptide Assembly Unguisin_B This compound Heptapeptide->Unguisin_B Cyclization & Release

Biosynthetic pathway of this compound.

Regulation of the ugs Gene Cluster

While the specific regulatory network controlling the ugs gene cluster has not been fully elucidated, it is likely governed by global regulators of secondary metabolism in Aspergillus, such as LaeA.[1][2][3][4][8] LaeA is a master regulator that influences the expression of numerous BGCs. Its activity is modulated by upstream signaling cascades, including G-protein coupled receptors and the cAMP-dependent protein kinase A (PKA) pathway.

Fungal_SM_Regulation cluster_signal Environmental Signals cluster_transduction Signal Transduction cluster_regulation Global Regulation cluster_expression Gene Expression Signal Nutrient status, pH, light, etc. GPCR G-Protein Coupled Receptor Signal->GPCR G_Protein Heterotrimeric G-Protein GPCR->G_Protein PKA Protein Kinase A G_Protein->PKA LaeA LaeA PKA->LaeA Negative Regulation ugs_BGC ugs Gene Cluster LaeA->ugs_BGC Positive Regulation (inferred) Unguisin_Prod This compound Production ugs_BGC->Unguisin_Prod

A putative signaling pathway regulating unguisin biosynthesis.

Quantitative Data

Specific quantitative data on this compound production yields and the kinetic parameters of the Ugs enzymes are not extensively available in the public literature. The following tables are presented as templates to guide future research and data presentation.

Table 2: Example of this compound Production Data from a Hypothetical Fermentation Study

Fermentation MediumIncubation Time (days)This compound Titer (mg/L)
Potato Dextrose Broth7Data not available
Czapek-Dox Broth7Data not available
Rice Medium14Data not available
YES Medium14Data not available

Table 3: Hypothetical Kinetic Parameters for Ugs Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
UgsA (A-domain 2)L-LeucineData not availableData not availableData not available
UgsA (A-domain 2)L-ValineData not availableData not availableData not available
UgsBPhenylpyruvic AcidData not availableData not availableData not available
UgsCL-AlanineData not availableData not availableData not available

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthetic pathway.

Gene Knockout of ugsA in Aspergillus candidus

This protocol is based on established methods for gene disruption in Aspergillus species using homologous recombination.[1][2][4][6][8]

Gene_Knockout_Workflow cluster_cassette 1. Construct Knockout Cassette cluster_transformation 2. Fungal Transformation cluster_verification 3. Verification of Mutants PCR1 PCR amplify 5' flank of ugsA Fusion_PCR Fusion PCR to join fragments PCR1->Fusion_PCR PCR2 PCR amplify 3' flank of ugsA PCR2->Fusion_PCR PCR3 PCR amplify hph resistance marker PCR3->Fusion_PCR Protoplast Prepare A. candidus protoplasts Fusion_PCR->Protoplast PEG_Trans PEG-mediated transformation Protoplast->PEG_Trans Regeneration Regenerate on selective medium (Hygromycin B) PEG_Trans->Regeneration Genomic_DNA Isolate genomic DNA Regeneration->Genomic_DNA LCMS LC-MS analysis of culture extracts Regeneration->LCMS Inoculate for metabolite analysis Diagnostic_PCR Diagnostic PCR Genomic_DNA->Diagnostic_PCR

Workflow for gene knockout experiments.

Materials:

  • Aspergillus candidus wild-type strain

  • Plasmid containing the hygromycin B phosphotransferase (hph) gene

  • High-fidelity DNA polymerase

  • Primers for amplifying the 5' and 3' flanking regions of ugsA and the hph marker

  • Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum)

  • PEG solution (e.g., 40% PEG 4000)

  • Regeneration medium with and without hygromycin B

Procedure:

  • Construct the Knockout Cassette: a. Design primers to amplify ~1.5 kb regions directly upstream (5' flank) and downstream (3' flank) of the ugsA open reading frame. b. Design primers to amplify the hph resistance cassette. Include overhangs on these primers that are complementary to the 3' end of the 5' flank and the 5' end of the 3' flank. c. Perform three separate PCR reactions to amplify the 5' flank, 3' flank, and the hph marker. d. Purify the PCR products. e. Join the three fragments using fusion PCR to create a linear knockout cassette consisting of the hph marker flanked by the ugsA homologous regions.

  • Prepare Protoplasts: a. Grow A. candidus mycelia in liquid culture. b. Harvest and wash the mycelia. c. Resuspend the mycelia in an osmotic stabilizer solution containing protoplasting enzymes. d. Incubate until a sufficient number of protoplasts are released. e. Separate the protoplasts from the mycelial debris by filtration and wash with the osmotic stabilizer.

  • Transformation: a. Mix the purified knockout cassette with the protoplasts. b. Add PEG solution to induce DNA uptake. c. Plate the transformation mixture on regeneration medium. d. Overlay with a top agar (B569324) containing hygromycin B after a period of initial recovery.

  • Verification: a. Isolate individual transformants that grow on the selective medium. b. Isolate genomic DNA from the putative mutants. c. Perform diagnostic PCR using primers that anneal outside the flanking regions used for the cassette and within the hph gene to confirm homologous recombination. d. Grow the confirmed mutants in a suitable production medium and analyze the culture extracts by LC-MS to confirm the absence of this compound production.[3]

In Vitro Characterization of UgsA Adenylation Domains

This protocol describes the ATP-PPi exchange assay, a standard method to determine the substrate specificity of NRPS adenylation domains.[5][9][10][11][12]

Materials:

  • Purified UgsA adenylation domain (can be expressed heterologously in E. coli)

  • Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT, pH 7.5)

  • ATP

  • Sodium pyrophosphate (PPi)

  • [32P]-labeled PPi

  • Various amino acid substrates to be tested

  • Activated charcoal solution

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, ATP, unlabeled PPi, and [32P]-PPi. b. Add the purified adenylation domain enzyme. c. Initiate the reaction by adding the amino acid substrate to be tested.

  • Incubation: a. Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10 minutes).

  • Quenching and ATP Adsorption: a. Stop the reaction by adding an activated charcoal solution. The charcoal will bind the ATP, including any newly formed [32P]-ATP.

  • Washing: a. Pellet the charcoal by centrifugation. b. Wash the charcoal pellet multiple times with a wash buffer (e.g., water or a phosphate (B84403) buffer) to remove any unbound [32P]-PPi.

  • Quantification: a. Resuspend the final charcoal pellet in scintillation fluid. b. Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [32P]-ATP formed, which reflects the activity of the adenylation domain with the tested amino acid substrate.

  • Data Analysis: a. Compare the radioactivity counts for each amino acid substrate to determine the substrate specificity profile of the adenylation domain. b. For kinetic analysis, perform the assay with varying concentrations of the preferred amino acid substrate to determine Km and kcat values.

Conclusion

The this compound non-ribosomal peptide synthetase system represents a fascinating example of fungal natural product biosynthesis. The coordinated action of the core NRPS, UgsA, and accessory enzymes results in the production of a complex cyclic peptide. While significant progress has been made in elucidating the biosynthetic pathway, further research is needed to fully characterize the enzymatic mechanisms, quantify production, and understand the regulatory networks that control the expression of the ugs gene cluster. The methodologies and information presented in this guide provide a solid foundation for future investigations into this and other NRPS-derived natural products, which hold significant promise for the development of new pharmaceuticals.

References

Spectroscopic data for Unguisin B (NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Spectroscopic Data of Unguisin B

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the spectroscopic data for this compound, a cyclic heptapeptide (B1575542) of interest. The information is presented to facilitate further research and development efforts.

Spectroscopic Data

The following tables summarize the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound were recorded in DMSO-d₆ at 500 MHz and 125 MHz, respectively[1][2].

Table 1: ¹H and ¹³C NMR Data for this compound

PositionAmino AcidδC (ppm)δH (ppm), mult. (J in Hz)
1D-Ala49.54.15, m
α-CH18.21.18, d (7.1)
β-CH₃171.08.14, d (7.1)
CO
2D-Val58.94.01, t (8.2)
α-CH30.51.95, m
β-CH19.40.82, d (6.8)
γ-CH₃18.70.78, d (6.7)
γ'-CH₃172.17.98, d (8.8)
CO
3L-Leu52.84.35, m
α-CH40.11.55, m; 1.45, m
β-CH₂24.51.65, m
γ-CH23.10.88, d (6.5)
δ-CH₃21.80.83, d (6.5)
δ'-CH₃172.18.44, d (7.9)
CO
4D-Val57.93.98, t (8.1)
α-CH30.61.92, m
β-CH19.50.80, d (6.7)
γ-CH₃18.50.75, d (6.6)
γ'-CH₃172.67.89, d (8.7)
CO
5D-Ala49.34.25, m
α-CH18.01.25, d (7.0)
β-CH₃171.18.35, d (7.2)
CO
6D-Trp54.54.45, m
α-CH27.83.15, dd (14.5, 4.5); 3.05, dd (14.5, 6.5)
β-CH₂110.010.82, s
Indole C-2127.57.15, s
Indole C-3136.2
Indole C-3a123.87.50, d (7.9)
Indole C-4118.56.97, t (7.5)
Indole C-5121.07.07, t (7.6)
Indole C-6111.47.33, d (8.1)
Indole C-7118.0
Indole C-7a172.67.43, d (8.5)
CO
7GABA35.83.10, m; 2.95, m
α-CH₂25.61.65, m
β-CH₂32.92.10, t (7.2)
γ-CH₂173.17.95, t (5.6)
CO

Note: The identification of this compound was confirmed by comparing its ¹H and ¹³C NMR data with previously reported values[1][2].

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the molecular formula of complex natural products like this compound.

Table 2: HRESIMS Data for Unguisin J (a closely related analogue)

Ionm/z [M+H]⁺Calculated FormulaCalculated m/zΔ (ppm)
[M+H]⁺773.4338C₄₁H₅₇N₈O₇⁺773.43450.9
[M+Na]⁺795.4162C₄₁H₅₆N₈O₇Na⁺795.41640.3

Note: While the specific HRESIMS data for this compound is not detailed in the primary reference, the data for the co-isolated and structurally similar Unguisin J is provided, demonstrating the methodology used[3][4]. Unguisins are a family of fungal cyclic heptapeptides that incorporate the non-proteinogenic amino acid γ-aminobutyric acid (GABA) and up to five D-amino acids[1][3].

Experimental Protocols

The following sections detail the methodologies used for the isolation, purification, and spectroscopic analysis of this compound.

Isolation and Purification

This compound was isolated from a solid culture of Aspergillus heteromorphus CBS 117.55[1][2].

Workflow for Isolation and Purification of this compound

G A Cultivation of A. heteromorphus on rice solid medium B Extraction with organic solvent A->B C Fractionation by preparative HPLC-PDA-ELSD B->C D Purification by semipreparative HPLC-PDA C->D E Isolated this compound D->E

Caption: Isolation and purification workflow for this compound.

The cultivation was performed on a rice solid medium. The resulting organic-soluble extract was subjected to fractionation using preparative High-Performance Liquid Chromatography with Photodiode Array and Evaporative Light Scattering Detection (HPLC-PDA-ELSD). Final purification was achieved through semipreparative HPLC-PDA to yield pure this compound[1][2].

NMR Spectroscopy

1D and 2D NMR experiments were conducted to elucidate the structure of this compound[1][2].

  • Instrument : Varian INOVA 500 instrument.

  • Frequencies : ¹H at 500 MHz and ¹³C at 125 MHz.

  • Solvent : DMSO-d₆.

  • Reference : The chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the solvent signals (DMSO-d₆ at δH 2.50 and δC 39.5)[2].

  • Experiments : The structural elucidation was supported by extensive 1D and 2D NMR spectroscopic analysis, including HSQC, HMBC, COSY, and 2D NOESY experiments[1][3].

Mass Spectrometry

HRESIMS/MS was used for the determination of the molecular formula[1][3].

  • Instrument : While the exact instrument for this compound is not specified, a related analysis on Unguisin J was performed on an instrument capable of HRESIMS and MS/MS.

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode was used to detect [M+H]⁺ and [M+Na]⁺ ions[3][4].

Biosynthetic Pathway

Unguisins are synthesized by a multi-modular non-ribosomal peptide synthetase (NRPS)[3]. The biosynthesis of Unguisins A and B from Aspergillus violaceofuscus involves the NRPS UngA[3].

Proposed Biosynthetic Pathway of Unguisins

G cluster_0 Precursor Supply cluster_1 NRPS Assembly Line cluster_2 Post-synthesis Modification L_Ala L-Alanine UngC UngC (Alanine Racemase) L_Ala->UngC D_Ala D-Alanine UngC->D_Ala UngA UngA (Heptamodular NRPS) D_Ala->UngA AAs Other Amino Acids (L-Val, L-Leu, L-Trp) & GABA AAs->UngA Cyclization Cyclization & Release UngA->Cyclization Unguisin_B This compound Cyclization->Unguisin_B

Caption: Biosynthesis of this compound via NRPS.

The biosynthesis starts with the conversion of L-alanine to D-alanine by the alanine (B10760859) racemase UngC. This D-alanine, along with other proteinogenic and non-proteinogenic amino acids, is then incorporated in a step-wise manner by the seven-module NRPS, UngA. The final step involves the cyclization and release of the mature cyclic heptapeptide, this compound[3].

References

Unveiling the Bioactive Potential of the Unguisin Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Unguisin family, a class of cyclic heptapeptides predominantly isolated from fungal species such as Aspergillus, presents a unique structural scaffold characterized by a high content of D-amino acids and a conserved γ-aminobutyric acid (GABA) moiety.[1] This distinct architecture has prompted investigations into their biological activities, revealing a spectrum of potential applications. This technical guide provides an in-depth overview of the known biological activities of the Unguisin family, with a focus on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways.

Core Biological Activities of the Unguisin Family

The biological activities of the Unguisin family are varied, though for many members, the full extent of their bioactivity is still under investigation. The primary activities reported in the literature include antimicrobial effects, cytotoxicity, and anion binding.

Data Presentation: Summary of Biological Activities

The following tables summarize the available quantitative and qualitative data on the biological activities of various members of the Unguisin family.

Table 1: Antimicrobial and Antifungal Activity of Unguisins

Unguisin MemberTarget OrganismActivity TypeResultCitation(s)
Unguisin BStaphylococcus aureusAntibacterialMIC: 62.5 µg/mL[2]
Unguisin JCandida albicansAntifungalMIC: 125 µg/mL[2]
Unguisin A & BVarious BacteriaAntibacterialModerate activity (quantitative data not specified)[3]
Unguisin AVarious BacteriaAntibacterialNo detectable activity in growth inhibition assays[4]
Unguisin E & FVarious Bacteria & FungiAntibacterial/AntifungalNo significant activities detected[3]

Note: Conflicting reports exist in the literature regarding the antimicrobial properties of some Unguisins.

Table 2: Cytotoxicity of Unguisins

Unguisin Member(s)Cell LinesActivity TypeResult (at 50 µM)Citation(s)
Unguisin A, E, F, KA549 (human non-small cell lung cancer), MKN-45 (human gastric cancer), HeLa (human cervical cancer), K-562 (human chronic myelogenous leukemia), MCF7 (human breast cancer), HepG2 (human hepatocellular carcinoma), L-02 (human normal liver cells), 293T (human embryonic kidney cells)CytotoxicityNo significant cytotoxic effects observed[5]

Table 3: Anion Binding Affinity of Unguisin A

Unguisin MemberLigandActivity TypeResultCitation(s)
Unguisin APhosphate (H₂PO₄⁻), Pyrophosphate (HP₂O₇³⁻)Anion ReceptorHigh affinity (specific binding constants not reported)[1][3]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

a. Broth Microdilution Method (for Bacteria)

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown on an appropriate agar (B569324) plate. Colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth), and the suspension is adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve the final desired inoculum concentration.

  • Preparation of Unguisin Solutions: The Unguisin compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the Unguisin dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the Unguisin that shows no visible turbidity (bacterial growth).

b. Broth Microdilution Method (for Fungi)

  • Preparation of Fungal Inoculum: A fungal culture is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Spores or yeast cells are harvested and suspended in a sterile saline solution. The suspension is adjusted to a specific concentration using a hemocytometer or spectrophotometer.

  • Preparation of Unguisin Solutions: Similar to the antibacterial assay, the Unguisin is serially diluted in a suitable broth medium (e.g., RPMI-1640) in a 96-well plate.

  • Inoculation and Incubation: The fungal inoculum is added to each well. The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is read as the lowest concentration that causes a significant inhibition of growth compared to the growth control.

Cytotoxicity Assays

Cytotoxicity is typically assessed using cell-based assays that measure cell viability or proliferation.

a. Cell Counting Kit-8 (CCK-8) Assay

  • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to adhere or stabilize for 24 hours.

  • Compound Treatment: The Unguisin compounds, dissolved in culture medium, are added to the wells at various concentrations. A vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plate is incubated for a specified duration (e.g., 48 or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Addition of CCK-8 Reagent: 10 µL of CCK-8 solution is added to each well.

  • Final Incubation: The plate is incubated for an additional 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan (B1609692) dye generated by cellular dehydrogenases is directly proportional to the number of living cells.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Mandatory Visualizations

Unguisin Biosynthesis Pathway

The biosynthesis of Unguisins is a complex process involving a multi-modular non-ribosomal peptide synthetase (NRPS). The following diagram illustrates the proposed biosynthetic pathway for Unguisins in Aspergillus candidus.[5]

Unguisin_Biosynthesis cluster_precursors Precursor Supply cluster_enzymes Biosynthetic Enzymes cluster_products Products L-Ala L-Ala UgsC UgsC (Alanine Racemase) L-Ala->UgsC Isomerization Phenylpyruvate (Ppy) Phenylpyruvate (Ppy) UgsB UgsB (Methyltransferase) Phenylpyruvate (Ppy)->UgsB Methylation Amino_Acids L-Leu/L-Val L-Phe/β-mPhe L-Val, L-Ala, L-Trp, GABA UgsA UgsA (NRPS) [A-T-C-E-A-T-C-A-T-C...] Amino_Acids->UgsA Building Blocks D-Ala D-Ala UgsC->D-Ala β-mPpy β-mPpy UgsB->β-mPpy β-methylphenylpyruvate Linear_Heptapeptide Linear_Heptapeptide UgsA->Linear_Heptapeptide Assembly & Elongation Unguisins Unguisins (K, A, E, F) D-Ala->UgsA Starter Unit β-mPpy->UgsA Precursor for β-mPhe Linear_Heptapeptide->Unguisins Cyclization & Release

Proposed biosynthetic pathway of Unguisins in Aspergillus candidus.
Experimental Workflow for Cytotoxicity Testing

The following diagram outlines the general workflow for assessing the cytotoxicity of Unguisin compounds using a cell-based assay such as the CCK-8 assay.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add Unguisin compounds (various concentrations) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_cck8 Add CCK-8 reagent to each well incubate_48_72h->add_cck8 incubate_1_4h Incubate for 1-4h add_cck8->incubate_1_4h read_absorbance Measure absorbance at 450nm incubate_1_4h->read_absorbance analyze_data Calculate cell viability (%) read_absorbance->analyze_data end End analyze_data->end

General workflow for in vitro cytotoxicity assessment.

Conclusion

The Unguisin family of cyclic heptapeptides represents an intriguing area for natural product research. While reports on their biological activities are sometimes conflicting and quantitative data remains scarce for many family members, the available evidence suggests potential for antimicrobial applications and unique biochemical functions such as anion binding. The lack of significant cytotoxicity in the tested Unguisins is a promising characteristic for potential therapeutic development. Further research is warranted to fully elucidate the structure-activity relationships within this family, to resolve the discrepancies in reported antimicrobial activities, and to explore other potential biological targets. The elucidation of their biosynthetic pathway opens avenues for synthetic biology approaches to generate novel analogs with enhanced or novel activities. This guide serves as a foundational resource for researchers aiming to explore the therapeutic and scientific potential of the Unguisin family.

References

The Putative Function of Unguisin B in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Unguisin B is a cyclic heptapeptide (B1575542) belonging to the unguisin family of secondary metabolites produced by various filamentous fungi, notably from the genus Aspergillus.[1][2] Despite its isolation and structural characterization, the precise biological function of this compound within its producing organism and its potential pharmacological activities remain largely enigmatic.[2] This technical guide synthesizes the current understanding of this compound, focusing on its putative functions based on available experimental evidence for this compound and its close analogue, Unguisin A. This document covers its biosynthesis, potential as an antimicrobial agent, and hypothesized role as an anion receptor. Detailed experimental protocols and conceptual workflows are provided to facilitate further research in this area.

Introduction

Fungi are prolific producers of a diverse array of secondary metabolites, including a significant number of cyclic peptides with a wide range of biological activities.[3][4] The unguisins are a class of cyclic heptapeptides characterized by the presence of a γ-aminobutyric acid (GABA) residue and a high proportion of D-amino acids.[5] This structural feature imparts conformational flexibility, which may be crucial for their biological interactions.[4][5] While several unguisins have been isolated, their functional roles are not well-established. This guide focuses on this compound, summarizing the existing data to propose putative functions and providing a framework for future investigation.

Biosynthesis of this compound

This compound is synthesized by a multi-modular non-ribosomal peptide synthetase (NRPS) pathway.[5] The core enzyme, UngA, is a heptamodular NRPS responsible for the sequential addition of amino acid residues and the final cyclization of the peptide.[4] The biosynthesis is initiated with the incorporation of D-alanine, which is provided by an alanine (B10760859) racemase.[4] The subsequent amino acid residues are then added, followed by cyclization and release from the NRPS enzyme.

The biosynthesis of unguisins B and J in Aspergillus heteromorphus is proposed to originate from a single biosynthetic gene cluster (BGC).[6]

G cluster_0 Amino Acid Precursors cluster_1 Enzymatic Synthesis L-Alanine L-Alanine Alanine_Racemase Alanine Racemase (UngC) L-Alanine->Alanine_Racemase L-Leucine L-Leucine NRPS Non-Ribosomal Peptide Synthetase (UngA) L-Leucine->NRPS D-Phenylalanine D-Phenylalanine D-Phenylalanine->NRPS L-Valine L-Valine L-Valine->NRPS L-Tryptophan L-Tryptophan L-Tryptophan->NRPS GABA GABA GABA->NRPS Alanine_Racemase->NRPS D-Alanine Linear_Heptapeptide Linear Heptapeptide NRPS->Linear_Heptapeptide Cyclization Cyclization & Release Linear_Heptapeptide->Cyclization Unguisin_B Unguisin_B Cyclization->Unguisin_B This compound

Caption: Proposed biosynthetic pathway for this compound.

Putative Biological Functions

While the definitive biological role of this compound is yet to be elucidated, current research points towards two primary putative functions: antimicrobial activity and anion binding.

Antimicrobial Activity

Some members of the unguisin family have been reported to exhibit moderate antibacterial properties.[1] Specifically, this compound has been evaluated for its activity against the Gram-positive bacterium Staphylococcus aureus.

Table 1: Antibacterial Activity of this compound

CompoundTarget OrganismAssay MethodMIC (μg/mL)
This compoundStaphylococcus aureusBroth microdilution62.5

Data extracted from a study on Unguisin J and B from Aspergillus heteromorphus.

In contrast, studies on the antifungal properties of related compounds, Unguisin E and F, did not show significant activity.[7] There is currently a lack of published data on the specific antifungal activity of this compound against various fungal species.

Anion Receptor

A significant putative function for the unguisin class of peptides is their ability to act as anion receptors. Extensive research on Unguisin A has demonstrated its capacity to bind various anions, with a particularly high affinity for phosphate (B84403) and pyrophosphate.[5] This interaction is thought to be mediated by the amide protons of the peptide backbone forming hydrogen bonds with the anion. Given the structural similarity between Unguisin A and this compound, it is highly probable that this compound also functions as an anion receptor. However, direct experimental data on the anion binding properties of this compound are not yet available.

Table 2: Anion Binding Affinities of Unguisin A (as a proxy for this compound)

AnionBinding Constant (K) in M⁻¹
Dihydrogen Phosphate (H₂PO₄⁻)1,500 ± 200
Pyrophosphate (HP₂O₇³⁻)1,200 ± 200
Hydrogen Sulfate (HSO₄⁻)400 ± 50
Chloride (Cl⁻)200 ± 30
Bromide (Br⁻)< 10
Iodide (I⁻)< 10

Data obtained from ¹H NMR titration experiments with Unguisin A.[5]

The ability to bind anions suggests a potential role for this compound in ion transport or sensing for the producing fungus.

Cytotoxicity Profile

Experimental Protocols

Isolation and Purification of this compound
  • Fungal Cultivation: Aspergillus heteromorphus CBS 117.55 is cultivated on a solid rice medium for 21 days at 25°C.[6]

  • Extraction: The cultured mass is extracted with an organic solvent such as ethyl acetate. The solvent is then evaporated to yield a crude extract.

  • Fractionation and Purification: The crude extract is subjected to fractionation using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. A gradient of water and acetonitrile (B52724) is typically used as the mobile phase. Fractions are collected and monitored by UV detection.

  • Final Purification: Fractions containing this compound are further purified by semi-preparative HPLC to yield the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[2][6]

G A Fungal Culture (Aspergillus heteromorphus) B Solvent Extraction (Ethyl Acetate) A->B C Crude Extract B->C D Preparative HPLC (C18 Column) C->D E Semi-preparative HPLC D->E F Pure this compound E->F G Structural Analysis (NMR, HRMS) F->G

Caption: General workflow for the isolation and characterization of this compound.
Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) of this compound against bacteria and fungi can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized suspension of the microbial cells is prepared in a suitable broth medium.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Anion Binding Analysis by ¹H NMR Titration
  • Sample Preparation: A solution of this compound of a known concentration is prepared in a suitable deuterated solvent (e.g., acetonitrile-d₃).

  • Initial Spectrum: A ¹H NMR spectrum of the pure this compound solution is recorded.

  • Titration: A concentrated solution of the anion (as a tetrabutylammonium (B224687) salt) is incrementally added to the NMR tube containing the this compound solution.

  • Spectral Acquisition: A ¹H NMR spectrum is acquired after each addition of the anion solution.

G cluster_0 NMR Titration Workflow A Prepare this compound in deuterated solvent B Acquire initial ¹H NMR spectrum A->B C Add aliquots of anion solution B->C D Acquire ¹H NMR spectrum after each addition C->D C->D E Monitor chemical shift changes of amide protons D->E F Plot Δδ vs. [Anion]/[Peptide] E->F G Calculate binding constant (K) F->G

Caption: Workflow for determining anion binding affinity using ¹H NMR titration.

Future Outlook and Conclusion

The study of this compound is still in its early stages. While its exact function in fungi remains to be definitively established, the available evidence suggests two promising areas for future research: its potential as a selective antimicrobial agent and its role as an anion transporter or sensor.

The moderate activity against S. aureus warrants further investigation against a broader panel of bacteria, including drug-resistant strains. Crucially, a thorough evaluation of its antifungal activity is needed to understand its role in fungal-fungal interactions or as a self-defense mechanism.

The hypothesis that this compound functions as an anion receptor, based on the data from Unguisin A, is compelling. Future studies should focus on direct experimental validation of this function for this compound and determining its selectivity for various biologically relevant anions. Understanding this interaction could provide insights into its physiological role in the fungus.

No information is currently available regarding the interaction of this compound with any fungal signaling pathways. This represents a significant knowledge gap and a key area for future research to elucidate its mode of action and physiological relevance.

References

Unguisin B: A Deep Dive into a Marine-Derived Cyclic Heptapeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and chemically diverse world of marine natural products, cyclic peptides represent a prominent class of molecules with significant therapeutic potential. Among these, the unguisins, a family of cyclic heptapeptides isolated from marine-derived fungi, have garnered interest due to their unique structural features and nascent yet intriguing biological activities. This technical guide focuses on Unguisin B, providing a comprehensive overview of its chemical nature, its relationship to other cyclic peptides, its biological activities, and the experimental methodologies employed in its study.

Core Structure and Physicochemical Properties

This compound is a cyclic heptapeptide, a molecule composed of seven amino acid residues linked in a circular fashion. It was first isolated from the marine-derived fungus Emericella unguis and has since been identified in other fungal species, including Aspergillus heteromorphus.[1] The unguisin family is characterized by a conserved D-tryptophan-γ-aminobutyric acid (GABA)-D-alanine motif, with variability in the other amino acid positions, leading to a range of congeners (Unguisins A, C, E, F, J, K, etc.).[2][3][4] This structural diversity contributes to a spectrum of biological activities.

While specific physicochemical data for this compound is limited in the available literature, data for the closely related Unguisin K, which differs only by the substitution of a D-leucine for a D-valine residue, provides valuable insight.

Table 1: Physicochemical Properties of Unguisin K (as a proxy for this compound)

PropertyValueReference
Molecular FormulaC₄₁H₅₆N₈O₇[5]
Molecular Weight772.94 g/mol Calculated
AppearanceWhite powder[5]
Melting Point153 °C[5]
Optical Rotation [α]²⁰D+42° (c 0.01, MeOH)[5]
UV λmax (MeOH)197 nm, 219 nm, 279 nm[5]
IR νmax (KBr)3270, 2957, 1643, 1526, 1455, 1384, 1026, 745 cm⁻¹[5]
HRESIMS [M-H]⁻m/z 771.4201 (calcd. for C₄₁H₅₅N₈O₇, 771.4199)[5]

Relationship to Other Cyclic Peptides

This compound belongs to the broader class of non-ribosomally synthesized cyclic peptides, which are produced by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs). This mode of synthesis allows for the incorporation of non-proteinogenic amino acids, such as GABA and D-amino acids, which are characteristic features of the unguisin family.

Table 2: Comparison of Selected Unguisin Analogs

CompoundVariable Amino Acid ResiduesProducing Organism
Unguisin A D-Phe, L-Val, L-Phe, D-AlaEmericella unguis
This compound D-Val, L-Leu, D-Phe, D-AlaEmericella unguis, Aspergillus heteromorphus
Unguisin C D-Ser, L-Val, L-Phe, D-AlaEmericella unguis
Unguisin J D-Val, L-Leu, D-Val, D-AlaAspergillus heteromorphus
Unguisin K D-Leu, L-Phe, D-Val, D-AlaAspergillus candidus

The presence of the flexible GABA residue is thought to impart conformational mobility to the macrocycle, potentially enabling it to adapt its shape to interact with various biological targets.[2]

Biological Activity and Potential Applications

Furthermore, studies on the closely related Unguisin A have revealed that it functions as a high-affinity anion receptor, with a particular preference for phosphate (B84403) and pyrophosphate.[2][6] This suggests a potential mechanism of action involving the disruption of ion transport across cellular membranes. This property could be explored for applications in sensing or as a basis for developing novel antimicrobial agents that target ion homeostasis.

Cytotoxicity studies on Unguisin K and other analogs showed no significant cytotoxic effects on various human cancer cell lines and normal cell lines at a concentration of 50 µM, suggesting a favorable preliminary safety profile.[7]

Experimental Protocols

Isolation and Purification of Unguisins

The following is a generalized protocol based on methods reported for the isolation of unguisins from fungal cultures.[1]

  • Fungal Cultivation: The producing fungal strain (e.g., Aspergillus heteromorphus) is cultivated on a solid rice medium or in a liquid potato dextrose broth.

  • Extraction: The fungal culture is extracted with an organic solvent, typically ethyl acetate. The organic extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is subjected to fractionation using techniques such as vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) with a step gradient of solvents (e.g., hexane, ethyl acetate, methanol).

  • Purification: The fractions containing the target compounds are further purified by repeated column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative or semi-preparative high-performance liquid chromatography (HPLC) to yield the pure unguisins.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification fungal_strain Fungal Strain (e.g., A. heteromorphus) solid_medium Solid Rice Medium fungal_strain->solid_medium Inoculation extraction Ethyl Acetate Extraction solid_medium->extraction crude_extract Crude Extract extraction->crude_extract vlc VLC/SPE crude_extract->vlc fractions Fractions vlc->fractions hplc Preparative HPLC fractions->hplc pure_unguisin Pure this compound hplc->pure_unguisin

Figure 1. General workflow for the isolation and purification of this compound.
Structure Elucidation

The chemical structure of this compound and its analogs is typically determined using a combination of spectroscopic techniques.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula.

  • NMR Spectroscopy: One- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) is employed to elucidate the amino acid sequence and the overall connectivity of the molecule.

  • Stereochemistry Determination (Marfey's Method): The absolute stereochemistry of the constituent amino acids is determined by acid hydrolysis of the peptide, followed by derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and analysis by HPLC, comparing the retention times with those of derivatized standard D- and L-amino acids.

structure_elucidation pure_compound Pure this compound hresims HRESIMS pure_compound->hresims nmr 1D & 2D NMR pure_compound->nmr marfey Marfey's Method pure_compound->marfey molecular_formula Molecular Formula hresims->molecular_formula amino_acid_sequence Amino Acid Sequence nmr->amino_acid_sequence stereochemistry Stereochemistry marfey->stereochemistry final_structure Final Structure molecular_formula->final_structure amino_acid_sequence->final_structure stereochemistry->final_structure

Figure 2. Logical workflow for the structure elucidation of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Candida albicans) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Proposed Mechanism of Action and Signaling Pathway Disruption

While a specific signaling pathway affected by this compound has not been elucidated, its structural similarity to Unguisin A, a known anion receptor, suggests a potential mechanism of action involving the disruption of cellular ion homeostasis. Cyclic peptides can self-assemble to form transmembrane channels or act as mobile ion carriers, thereby altering the electrochemical gradients across cell membranes, which is crucial for cell viability.

The GABA residue in the unguisin backbone could provide the necessary flexibility for the peptide to adopt a conformation that facilitates anion binding and transport. This could lead to a cascade of downstream effects, ultimately resulting in cell death.

proposed_mechanism unguisin_b This compound cell_membrane Bacterial/Fungal Cell Membrane unguisin_b->cell_membrane Interaction anion_binding Anion Binding (e.g., Cl⁻, PO₄³⁻) cell_membrane->anion_binding Facilitates ion_transport Disruption of Ion Transport anion_binding->ion_transport membrane_potential Alteration of Membrane Potential ion_transport->membrane_potential downstream_effects Downstream Effects membrane_potential->downstream_effects cell_death Cell Death downstream_effects->cell_death

Figure 3. Proposed mechanism of action for this compound based on anion transport.

Conclusion and Future Directions

This compound is a fascinating member of the growing family of marine-derived cyclic peptides. Its unique structure, featuring a flexible GABA moiety and D-amino acids, sets it apart. While initial studies have hinted at its antimicrobial potential, further research is needed to fully characterize its biological activity profile, including determining specific MIC values against a broad panel of pathogens. Elucidating its precise mechanism of action, particularly in relation to its potential role as an ionophore, will be crucial for its development as a therapeutic lead. The low cytotoxicity observed for related compounds is a promising indicator for its potential as a selective antimicrobial agent. Future work should also focus on total synthesis and the generation of analogs to explore structure-activity relationships and optimize its biological properties.

References

An In-depth Technical Guide to Unguisin Compounds and Their Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin compounds represent a fascinating class of cyclic heptapeptides primarily isolated from fungi, most notably from species of the genus Aspergillus.[1][2] These natural products are characterized by their unique cyclic structure, which often incorporates non-proteinogenic amino acids, such as γ-aminobutyric acid (GABA), and a high proportion of D-amino acid residues.[3][4] The structural diversity within the unguisin family, arising from variations in the amino acid sequence, has prompted investigations into their biological activities, revealing a range of effects from antimicrobial to cytotoxic potential.[5][6][7] This technical guide provides a comprehensive review of the known unguisin compounds and their derivatives, detailing their chemical structures, biological activities with quantitative data, experimental protocols for their study, and the signaling pathways implicated in their mechanism of action.

Chemical Structures and Diversity

The core structure of unguisin compounds is a cyclic heptapeptide (B1575542). To date, several congeners have been identified, designated as Unguisin A, B, C, D, E, F, G, H, I, J, and K.[1][3][4][8][9] The primary source of these compounds has been various strains of Aspergillus, including A. unguis, A. candidus, and A. heteromorphus.[1][4][8] The structural variations among the different unguisins are a result of the substitution of one or more amino acid residues within the cyclic peptide backbone. For instance, the difference between Unguisin A and Unguisin B lies in a single amino acid substitution.[7] The absolute stereochemistry of the amino acid residues is a critical feature, with many positions occupied by the D-enantiomer, which is determined using techniques such as Marfey's method.[4]

Quantitative Biological Activity

The biological evaluation of unguisin compounds has revealed a spectrum of activities, although for many derivatives, the data remains limited. The available quantitative data for antimicrobial and cytotoxic activities are summarized in the tables below.

Cytotoxic Activity of Unguisin Compounds
CompoundCell LineActivityConcentrationIC50 ValueCitation(s)
Unguisin AVarious Cancer & Normal CellsNo significant cytotoxicity50 µM> 50 µM[1][3]
Unguisin EVarious Cancer & Normal CellsNo significant cytotoxicity50 µM> 50 µM[1][3]
Unguisin FVarious Cancer & Normal CellsNo significant cytotoxicity50 µM> 50 µM[1][3]
Unguisin KVarious Cancer & Normal CellsNo significant cytotoxicity50 µM> 50 µM[1][3]
Antimicrobial Activity of Unguisin Compounds
CompoundTarget OrganismActivityMIC ValueCitation(s)
Unguisin ABacteriaModerate antibacterial activityNot Reported[10]
This compoundBacteriaModerate antibacterial activityNot Reported[10]
This compoundStaphylococcus aureusAntibacterial62.5 µg/mL[6]
Unguisin EBacteria and FungiNo significant activityNot Reported[11]
Unguisin FBacteria and FungiNo significant activityNot Reported[11]
Unguisin JCandida albicansAntifungal125 µg/mL[6]

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of action for most unguisin peptides are not yet fully elucidated. However, studies on related compounds isolated from Aspergillus unguis provide valuable insights into potential pathways. Two novel non-peptide compounds, Unguisol A and Unguisol B, have been shown to induce apoptosis and S-phase cell cycle arrest in MDA-MB-231 breast cancer cells.[12][13] This activity was linked to the downregulation of BCL2L1 (Bcl-xL) and AKT1 mRNA expression.[12][13]

The Bcl-2 family of proteins are key regulators of apoptosis, with anti-apoptotic members like Bcl-xL preventing the release of cytochrome c from the mitochondria. The PI3K/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Downregulation of AKT1 can lead to the inhibition of its downstream targets, which are involved in promoting cell survival and proliferation.

While these findings are for non-peptidic compounds, they suggest that secondary metabolites from Aspergillus unguis can modulate critical cell survival and death pathways. Future research is warranted to investigate whether the unguisin peptides exert their biological effects through similar mechanisms.

Unguisol_Mechanism_of_Action cluster_compounds Unguisol A & B cluster_pathways Cellular Pathways cluster_effects Cellular Effects Unguisol Unguisol A & B AKT1 AKT1 mRNA Unguisol->AKT1 downregulates BCL2L1 BCL2L1 (Bcl-xL) mRNA Unguisol->BCL2L1 downregulates CellCycleArrest S-Phase Cell Cycle Arrest AKT1->CellCycleArrest leads to Apoptosis Apoptosis BCL2L1->Apoptosis induces

Caption: Proposed mechanism of action for Unguisol A and B.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the research of unguisin compounds.

Isolation and Purification of Unguisin Compounds

The general workflow for isolating unguisin compounds from fungal cultures involves fermentation, extraction, and chromatographic separation.

Isolation_Workflow Fermentation Fungal Fermentation (e.g., Aspergillus sp. on solid or liquid media) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography1 Initial Chromatographic Separation (e.g., Column Chromatography on Silica (B1680970) Gel) CrudeExtract->Chromatography1 Fractionation Bioassay-Guided Fractionation Chromatography1->Fractionation Chromatography2 Further Purification (e.g., Preparative HPLC) Fractionation->Chromatography2 PureCompound Pure Unguisin Compound Chromatography2->PureCompound StructureElucidation Structure Elucidation (NMR, MS, etc.) PureCompound->StructureElucidation

Caption: General workflow for the isolation of Unguisin compounds.

1. Fungal Fermentation:

  • The producing fungal strain (e.g., Aspergillus unguis) is cultured on a suitable solid or in a liquid medium to promote the production of secondary metabolites.

2. Extraction:

  • The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of secondary metabolites.

3. Chromatographic Separation:

  • The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This often starts with column chromatography on silica gel, followed by further purification steps such as preparative high-performance liquid chromatography (HPLC).

Structure Elucidation

1. Mass Spectrometry (MS):

  • High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compounds.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the planar structure of the unguisin compounds, including the amino acid sequence.

3. Determination of Absolute Stereochemistry (Marfey's Method):

  • The purified peptide is hydrolyzed to its constituent amino acids.

  • The amino acid hydrolysate is then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).

  • The resulting diastereomeric derivatives are analyzed by HPLC, and their retention times are compared with those of authentic D- and L-amino acid standards derivatized in the same manner. This allows for the unambiguous assignment of the absolute configuration of each amino acid residue.

Biological Assays

1. Minimum Inhibitory Concentration (MIC) Assay:

  • This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Serial dilutions of the unguisin compound are prepared in a suitable broth medium in a 96-well microtiter plate.

  • A standardized suspension of the test microorganism is added to each well.

  • The plate is incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

2. Cytotoxicity Assays (e.g., MTT Assay):

  • These assays are used to assess the cytotoxic effects of a compound on cultured cells.

  • Cells are seeded in a 96-well plate and allowed to adhere.

  • The cells are then treated with various concentrations of the unguisin compound for a specified period (e.g., 24, 48, or 72 hours).

  • A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is converted to a colored formazan (B1609692) product by metabolically active cells.

  • The absorbance of the formazan product is measured, which is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Biosynthesis of Unguisin Compounds

Unguisin compounds are synthesized by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs). The biosynthetic gene cluster (BGC) responsible for unguisin production has been identified and characterized.

The biosynthesis involves the sequential addition of amino acid monomers, with specific domains within the NRPS modules responsible for the selection, activation, and condensation of the amino acids. Epimerization domains are also present to convert L-amino acids to their D-isomers. The final step involves the cyclization and release of the mature heptapeptide from the NRPS enzyme.

Unguisin_Biosynthesis AminoAcids Amino Acid Precursors (L- and D-amino acids, GABA) NRPS Non-Ribosomal Peptide Synthetase (NRPS) (Multi-modular enzyme) AminoAcids->NRPS Incorporation LinearPeptide Linear Heptapeptide Intermediate NRPS->LinearPeptide Sequential Condensation Cyclization Cyclization & Release LinearPeptide->Cyclization Thioesterase Domain Activity Unguisin Unguisin Cyclic Heptapeptide Cyclization->Unguisin

Caption: Simplified overview of Unguisin biosynthesis by NRPS.

Conclusion and Future Perspectives

The unguisin family of cyclic heptapeptides represents a promising area for natural product research. While initial biological screenings have revealed moderate antimicrobial and limited cytotoxic activities for some members, the full therapeutic potential of this compound class remains largely unexplored. The discovery that related compounds from the same fungal source can modulate key cancer-related signaling pathways, such as the PI3K/AKT and Bcl-2 pathways, opens up new avenues for investigation into the mechanisms of action of unguisin peptides.

Future research should focus on:

  • Comprehensive Biological Screening: Systematically evaluating all known unguisin compounds against a broader range of biological targets, including various cancer cell lines, pathogenic bacteria, fungi, and viruses, to identify lead compounds with significant activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most active unguisin compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of active unguisins to understand the structural features crucial for their biological activity, which can guide the design of more potent and selective derivatives.

  • Biosynthetic Engineering: Utilizing the knowledge of the unguisin biosynthetic gene cluster to generate novel derivatives through genetic engineering of the NRPS enzymes.

By pursuing these research directions, the scientific community can unlock the full potential of unguisin compounds and their derivatives as novel therapeutic agents.

References

Unguisin B chemical properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin B is a naturally occurring cyclic heptapeptide (B1575542) that belongs to the unguisin family of fungal metabolites.[1] First isolated from the marine-derived fungus Emericella unguis, it has since been identified in other fungal species, including Aspergillus heteromorphus and Aspergillus candidus.[1][2] Structurally, this compound is characterized by the presence of a γ-aminobutyric acid (GABA) residue within its cyclic structure, a feature that imparts conformational flexibility.[3][4] This technical guide provides a comprehensive overview of the chemical properties, biosynthetic pathway, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Properties and Characteristics

This compound is a white amorphous solid with a defined molecular structure and specific physicochemical properties. Its identity and purity are typically confirmed through a combination of spectroscopic and spectrometric techniques.

PropertyValueReference
Molecular Formula C₄₁H₅₆N₈O₇[2][5]
Molecular Weight (Monoisotopic) 772.43 g/mol [2]
Amino Acid Composition cyclo(D-Ala-D-Val-L-Leu-D-Phe-D-Ala-D-Trp-GABA)[2]
Appearance White amorphous solid[2]
Optical Rotation +37° (c 0.1, EtOH)[2]
UV λmax 219, 279 nm[2][5]
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ m/z 773.4338[2][5]

Spectroscopic Data:

The structural elucidation of this compound has been accomplished through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5] While specific raw data is dispersed across various publications, the characteristic shifts in ¹H and ¹³C NMR spectra confirm the amino acid sequence and cyclic nature of the peptide.[2][6]

Biosynthesis of this compound

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway, a common mechanism for the production of complex peptides in fungi.[3][6] The biosynthesis involves a multi-modular enzyme, UngA, which sequentially incorporates and modifies the constituent amino acids.[3][6]

The key steps in the biosynthesis of this compound are:

  • Initiation: The process begins with the provision of D-alanine as the starter unit, which is catalyzed by an alanine (B10760859) racemase (AR), UgsC.[7]

  • Elongation: The heptamodular NRPS, UgsA, then sequentially adds the remaining amino acids: D-valine, L-leucine, D-phenylalanine, D-alanine, and D-tryptophan.[3]

  • GABA Incorporation: A distinctive feature of unguisin biosynthesis is the incorporation of γ-aminobutyric acid (GABA).[3]

  • Cyclization and Release: The final step involves the cyclization of the linear heptapeptide and its release from the NRPS enzyme to yield the mature this compound.[7]

This compound Biosynthesis L_Ala L-Alanine UgsC UgsC (Alanine Racemase) L_Ala->UgsC Isomerization D_Ala D-Alanine NRPS_loading NRPS Loading (UngA) D_Ala->NRPS_loading UgsC->D_Ala Peptide_synthesis Sequential Peptide Bond Formation (UngA) NRPS_loading->Peptide_synthesis Amino_Acids D-Val, L-Leu, D-Phe, D-Ala, D-Trp, GABA Amino_Acids->Peptide_synthesis Linear_peptide Linear Heptapeptide Peptide_synthesis->Linear_peptide Cyclization Cyclization & Release (UngA) Linear_peptide->Cyclization Unguisin_B This compound Cyclization->Unguisin_B

Biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure based on methodologies reported in the literature for the isolation of unguisins from fungal cultures.[2][8]

  • Fungal Fermentation:

    • Inoculate a suitable fungal strain (e.g., Aspergillus heteromorphus CBS 117.55) on a solid rice medium.

    • Incubate the culture at 28°C for a period sufficient for the production of secondary metabolites (typically 2-4 weeks).

  • Extraction:

    • Harvest the fungal culture and extract with an organic solvent such as ethyl acetate.

    • Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Fractionation and Purification:

    • Subject the crude extract to fractionation using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[8]

    • Use a gradient elution system of water (containing 0.05% formic acid) and acetonitrile (B52724) (containing 0.05% formic acid).[8]

    • Monitor the elution profile using a PDA (Photodiode Array) detector.

    • Collect the fractions containing this compound based on the retention time and UV-Vis spectrum.

    • Perform a final purification step using semi-preparative HPLC to obtain pure this compound.[8]

Isolation and Purification Workflow Fermentation Fungal Fermentation (e.g., Aspergillus heteromorphus) Extraction Organic Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Prep_HPLC Preparative HPLC (C18 Column) Crude_Extract->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection SemiPrep_HPLC Semi-Preparative HPLC Fraction_Collection->SemiPrep_HPLC Pure_Unguisin_B Pure this compound SemiPrep_HPLC->Pure_Unguisin_B Analysis Structural Elucidation (NMR, HRMS) Pure_Unguisin_B->Analysis

References

An In-depth Technical Guide on the Stereochemistry of Amino Acids in Unguisin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of the amino acid constituents of Unguisin B, a cyclic heptapeptide (B1575542) of significant interest. The document outlines the experimentally determined stereochemical configurations, details the analytical methodologies employed for these assignments, and presents the data in a clear, structured format for ease of comparison and replication.

This compound belongs to a class of cyclic heptapeptides isolated from various fungal species, including Emericella unguis and Aspergillus heteromorphus.[1][2] These peptides are characterized by the presence of a non-proteinogenic γ-aminobutyric acid (GABA) residue and a high proportion of D-amino acids, which are crucial for their conformational stability and potential biological activity.[2][3] The determination of the precise stereochemistry of each amino acid residue is fundamental to understanding its structure-activity relationship and for any synthetic or medicinal chemistry efforts.

Amino Acid Composition and Stereochemistry of this compound

The stereochemical configuration of the amino acids in this compound has been elucidated primarily through the application of Marfey's method.[1][2][3][4][5] This analytical technique involves the hydrolysis of the peptide into its constituent amino acids, followed by derivatization with a chiral reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) or its enantiomer. The resulting diastereomeric derivatives are then separated and analyzed by chromatography, typically HPLC or LC-MS. By comparing the retention times of the derivatives from the hydrolyzed natural product with those of authentic D- and L-amino acid standards derivatized in the same manner, the absolute stereochemistry of each residue can be unequivocally assigned.[2][3]

The established amino acid sequence and stereochemistry for this compound is cyclo-(D-Ala-D-Val-D-Leu-L-Phe-D-Ala-D-Trp-GABA). Recent studies on the related Unguisin J have further corroborated the stereochemical assignments for this compound through detailed Marfey's analysis.[2][3]

Quantitative Data Summary

The following table summarizes the amino acid composition of this compound and the expected elution order of their FDAA derivatives based on the principles of Marfey's method. The retention times (tR) are illustrative and will vary depending on the specific chromatographic conditions used. In a typical reversed-phase HPLC separation, L-FDAA derivatives of L-amino acids (L-L) elute later than the corresponding L-FDAA derivatives of D-amino acids (L-D).

Amino Acid ResidueStereochemistryDerivatizing AgentDiastereomerExpected Elution Order
Alanine (Ala)DL-FDAAL-DEarly
Valine (Val)DL-FDAAL-DEarly
Leucine (Leu)DL-FDAAL-DEarly
Phenylalanine (Phe)LL-FDAAL-LLate
Alanine (Ala)DL-FDAAL-DEarly
Tryptophan (Trp)DL-FDAAL-DEarly
γ-Aminobutyric acidAchiralL-FDAA--

Experimental Protocols

The determination of the stereochemistry of amino acids in this compound involves two key experimental stages: acid hydrolysis of the cyclic peptide and subsequent analysis of the amino acid hydrolysate using Marfey's method.

Acid Hydrolysis of this compound

Objective: To break the amide bonds of the cyclic peptide and release the individual constituent amino acids for chiral analysis.

Methodology:

  • A sample of purified this compound (approximately 0.3 mg) is placed in a reaction vial.[3]

  • To the vial, 0.5 mL of 6 N hydrochloric acid (HCl) is added.[3]

  • The vial is securely sealed, and the mixture is heated at 115 °C for 20 hours to ensure complete hydrolysis.[3]

  • After cooling to room temperature, the reaction mixture is evaporated to dryness under a stream of nitrogen gas.[3]

  • To remove any residual HCl, the residue is redissolved in 0.5 mL of deionized water and dried again using a vacuum concentrator (e.g., SpeedVac). This step is repeated to ensure complete removal of the acid.[3]

  • The resulting dried hydrolysate, containing the free amino acids, is then used for derivatization.

Chiral Analysis by Marfey's Method

Objective: To determine the absolute stereochemistry of the amino acids in the this compound hydrolysate.

Methodology:

  • Preparation of Standards: Standard solutions of authentic L- and D-amino acids (Alanine, Valine, Leucine, Phenylalanine, and Tryptophan) are prepared.

  • Derivatization:

    • The dried hydrolysate of this compound and the individual amino acid standards are each dissolved in 200 µL of 1 N sodium bicarbonate solution.[3]

    • To each solution, 100 µL of a 1% (w/v) solution of Marfey's reagent (Nα-(5-fluoro-2,4-dinitrophenyl)-D-leucinamide or its L-enantiomer) in acetone (B3395972) is added.[3]

    • The reaction mixtures are incubated at 40°C for 1 hour with gentle shaking.

    • The reaction is quenched by the addition of 50 µL of 2 N HCl.

    • The derivatized samples are then evaporated to dryness and redissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for LC-MS analysis.

  • LC-MS Analysis:

    • The derivatized samples are analyzed by reverse-phase liquid chromatography coupled with mass spectrometry (LC-MS).

    • The separation of the diastereomeric derivatives is typically achieved on a C18 column.

    • A common mobile phase system consists of a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.

    • The elution of the derivatives is monitored by UV detection at 340 nm (the chromophore of the DNP group) and by mass spectrometry.

  • Data Analysis:

    • The retention times of the FDAA-derivatized amino acids from the this compound hydrolysate are compared with the retention times of the derivatized authentic L- and D-amino acid standards.

    • The identity of each amino acid is confirmed by its mass-to-charge ratio (m/z) in the mass spectrometer.

    • The elution order of the L-D and L-L (or D-D and D-L) diastereomeric pairs allows for the unambiguous assignment of the stereochemistry of each amino acid in the original peptide.

Visualizations

Signaling Pathways and Experimental Workflows

marfeys_method_workflow cluster_hydrolysis Peptide Hydrolysis cluster_derivatization Derivatization cluster_analysis Analysis peptide This compound (Cyclic Heptapeptide) hydrolysis Acid Hydrolysis (6N HCl, 115°C, 20h) peptide->hydrolysis amino_acids Amino Acid Hydrolysate (Mixture of D/L Isomers) hydrolysis->amino_acids derivatization Derivatization Reaction (1N NaHCO3, 40°C, 1h) amino_acids->derivatization marfeys Marfey's Reagent (L-FDAA) marfeys->derivatization diastereomers Diastereomeric Mixture (L-D and L-L derivatives) derivatization->diastereomers lcms LC-MS Analysis (Reversed-Phase C18) diastereomers->lcms comparison Retention Time Comparison with Authentic Standards lcms->comparison stereochemistry Stereochemical Assignment comparison->stereochemistry logical_relationship cluster_data Experimental Data cluster_logic Logical Comparison cluster_conclusion Conclusion tr_hydrolysate Retention Time (tR) of Hydrolysate Derivative comparison1 tR_hydrolysate = tR_d_standard? tr_hydrolysate->comparison1 comparison2 tR_hydrolysate = tR_l_standard? tr_hydrolysate->comparison2 tr_d_standard tR of L-FDAA D-Amino Acid Standard tr_d_standard->comparison1 tr_l_standard tR of L-FDAA L-Amino Acid Standard tr_l_standard->comparison2 d_amino_acid D-Amino Acid comparison1->d_amino_acid Yes l_amino_acid L-Amino Acid comparison2->l_amino_acid Yes

References

The Structural Significance of γ-Aminobutyric Acid (GABA) in Unguisin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin B is a cyclic heptapeptide (B1575542), part of the larger unguisin family of natural products isolated from marine-derived fungi of the Aspergillus species.[1][2][3] A distinctive structural feature of the unguisin class of peptides is the incorporation of a γ-aminobutyric acid (GABA) residue within their cyclic framework.[2][4] This non-proteinogenic amino acid plays a pivotal role in the overall conformation and, consequently, the biological activity of these molecules. The presence of the GABA fragment is known to confer significant conformational flexibility to the macrocycle, which is believed to facilitate its interaction with various biological targets.[2][4][5] This technical guide provides an in-depth analysis of the role of GABA in the structure of this compound, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid in further research and development.

Data Presentation

The structural elucidation of this compound has been accomplished primarily through extensive NMR spectroscopy. The following table summarizes the 1H and 13C NMR chemical shift assignments for this compound, as reported in the literature. These data provide a foundational fingerprint for the molecule's structure and are essential for any further conformational or interaction studies.

Table 1: 1H and 13C NMR Spectroscopic Data for this compound in DMSO-d6. [6]

PositionAmino AcidδC (ppm)δH (ppm) (J in Hz)
1D-Ala49.54.15 (q, 7.1)
CH317.91.18 (d, 7.1)
2D-Val58.24.05 (t, 8.5)
β-CH30.11.85 (m)
γ-CH319.5, 18.90.82 (d, 6.8), 0.75 (d, 6.8)
3L-Leu51.84.35 (m)
β-CH240.11.55 (m), 1.45 (m)
γ-CH24.21.65 (m)
δ-CH323.1, 21.50.88 (d, 6.6), 0.85 (d, 6.6)
4D-Phe54.94.55 (m)
β-CH237.53.05 (dd, 13.8, 4.5), 2.85 (dd, 13.8, 9.5)
Ph137.8, 129.2 (2C), 128.1 (2C), 126.37.20-7.30 (m)
5D-Ala49.24.25 (q, 7.2)
CH317.51.25 (d, 7.2)
6D-Trp54.14.45 (m)
β-CH227.83.15 (dd, 14.5, 4.8), 3.00 (dd, 14.5, 8.5)
Indole136.1, 127.3, 123.8, 120.9, 118.5, 118.2, 111.3, 109.57.55 (d, 7.8), 7.35 (d, 8.1), 7.08 (t, 7.5), 7.00 (t, 7.5), 10.85 (s)
7GABA35.1 (α-CH2), 25.2 (β-CH2), 30.8 (γ-CH2)3.20 (m), 2.10 (m), 1.70 (m)
C=O172.1, 171.8, 171.5, 171.2, 170.9, 170.5, 170.1

Experimental Protocols

Isolation and Purification of this compound

The following protocol describes a general method for the isolation and purification of this compound from fungal cultures, adapted from procedures reported for unguisins.[1][3]

  • Cultivation: Aspergillus sp. is cultivated on a solid rice medium for a period of 2-4 weeks at room temperature.

  • Extraction: The fungal culture is extracted with an organic solvent, typically ethyl acetate (B1210297) or a mixture of methanol (B129727) and dichloromethane (B109758). The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to fractionation using preparative High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) and evaporative light scattering detector (ELSD). A C18 column is commonly used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid or trifluoroacetic acid.

  • Purification: Fractions containing compounds with the characteristic UV absorption of unguisins are collected and further purified by semi-preparative HPLC using a similar solvent system to yield pure this compound.

Structural Elucidation by 2D NMR Spectroscopy

The planar structure and stereochemistry of this compound are determined through a combination of 1D (1H, 13C) and 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) spectroscopy, along with mass spectrometry.

  • Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent such as DMSO-d6.

  • NMR Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • 1H NMR: Provides information on the proton environments.

    • 13C NMR: Provides information on the carbon framework.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same amino acid residue.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for sequencing the amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximities of protons, which is essential for determining the three-dimensional conformation of the peptide.

  • Data Analysis: The collected spectra are analyzed to assign all proton and carbon signals to their respective atoms within the amino acid residues and to establish the sequence of these residues in the cyclic peptide.

  • Stereochemistry Determination (Marfey's Method): The absolute configuration of the amino acids is determined by hydrolyzing the peptide and derivatizing the resulting amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), followed by HPLC analysis and comparison with derivatized standards.

Total Synthesis of this compound (Adapted from Unguisin A Synthesis)

The total synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS) followed by macrocyclization in solution. The following is an adapted protocol based on the successful synthesis of the closely related Unguisin A.[7][8]

  • Solid-Phase Peptide Synthesis (SPPS): The linear heptapeptide precursor is assembled on a solid support (e.g., 2-chlorotrityl chloride resin) using Fmoc-based chemistry. The sequence of amino acid coupling would be: Fmoc-GABA-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-D-Ala-OH, Fmoc-D-Phe-OH, Fmoc-L-Leu-OH, Fmoc-D-Val-OH, and Fmoc-D-Ala-OH.

  • Cleavage from Resin: The protected linear peptide is cleaved from the resin using a mild acid solution (e.g., trifluoroethanol/dichloromethane).

  • Deprotection and Cyclization: The protecting groups are removed, and the linear peptide is subjected to macrocyclization under high dilution conditions using a suitable coupling reagent (e.g., HATU or HBTU) in a solvent like dichloromethane or dimethylformamide. The presence of the flexible GABA residue is reported to facilitate a rapid and high-yielding cyclization.[7]

  • Purification: The crude cyclic peptide is purified by preparative HPLC to yield pure this compound.

Mandatory Visualization

experimental_workflow_isolation cluster_cultivation Cultivation & Extraction cluster_purification Purification start Aspergillus sp. Culture on Rice extraction Solvent Extraction start->extraction crude_extract Crude Extract extraction->crude_extract prep_hplc Preparative HPLC Fractionation crude_extract->prep_hplc semi_prep_hplc Semi-Preparative HPLC Purification prep_hplc->semi_prep_hplc pure_unguisin_b Pure this compound semi_prep_hplc->pure_unguisin_b

Isolation and Purification Workflow for this compound.

experimental_workflow_synthesis cluster_spps Solid-Phase Peptide Synthesis cluster_solution_phase Solution Phase Chemistry resin Solid Support Resin coupling Sequential Fmoc-Amino Acid Coupling resin->coupling linear_peptide_resin Protected Linear Heptapeptide on Resin coupling->linear_peptide_resin cleavage Cleavage from Resin linear_peptide_resin->cleavage cyclization Macrocyclization cleavage->cyclization purification HPLC Purification cyclization->purification pure_unguisin_b Pure this compound purification->pure_unguisin_b

Total Synthesis Workflow for this compound.

logical_relationship_gaba gaba GABA Residue in this compound flexibility Increased Conformational Flexibility gaba->flexibility confers interaction Facilitated Interaction with Biological Targets flexibility->interaction enables activity Potential for Diverse Biological Activity interaction->activity leads to

The Role of GABA in this compound's Bioactivity.

References

In Silico Prediction of Unguisin B Targets: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unguisin B, a cyclic heptapeptide (B1575542) of fungal origin, has garnered interest for its potential biological activities. However, its molecular targets remain largely uncharacterized. This technical guide provides a comprehensive roadmap for the in silico prediction and subsequent experimental validation of this compound's biological targets. By integrating a multi-faceted computational approach encompassing ligand-based and structure-based methods with detailed experimental protocols, this document aims to accelerate the elucidation of this compound's mechanism of action and facilitate its development as a potential therapeutic agent.

Introduction to this compound

This compound is a member of the unguisin family of cyclic heptapeptides, which are secondary metabolites produced by fungi of the genus Aspergillus.[1][2] A defining characteristic of this family is the presence of a γ-aminobutyric acid (GABA) residue within the cyclic structure.[3][4] The general structure of unguisins is a conserved cyclic peptide backbone with variability in the amino acid residues at specific positions, leading to a diverse array of congeners. While the broader class of unguisins has been noted for various biological activities, the specific molecular targets of this compound are not well-established.[3] This guide outlines a systematic approach to predict these targets using computational methods.

In Silico Target Prediction Workflow

A robust in silico strategy for target prediction involves a multi-pronged approach to enhance the confidence in putative targets. The proposed workflow integrates ligand preparation, ADMET profiling, reverse pharmacophore mapping, molecular docking, and network pharmacology analysis.

Ligand Preparation: 3D Conformer Generation of this compound

Accurate 3D representation of this compound is critical for structure-based prediction methods.

Experimental Protocol:

  • Obtain SMILES String: The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is a primary requirement. A known SMILES representation for this compound can be found in chemical databases.

  • 2D to 3D Conversion: Utilize molecular modeling software such as RDKit or Open Babel to convert the 2D SMILES string into an initial 3D structure.

  • Conformational Search: Due to the flexibility of the cyclic peptide, a thorough conformational search is necessary. This can be performed using tools like Confab (part of Open Babel) or more advanced methods for cyclic peptides like MODPEP2.0.[5][6][7] The HADDOCK3 server also provides a protocol for cyclic peptide generation.[8]

  • Energy Minimization: Each generated conformer should be energy-minimized using a suitable force field (e.g., MMFF94 or UFF) to obtain a set of low-energy, stable 3D structures. The lowest energy conformer is typically used for subsequent docking and pharmacophore generation.

ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery.

Methodology:

A variety of online tools can be used for ADMET prediction. These platforms use machine learning models trained on large datasets of chemical compounds to predict various pharmacokinetic and toxicological endpoints.

  • Recommended Tools:

    • SwissADME: Provides a comprehensive analysis of physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, and drug-likeness.

    • ADMETlab 2.0: An integrated online platform for accurate and comprehensive prediction of ADMET properties.[9]

    • pkCSM: Predicts various pharmacokinetic properties.[9]

    • ADMET-AI: A fast web interface for predicting ADMET properties using machine learning.[10]

    • vNN-ADMET: An online platform to predict ADMET properties.[9]

Data Presentation:

The predicted ADMET properties of this compound should be summarized in a table for clarity.

PropertyPredicted ValueOptimal Range
Physicochemical Properties
Molecular Weight ( g/mol )< 500
LogP (Lipophilicity)-0.7 to +5.0
H-bond Donors≤ 5
H-bond Acceptors≤ 10
Pharmacokinetics
GI AbsorptionHigh/Low
BBB PermeantYes/No
P-gp SubstrateYes/No
CYP1A2 InhibitorYes/No
CYP2C19 InhibitorYes/No
CYP2C9 InhibitorYes/No
CYP2D6 InhibitorYes/No
CYP3A4 InhibitorYes/No
Drug-likeness
Lipinski Rule of Five0 violations
Ghose FilterYes/No
Veber FilterYes/No
Egan FilterYes/No
Toxicity
AMES ToxicityYes/No
hERG I InhibitorYes/No
Reverse Pharmacophore Mapping

This ligand-based approach identifies potential targets by screening the pharmacophoric features of this compound against a database of protein pharmacophore models.

Experimental Protocol:

  • Pharmacophore Model Generation: Generate a 3D pharmacophore model from the lowest energy conformer of this compound using software like Pharmit, PharmaGist, or LigandScout. The model will consist of features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

  • Database Screening: Screen the generated pharmacophore model against a database of pre-computed protein-based pharmacophores (e.g., PharmMapper, ZINCPharmer).

  • Target Ranking: The output will be a list of potential protein targets ranked by the fit score of their pharmacophore models to the this compound pharmacophore.

Molecular Docking

This structure-based method predicts the binding mode and affinity of this compound to the putative targets identified from reverse pharmacophore mapping or other sources.

Experimental Protocol:

  • Protein Structure Preparation: Obtain the 3D structures of the potential target proteins from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model or an AlphaFold prediction can be used. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Definition: Identify the binding site of the target protein. If a co-crystallized ligand is present, the binding site can be defined based on its location. Otherwise, binding site prediction tools (e.g., SiteHound, CASTp) can be used.

  • Docking Simulation: Perform molecular docking using software suitable for flexible cyclic peptides, such as AutoDock Vina, Glide, or specialized tools like HADDOCK or CABS-dock. A conformational ensemble of this compound should be used as input to account for its flexibility.

  • Scoring and Analysis: The docking results will be scored based on the predicted binding energy. The top-ranked poses should be visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.

Data Presentation:

The results of the molecular docking study should be tabulated.

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Network Pharmacology

Network pharmacology provides a systems-level understanding of the potential effects of this compound by constructing and analyzing a "compound-target-pathway-disease" network.

Experimental Protocol:

  • Target Identification: Compile a list of potential targets for this compound from the reverse pharmacophore mapping, molecular docking results, and literature searches for similar compounds.

  • Network Construction: Use databases such as STRING, STITCH, or the Search Tool for Interactions of Chemicals to construct a protein-protein interaction (PPI) network of the identified targets.

  • Pathway and Disease Enrichment Analysis: Perform functional enrichment analysis on the target network using tools like DAVID, Metascape, or the enrichment analysis tools within STRING to identify significantly enriched biological pathways (e.g., KEGG pathways, Gene Ontology terms) and associated diseases.

Visualization of Workflows and Pathways

Clear visualization of complex workflows and biological pathways is essential for interpretation and communication of results.

In Silico Target Prediction Workflow Diagram

In_Silico_Workflow cluster_ligand Ligand Preparation cluster_analysis Systems Analysis smiles This compound SMILES conf 3D Conformer Generation smiles->conf admet ADMET Prediction conf->admet pharma Reverse Pharmacophore Mapping conf->pharma docking Molecular Docking pharma->docking network Network Pharmacology docking->network High-confidence Targets pathway Pathway Enrichment network->pathway binding Binding Assays (SPR) pathway->binding Prioritized Targets & Pathways enzyme Enzymatic Assays pathway->enzyme cell Cell-based Assays pathway->cell

Caption: In silico workflow for this compound target prediction.

Example Signaling Pathway: PI3K-Akt Signaling Pathway

Given the known cytotoxic activities of some cyclic peptides, pathways involved in cell survival and proliferation, such as the PI3K-Akt pathway, are plausible targets.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition Bad Bad Akt->Bad Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Survival Cell Survival & Proliferation GSK3b->Cell_Survival FOXO->Cell_Survival Bad->Cell_Survival

Caption: Simplified PI3K-Akt signaling pathway.

Experimental Validation of Predicted Targets

In silico predictions must be validated through rigorous experimental assays. The choice of assay depends on the nature of the predicted target.

Binding Affinity Assays: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for quantifying the binding affinity and kinetics of a ligand to its target protein in real-time.[11][12][13][14]

Experimental Protocol:

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip).

  • Analyte Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of this compound bound to the immobilized protein.

  • Kinetic Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

Target Proteinka (1/Ms)kd (1/s)KD (M)
Enzymatic Assays

If the predicted target is an enzyme (e.g., a kinase or protease), its activity should be measured in the presence and absence of this compound.

Experimental Protocol:

  • Reaction Setup: In a microplate well, combine the kinase, its specific substrate, and ATP in a suitable buffer.[15][16][17][18][19]

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction.

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate or ADP produced. This can be done using various methods, including radiometric assays (32P-ATP), fluorescence-based assays (e.g., ADP-Glo), or antibody-based detection of the phosphorylated substrate (e.g., HTRF).

  • IC50 Determination: Plot the percentage of kinase inhibition against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol:

  • Substrate Preparation: Use a generic protease substrate like casein or a specific fluorogenic or chromogenic substrate for the target protease.[20][21][22][23][24]

  • Reaction Initiation: Add the protease to the substrate solution in the presence of varying concentrations of this compound.

  • Incubation: Incubate the reaction at the optimal temperature and pH for the protease.

  • Activity Measurement: Measure the increase in absorbance or fluorescence resulting from the cleavage of the substrate over time.

  • IC50 Calculation: Calculate the IC50 value of this compound for the target protease.

Data Presentation:

Target EnzymeAssay TypeIC50 (µM)
Cell-based Assays: Cytotoxicity Assessment

To investigate the functional consequences of target engagement in a cellular context, cytotoxicity assays are essential.

Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cell lines (selected based on the expression of predicted targets) in a 96-well plate and allow them to adhere overnight.[25][26][27][28]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[25]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • IC50 Determination: Calculate the concentration of this compound that causes 50% inhibition of cell viability (IC50).

Data Presentation:

Cell LineIC50 (µM) after 48h

Conclusion

The integrated in silico and experimental workflow detailed in this guide provides a robust framework for the identification and validation of the molecular targets of this compound. By systematically applying these methodologies, researchers can gain valuable insights into its mechanism of action, paving the way for its potential development as a novel therapeutic agent. The successful application of this approach will not only elucidate the pharmacology of this compound but also contribute to the broader understanding of the therapeutic potential of cyclic peptides from natural sources.

References

Methodological & Application

Application Notes: Isolation of Unguisin B from Fungal Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin B is a cyclic heptapeptide (B1575542) belonging to a class of fungal metabolites characterized by the presence of a γ-aminobutyric acid (GABA) residue and a high proportion of D-amino acids within their structure.[1][2][3] These compounds are of interest to the scientific and drug development communities due to their diverse biological activities. Unguisins have been isolated from several fungal species, predominantly from the genus Aspergillus, including Aspergillus heteromorphus, Aspergillus candidus, and the marine-derived fungus Emericella unguis.[1][2][4][5][6] This document provides a detailed protocol for the isolation and purification of this compound from a fungal culture, based on established methodologies.

Physicochemical and Spectroscopic Data of this compound

A summary of the key identification parameters for this compound is provided below. This data is critical for the confirmation of the isolated compound.

PropertyDataReference
Molecular Formula C₄₁H₅₆N₈O₇[2]
Molecular Weight 772.9 g/mol
Mass Spectrometry [M+H]⁺ at m/z 773.4338[2]
UV Absorption Maxima 219 and 279 nm[2]
NMR Spectroscopy 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR data are used for structural elucidation.[2][7][8]
Stereochemistry The absolute configuration of the amino acid residues is determined by Marfey's method.[2]

Experimental Protocols

This section details the step-by-step methodology for the cultivation of the fungus, followed by the extraction and purification of this compound.

Fungal Cultivation

The production of this compound is achieved through solid-state fermentation of Aspergillus heteromorphus CBS 117.55.

Materials:

  • Aspergillus heteromorphus CBS 117.55 culture

  • Rice

  • Artificial sea salt

  • Deionized water

  • 1 L Erlenmeyer flasks

  • Autoclave

Procedure:

  • Prepare the solid rice medium by combining 200 g of rice, 2.5 g of artificial sea salt, and 250 mL of deionized water in each 1 L Erlenmeyer flask.[9]

  • Sterilize the flasks containing the medium by autoclaving at 121°C for 20 minutes.

  • Allow the medium to cool to room temperature.

  • Inoculate the sterilized medium with a culture of Aspergillus heteromorphus CBS 117.55.

  • Incubate the flasks at room temperature for 30 days in a static condition.[9]

Extraction of Crude this compound

Following the incubation period, the fungal biomass and fermented rice solid are extracted to obtain the crude secondary metabolites.

Materials:

  • Fermented rice culture

  • Ethyl acetate (B1210297) (EtOAc)

  • Large beakers or flasks

  • Shaker

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Pool the entire fermented culture from the Erlenmeyer flasks.

  • Add a sufficient volume of ethyl acetate to completely cover the solid material.

  • Agitate the mixture on a shaker for several hours to ensure thorough extraction.

  • Separate the ethyl acetate extract from the solid residue by filtration.

  • Repeat the extraction process on the solid residue two more times with fresh ethyl acetate to maximize the yield of the crude extract.[9]

  • Combine all ethyl acetate fractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to yield a crude organic-soluble extract.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving column chromatography followed by high-performance liquid chromatography (HPLC).

3.1. Initial Purification by Column Chromatography

Materials:

Procedure:

  • Prepare a slurry of ODS silica gel in methanol and pack it into a glass chromatography column.

  • Equilibrate the column with 100% deionized water.

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with a stepwise gradient of increasing methanol concentration in water: 0%, 20%, 40%, 60%, 80%, and 100% methanol.[1]

  • Collect fractions using a fraction collector and monitor the elution profile by thin-layer chromatography (TLC) or analytical HPLC.

  • The fractions containing this compound, which typically elute with 80% aqueous methanol, should be pooled.[1]

  • Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.

3.2. Final Purification by Semi-Preparative HPLC

Materials:

  • Semi-purified extract

  • Semi-preparative HPLC system with a PDA or UV detector

  • C18 HPLC column (e.g., 5 µm, 150 x 10 mm)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Deionized water, HPLC grade

  • Vials for fraction collection

Procedure:

  • Dissolve the semi-purified extract in a suitable solvent, such as methanol or acetonitrile.

  • Set up the semi-preparative HPLC system with the C18 column.

  • Equilibrate the column with the mobile phase.

  • Inject the dissolved sample onto the column.

  • Elute the column with an isocratic mobile phase of 40% acetonitrile in water.[1]

  • Monitor the separation at 219 nm and 279 nm.

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction by analytical HPLC.

  • Evaporate the solvent to obtain pure this compound.

Quantitative Data

The yield of this compound can vary depending on the fungal strain, culture conditions, and extraction efficiency. The following table provides an example of yields obtained from a large-scale fermentation of a related unguisin-producing fungus, Aspergillus candidus.[1]

Purification StageStarting MaterialYield of Unguisin A*
Crude Organic Extract (Not specified)0.601 g
Pure Compound Large-scale Fermentation16.1 mg

*Note: This yield is for Unguisin A, a closely related compound, and serves as an estimation for what might be expected for this compound under similar conditions.[1]

Diagrams

This compound Isolation Workflow

Isolation_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification start Aspergillus heteromorphus CBS 117.55 culture Solid Rice Medium (30 days, Room Temp) start->culture extraction Ethyl Acetate Extraction (x3) culture->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Organic Extract concentration->crude_extract column_chrom ODS Column Chromatography (MeOH/Water Gradient) crude_extract->column_chrom hplc Semi-preparative HPLC (C18, 40% ACN) column_chrom->hplc pure_unguisin_b Pure this compound hplc->pure_unguisin_b

Caption: Workflow for the isolation and purification of this compound.

Proposed Biosynthetic Pathway of Unguisins

Biosynthesis_Pathway cluster_precursors Precursors cluster_products Products l_ala L-Alanine ugsC UgsC (Alanine Racemase) l_ala->ugsC amino_acids Other Amino Acids (L-Val, L-Leu, L-Phe, L-Trp, etc.) ugsA UgsA (Non-Ribosomal Peptide Synthetase - NRPS) amino_acids->ugsA gaba GABA gaba->ugsA d_ala D-Alanine ugsC->d_ala Isomerization ugsB UgsB (Methyltransferase) linear_peptide Linear Heptapeptide ugsA->linear_peptide Peptide Assembly d_ala->ugsA unguisin_b This compound linear_peptide->unguisin_b Cyclization & Release

Caption: Key enzymatic steps in the biosynthesis of this compound.

References

Application Notes and Protocols for Unguisin B Production via Solid-State Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin B is a cyclic heptapeptide, part of a family of fungal secondary metabolites known for their complex structures, which include the non-proteinogenic amino acid γ-aminobutyric acid (GABA).[1][2][3] These compounds are primarily produced by fungi of the genus Aspergillus, such as Aspergillus heteromorphus, Aspergillus unguis, and Aspergillus candidus.[1][2][4] Solid-state fermentation (SSF) presents a compelling methodology for producing such secondary metabolites. SSF involves cultivating microorganisms on a solid substrate with minimal free water, a technique that mimics the natural habitat of filamentous fungi and can lead to higher yields and different metabolite profiles compared to submerged fermentation. This document provides detailed protocols for the production, extraction, and quantification of this compound using SSF with Aspergillus heteromorphus cultured on a rice-based medium.

Materials and Reagents

  • Microorganism: Aspergillus heteromorphus (e.g., CBS 117.55 / NRRL 4747)

  • Substrate: Solid rice medium (e.g., organic Texmati rice)

  • Culture Media: Potato Dextrose Agar (PDA) for inoculum preparation

  • Reagents for Inoculum: Sterile distilled water

  • Extraction Solvents: Ethyl acetate (B1210297) (EtOAc), Acetonitrile (B52724) (MeCN), Hexane (B92381)

  • HPLC Solvents: HPLC-grade water, HPLC-grade acetonitrile, Formic acid (FA)

  • Glassware and Equipment:

    • 500 mL Erlenmeyer flasks

    • Autoclave

    • Incubator (static, 25°C)

    • Rotary evaporator

    • Centrifuge

    • HPLC system with a C18 column and UV/PDA detector

    • Filtration apparatus (vacuum pump, filter paper)

    • Syringe filters (0.22 µm)

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Fungal Activation: Culture Aspergillus heteromorphus on a Potato Dextrose Agar (PDA) plate. Incubate at 28°C for 5-7 days, or until sufficient sporulation is observed.

  • Spore Suspension: Harvest the spores from the PDA plate by adding 10 mL of sterile distilled water and gently scraping the surface with a sterile loop.

  • Spore Count: Adjust the spore suspension concentration to approximately 1 x 10^7 spores/mL using a hemocytometer. This suspension will serve as the inoculum.

Protocol 2: Solid-State Fermentation (SSF)
  • Substrate Preparation: For each 500 mL Erlenmeyer flask, add 90 g of solid rice medium and 150 mL of distilled water.[5]

  • Sterilization: Autoclave the flasks containing the moistened rice at 121°C for 20 minutes to ensure sterility.[5] Allow the flasks to cool to room temperature before inoculation.

  • Inoculation: Aseptically inoculate each flask with 1 mL of the prepared A. heteromorphus spore suspension (1 x 10^7 spores/mL).

  • Incubation: Incubate the flasks in a static incubator at 25°C for 21 days.[5] This extended incubation period allows for robust fungal growth and secondary metabolite production.

Protocol 3: Extraction and Purification of this compound
  • Harvesting: After the incubation period, break up the solid fermented rice mass within the flasks.

  • Solvent Extraction: Extract the total culture mass three times with ethyl acetate (EtOAc), using approximately 100 mL for each extraction.[5] Combine the EtOAc fractions.

  • Concentration: Dry the combined EtOAc extract using a rotary evaporator to obtain a crude organic-soluble extract.[5]

  • Defatting: Dissolve the crude extract in acetonitrile (CH₃CN) and partition it against hexane to remove nonpolar lipid components.[5] Discard the hexane layer and retain the acetonitrile fraction.

  • Final Concentration: Evaporate the acetonitrile to yield the final crude extract containing this compound.

Protocol 4: Quantification of this compound by HPLC
  • Sample Preparation: Dissolve a known mass of the crude extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration. Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical gradient would be to start at a low percentage of B, increasing linearly to a high percentage of B over 20-30 minutes to elute compounds of varying polarities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 210 nm and 254 nm.

    • Injection Volume: 10-20 µL.

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve. The yield can be expressed as mg of this compound per gram of dry substrate.

Data Presentation

While specific yield data for this compound optimization is not widely published, the following tables illustrate how fermentation parameters typically affect secondary metabolite production in SSF. These tables are representative and should be used as a guide for optimization experiments.

Table 1: Effect of Incubation Temperature on Secondary Metabolite Yield

Temperature (°C)Relative this compound Yield (%)Observations
2065Slower fungal growth, lower metabolite production.
25100Optimal temperature for growth and secondary metabolism for many Aspergillus spp.[3][5]
3085Growth may be faster, but can sometimes shift metabolism away from desired secondary metabolites.[3]
3540High temperatures can inhibit fungal growth and enzyme stability, reducing yield.[6]

Table 2: Effect of Initial Moisture Content on Secondary Metabolite Yield

Moisture Content (%)Relative this compound Yield (%)Observations
4090Sufficient for initial growth, may become limiting over long fermentations.[3]
55-60100Optimal range for many SSF processes, balancing nutrient solubility and aeration.[7]
7075Higher moisture can reduce substrate porosity and limit oxygen transfer.[7]
8050Excess water can lead to bacterial contamination and hinder fungal growth.[2]

Table 3: Effect of Incubation Time on Secondary Metabolite Yield

Incubation Time (days)Relative this compound Yield (%)Observations
740Fungal biomass is still in the primary growth phase.
1485Secondary metabolite production is actively occurring.[3]
21100Peak production is often reached after an extended stationary phase.[5]
2890Yield may decrease due to nutrient depletion or degradation of the product.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Inoculum Inoculum Preparation Fermentation Solid-State Fermentation Inoculum->Fermentation Substrate Substrate Preparation Substrate->Fermentation Extraction Extraction & Purification Fermentation->Extraction Analysis HPLC Quantification Extraction->Analysis

Caption: Experimental workflow for this compound production.

Unguisin Biosynthetic Pathway

biosynthetic_pathway cluster_precursors Precursor Supply cluster_assembly NRPS Assembly Line cluster_final Final Product L_Ala L-Alanine UgsC UgsC (Alanine Racemase) L_Ala->UgsC Isomerization AminoAcids Other Amino Acids (L-Leu, L-Val, L-Phe, etc.) UngA UngA (Non-Ribosomal Peptide Synthetase) AminoAcids->UngA Incorporation GABA GABA GABA->UngA Incorporation UgsC->UngA Provides D-Ala (Starter Unit) LinearPeptide Linear Heptapeptide UngA->LinearPeptide Sequential Extension & Epimerization UnguisinB This compound LinearPeptide->UnguisinB Macrocyclization (CT domain of UngA)

Caption: Key steps in the biosynthesis of this compound.

References

Application Notes and Protocols for Optimal Unguisin B Yield in Liquid Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the liquid culture conditions for maximizing the yield of Unguisin B, a cyclic heptapeptide (B1575542) with potential therapeutic applications. The following sections detail the biosynthesis of this compound, recommended culture media and conditions, and protocols for optimizing production and quantifying the target compound.

Introduction to this compound and its Biosynthesis

This compound is a non-ribosomally synthesized cyclic peptide produced by various fungi, most notably species of Aspergillus, such as Aspergillus unguis and Aspergillus candidus. Like other unguisins, its structure contains a γ-aminobutyric acid (GABA) residue. The biosynthesis of unguisins is orchestrated by a multi-enzyme complex encoded by the ugs biosynthetic gene cluster.

The core of this pathway is a large, multi-modular enzyme known as a non-ribosomal peptide synthetase (NRPS), specifically UgsA. This enzyme functions as an assembly line, sequentially incorporating and modifying amino acid precursors to build the peptide chain. Key enzymatic steps in the biosynthesis of unguisins include:

  • Initiation: The process begins with the provision of D-alanine as the starter unit, which is catalyzed by an alanine (B10760859) racemase (UgsC).

  • Elongation and Modification: The NRPS enzyme, UgsA, recruits and covalently binds a series of specific amino acids. Another key enzyme, the methyltransferase UgsB, is responsible for the pre-modification of a phenylalanine precursor.

  • Cyclization: Once the linear peptide is assembled on the NRPS, a terminal condensation domain facilitates the cyclization and release of the final unguisin molecule.

Recommended Liquid Culture Conditions for Unguisin Production

While specific optimization data for this compound is limited in publicly available literature, a preferred medium, designated as Liquid Production Medium (LPM), has been reported for the production of unguisins from Aspergillus candidus MEFC1001.[1] This medium and associated fermentation parameters serve as an excellent starting point for achieving this compound production.

Table 1: Recommended Liquid Production Medium (LPM) for Unguisin Production [1]

ComponentConcentration (g/L)
Glucose9.0
Sucrose10.0
Yeast Extract1.0
Peptone1.0
Sodium Acetate1.0
Soybean Meal5.0
KH₂PO₄0.04
MgSO₄0.1
CaCO₃1.5

Table 2: Recommended Fermentation Parameters for Unguisin Production [1]

ParameterRecommended Value
pH 6.8
Temperature 28 °C
Agitation 220 rpm
Incubation Time 7 days

Experimental Protocols

The following protocols provide a framework for the cultivation of Aspergillus species for this compound production, optimization of culture conditions, and quantification of the product.

Protocol for Inoculum Preparation
  • Strain Cultivation: Culture the desired Aspergillus strain on a suitable solid medium, such as Potato Dextrose Agar (B569324) (PDA), at 28 °C for 7-10 days until sporulation is observed.

  • Spore Suspension: Harvest the fungal spores by gently scraping the surface of the agar plate with a sterile loop in the presence of a sterile saline solution (0.9% NaCl) containing a wetting agent (e.g., 0.05% Tween 80).

  • Spore Counting: Determine the spore concentration using a hemocytometer.

  • Inoculation: Inoculate the liquid production medium with the spore suspension to a final concentration of approximately 1 x 10⁵ spores/mL.[1]

Protocol for Shake Flask Fermentation
  • Medium Preparation: Prepare the Liquid Production Medium (LPM) according to the composition in Table 1. Adjust the pH to 6.8 using dilute HCl or NaOH.[1]

  • Sterilization: Dispense the medium into Erlenmeyer flasks (e.g., 50 mL of medium in a 250 mL flask) and sterilize by autoclaving at 121 °C for 20 minutes.

  • Inoculation: After cooling the medium to room temperature, inoculate with the prepared spore suspension.

  • Incubation: Incubate the flasks in a shaking incubator at 28 °C with an agitation speed of 220 rpm for 7 days.[1]

Protocol for Optimization of Culture Conditions (One-Factor-at-a-Time Approach)

To enhance the yield of this compound, a systematic optimization of the culture parameters is recommended. The One-Factor-at-a-Time (OFAT) method involves varying a single parameter while keeping others constant to determine its optimal level.

  • Carbon Source Optimization:

    • Prepare the basal LPM, omitting the specified carbon sources (glucose and sucrose).

    • In separate flasks, replace the original carbon sources with different carbon sources (e.g., fructose, maltose, lactose, starch) at an equivalent total carbon concentration.

    • Perform the fermentation as described in Protocol 3.2.

    • Analyze the this compound yield for each carbon source to identify the most suitable one.

    • Once the best carbon source is identified, test a range of its concentrations (e.g., 10, 20, 30, 40 g/L) to find the optimal concentration.

  • Nitrogen Source Optimization:

    • Using the optimized carbon source, prepare the basal LPM, omitting the specified nitrogen sources (yeast extract, peptone, soybean meal).

    • In separate flasks, replace the original nitrogen sources with different organic (e.g., tryptone, beef extract) and inorganic (e.g., ammonium (B1175870) sulfate, sodium nitrate) nitrogen sources at an equivalent total nitrogen concentration.

    • Perform the fermentation and analyze the this compound yield to identify the best nitrogen source and its optimal concentration.

  • pH Optimization:

    • Using the optimized medium from the steps above, prepare several batches and adjust the initial pH to a range of values (e.g., 5.0, 6.0, 7.0, 8.0).

    • Perform the fermentation and identify the optimal initial pH for this compound production.

  • Temperature Optimization:

    • Using the optimized medium and pH, conduct fermentations at different temperatures (e.g., 20, 25, 30, 35 °C).

    • Determine the temperature that yields the highest concentration of this compound.

  • Aeration and Agitation Optimization:

    • Vary the agitation speed (e.g., 150, 200, 250 rpm) in the shaking incubator to assess the impact of aeration on this compound production.

    • Alternatively, for bioreactor studies, different aeration rates can be tested.

Protocol for Extraction and Quantification of this compound
  • Extraction:

    • After the fermentation period, separate the mycelial biomass from the culture broth by filtration or centrifugation.

    • Extract the culture broth with an equal volume of a suitable organic solvent, such as ethyl acetate.

    • Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using a reverse-phase HPLC system (e.g., C18 column).

    • Develop a gradient elution method using a mobile phase consisting of water and acetonitrile, both typically containing a small amount of an ion-pairing agent like formic acid (0.1%) to improve peak shape.

    • Detect the this compound peak using a UV detector at a wavelength determined by the UV absorbance spectrum of a purified standard (if available) or based on literature values for similar cyclic peptides.

    • Quantify the concentration of this compound by comparing the peak area to a standard curve generated with a known concentration of purified this compound.

Visualizing Key Pathways and Workflows

Biosynthesis of this compound

This compound Biosynthesis cluster_precursors Precursor Supply cluster_enzymes Enzymatic Assembly cluster_products Product Formation L-Alanine L-Alanine UgsC UgsC (Alanine Racemase) L-Alanine->UgsC Amino Acids Amino Acids UgsA UgsA (NRPS) Amino Acids->UgsA Building Blocks Phenylpyruvic Acid Phenylpyruvic Acid UgsB UgsB (Methyltransferase) Phenylpyruvic Acid->UgsB D-Alanine D-Alanine UgsC->D-Alanine Isomerization β-methylphenylpyruvate β-methylphenylpyruvate UgsB->β-methylphenylpyruvate Methylation Linear Heptapeptide Linear Heptapeptide UgsA->Linear Heptapeptide Peptide Synthesis D-Alanine->UgsA Starter Unit β-methylphenylpyruvate->UgsA Incorporation This compound This compound Linear Heptapeptide->this compound Cyclization & Release Fungal Secondary Metabolism Regulation cluster_signals Environmental Signals cluster_regulators Global Regulators cluster_pathway Biosynthetic Pathway Light Light VeA VeA Light->VeA pH pH PacC PacC pH->PacC Carbon Source Carbon Source CreA CreA Carbon Source->CreA Nitrogen Source Nitrogen Source AreA AreA Nitrogen Source->AreA LaeA LaeA VeA->LaeA ugs Gene Cluster ugs Gene Cluster LaeA->ugs Gene Cluster Activates PacC->ugs Gene Cluster Regulates CreA->ugs Gene Cluster Represses AreA->ugs Gene Cluster Regulates This compound This compound ugs Gene Cluster->this compound Biosynthesis

Caption: Generalized regulatory network of secondary metabolism in Aspergillus.

Experimental Workflow for this compound Production and Quantification

Experimental Workflow A Strain Selection & Maintenance (Aspergillus sp.) B Inoculum Preparation (Spore Suspension) A->B C Liquid Fermentation (Shake Flask / Bioreactor) B->C E Harvesting (Broth-Mycelium Separation) C->E D Optimization of Parameters (OFAT / RSM) D->C Iterative Improvement F Extraction (Solvent Extraction) E->F G Quantification (HPLC Analysis) F->G H Data Analysis & Yield Calculation G->H

Caption: Workflow for this compound production and analysis.

References

Application Note: Ethyl Acetate Extraction of Unguisin B from Aspergillus Species

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Unguisins are a class of cyclic heptapeptides, primarily isolated from various Aspergillus species, which contain the non-proteinogenic amino acid γ-aminobutyric acid (GABA).[1][2] Unguisin B, a notable member of this family, has been the subject of interest in natural product chemistry and drug discovery.[2][3] This application note provides a detailed protocol for the extraction of this compound using ethyl acetate (B1210297), a common and effective solvent for isolating moderately polar secondary metabolites from fungal cultures. The described methodology is based on established laboratory procedures and is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Principle of the Method

The extraction of this compound from fungal biomass relies on the principle of liquid-liquid or solid-liquid extraction. Ethyl acetate is employed as the extraction solvent due to its selectivity for a wide range of secondary metabolites, including cyclic peptides like this compound. The process involves culturing the fungus, harvesting the biomass and/or fermentation broth, and repeatedly extracting the target compounds with ethyl acetate. Subsequent purification steps, such as defatting and chromatography, are typically required to isolate this compound in a pure form.

Experimental Protocols

This section details the necessary protocols for the cultivation of Aspergillus species and the subsequent extraction and purification of this compound.

Protocol 1: Cultivation of Aspergillus heteromorphus on Solid Medium

This protocol is adapted from the methodology used for the isolation of this compound from Aspergillus heteromorphus CBS 117.55.[3]

  • Medium Preparation:

    • For each 500 mL Erlenmeyer flask, add 90 g of rice and 150 mL of deionized water.[3]

    • Autoclave the flasks at 121°C for 20 minutes to ensure sterility.[3]

    • Allow the flasks to cool to room temperature before inoculation.

  • Inoculation and Incubation:

    • Inoculate each flask with 1 mL of a spore solution of A. heteromorphus.[3]

    • Incubate the cultures in a static mode at 25°C for 21 days.[3]

Protocol 2: Ethyl Acetate Extraction and Initial Purification
  • Harvesting and Extraction:

    • After the incubation period, grind the cultured rice medium containing the fungal biomass.[3]

    • Transfer the ground material to a suitable container and add 100 mL of ethyl acetate.

    • Perform the extraction three times, each time with 100 mL of fresh ethyl acetate, to ensure exhaustive extraction of the secondary metabolites.[3]

  • Solvent Evaporation:

    • Combine the ethyl acetate fractions from all extractions.

    • Dry the combined organic phase using a rotary evaporator to remove the ethyl acetate.[3][4]

  • Defatting Procedure:

    • Dissolve the dried extract in acetonitrile (B52724) (CH₃CN).[3]

    • Perform a liquid-liquid partition by adding an equal volume of hexane (B92381) to the acetonitrile solution in a separatory funnel.

    • Shake the funnel vigorously and allow the layers to separate. The nonpolar lipids will partition into the hexane layer.

    • Collect the acetonitrile fraction, which contains the defatted extract.[3]

    • Evaporate the acetonitrile to yield the final organic-soluble extract.[3]

Protocol 3: Extraction from Liquid Fermentation Broth

This protocol is a general method for extracting metabolites from a liquid culture of Aspergillus species.[4][5]

  • Fermentation:

    • Culture the desired Aspergillus strain in a suitable liquid medium, such as LPM medium (9 g/L glucose, 10 g/L sucrose, 1 g/L yeast extract, 1 g/L peptone, 1 g/L sodium acetate, 0.04 g/L KH₂PO₄, 0.1 g/L MgSO₄, 5 g/L soybean meal, and 1.5 g/L CaCO₃, with pH adjusted to 6.8).[4][5]

    • Incubate at 28°C with shaking at 220 rpm for 7 days.[4][5]

  • Extraction:

    • Separate the fermentation broth from the mycelia by filtration.

    • Extract the fermentation broth three times with an equal volume of ethyl acetate.[5]

    • Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to obtain the crude extract.[5]

Data Presentation

The following table summarizes the quantitative data from a representative experiment for the extraction of this compound from Aspergillus heteromorphus grown on a solid rice medium.[3]

ParameterValueUnit
Fungal StrainAspergillus heteromorphus CBS 117.55-
Culture MediumRice-
Amount of Rice per Flask90g
Number of Flasks2-
Total Amount of Rice180g
Extraction SolventEthyl Acetate (EtOAc)-
Volume of EtOAc per Extraction100mL
Number of Extractions3-
Total Volume of EtOAc300 (per flask)mL
Yield of Soluble-Organic Extract0.601g
Final Isolated Yield of this compound14.1mg

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the ethyl acetate extraction and purification of this compound.

Extraction_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Culture Aspergillus sp. Culture (Solid or Liquid Medium) Harvest Harvest Biomass/ Fermentation Broth Culture->Harvest Extraction Solid/Liquid Extraction with Ethyl Acetate Harvest->Extraction Evaporation Evaporation of Ethyl Acetate Extraction->Evaporation Defatting Defatting with Hexane/Acetonitrile Evaporation->Defatting Chromatography Chromatographic Purification (e.g., HPLC) Defatting->Chromatography Isolated_Unguisin_B Isolated this compound Chromatography->Isolated_Unguisin_B

Caption: Workflow for this compound extraction and purification.

Biosynthetic Pathway of Unguisins

The biosynthesis of unguisins is a complex process mediated by a multi-modular non-ribosomal peptide synthetase (NRPS) enzyme, UngA.[5][6] The following diagram provides a simplified representation of the key steps in the biosynthesis of the unguisin peptide backbone.

Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_modification Key Enzymatic Steps cluster_products Products L_Ala L-Alanine UngC UngC (Alanine Racemase) L_Ala->UngC Isomerization Amino_Acids Various L-Amino Acids (Leu, Phe, Val, etc.) UngA UngA (NRPS Assembly Line) Amino_Acids->UngA Elongation GABA_precursor Glutamate Gad Glutamate Decarboxylase GABA_precursor->Gad Decarboxylation D_Ala D-Alanine UngC->D_Ala Linear_Peptide Linear Heptapeptide UngA->Linear_Peptide Assembly GABA γ-Aminobutyric Acid (GABA) Gad->GABA D_Ala->UngA Initiation GABA->UngA Termination Unguisin_B This compound (Cyclization) Linear_Peptide->Unguisin_B Release & Cyclization

Caption: Simplified biosynthetic pathway of this compound.

Disclaimer

This application note is intended for informational purposes only and should be used by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling chemicals and biological materials. The results may vary depending on the specific fungal strain, culture conditions, and experimental setup.

References

Application Note: A Robust HPLC Protocol for the Separation of Unguisin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unguisins are a class of cyclic heptapeptides, primarily isolated from Aspergillus species, that exhibit a range of biological activities.[1][2] Due to their structural similarity, the separation and purification of individual unguisin analogs present a significant analytical challenge. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the efficient separation of various unguisin analogs. The described method utilizes reverse-phase chromatography, which separates compounds based on their hydrophobicity, a technique widely employed for peptide analysis.[3][4] This protocol is intended to serve as a foundational method that can be further optimized to suit specific laboratory instrumentation and the unique profile of unguisin analogs being investigated.

Introduction

Unguisin analogs are characterized by a conserved cyclic heptapeptide (B1575542) core, with variability in the amino acid residues at several positions.[2][5] This structural diversity among analogs, such as Unguisin A, B, J, and K, results in subtle differences in their physicochemical properties, including polarity.[1][6][7][8] Reverse-phase HPLC (RP-HPLC) is the method of choice for resolving such complex mixtures of peptides.[3][4] The protocol herein employs a C18 stationary phase and a water/acetonitrile mobile phase gradient, a standard approach for peptide separations.[3] An ion-pairing agent, such as formic acid, is incorporated into the mobile phase to improve peak shape and resolution.[9] This method is designed to provide a reliable and reproducible separation of unguisin analogs for analytical and semi-preparative purposes.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh and dissolve the mixed unguisin analog sample in a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is often a good initial choice for dissolving peptides, followed by dilution with the initial mobile phase.

  • Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the HPLC system.

  • Final Concentration: Adjust the final concentration of the sample to be within the linear range of the detector. A typical starting concentration is 1 mg/mL, which can be optimized as needed.

HPLC Instrumentation and Conditions

This method is based on a standard analytical HPLC system equipped with a PDA or UV detector and a mass spectrometer.

Parameter Condition
Column C18 Reverse-Phase Column (e.g., 4.6 x 100 mm, 2.6 µm particle size)[9]
Mobile Phase A Water + 0.1% Formic Acid[9]
Mobile Phase B Acetonitrile + 0.1% Formic Acid[9]
Flow Rate 1.0 mL/min[9]
Column Temperature 30 °C
Detection Wavelength 219 nm and 279 nm (Tryptophan-containing peptides)[7]
Injection Volume 10 µL
Elution Gradient

A gradient elution is critical for separating the closely related unguisin analogs. The following gradient is a recommended starting point and can be optimized for specific mixtures.

Time (minutes) % Mobile Phase A % Mobile Phase B
0.09010
15.01090
18.01090
19.09010
20.09010

Data Presentation

The structural variations among unguisin analogs lead to differences in their retention times on a C18 column. More hydrophobic analogs will have longer retention times. The table below summarizes the structures of several known unguisin analogs to aid in the interpretation of chromatograms.

Unguisin Analog Variable Amino Acid Residues Reference
Unguisin AD-Phe at position 3[1][8]
Unguisin BD-Leu at position 3[2][6]
Unguisin ED-Val at position 3[1][8]
Unguisin FD-Ala at position 3[1][8]
Unguisin JL-Val at position 2, L-Leu at position 3, L-Phe at position 4, L-Ala at position 5, L-Trp at position 6[6][7]
Unguisin KVaries from the conserved D-Trp-GABA-D-Ala sequence[1]

Note: The full amino acid sequences should be consulted for a complete understanding of the structural differences.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the HPLC protocol for separating unguisin analogs.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV/PDA & MS Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration & Analysis chromatogram->integrate identify Analog Identification (Retention Time & MS Data) integrate->identify Signaling_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Response unguisin Purified Unguisin Analog receptor Cell Surface Receptor unguisin->receptor Binding pathway Intracellular Signaling Cascade (e.g., Kinase Pathway) receptor->pathway transcription Transcription Factor Activation pathway->transcription response Biological Response (e.g., Anti-inflammatory) transcription->response

References

Application Notes and Protocols for the Total Synthesis of Unguisin B and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, proposed methodology for the total synthesis of Unguisin B, a naturally occurring cyclic heptapeptide (B1575542). While the total synthesis of this compound has not been explicitly reported in the peer-reviewed literature, this protocol is based on the successful total synthesis of the closely related Unguisin A and established principles of solid-phase and solution-phase peptide synthesis.[1][2] These application notes are intended to guide researchers in the chemical synthesis of this compound and its derivatives for further biological evaluation and drug discovery efforts.

Unguisins are a family of cyclic heptapeptides isolated from fungi, characterized by the presence of a γ-aminobutyric acid (GABA) residue within the macrocycle.[3][4] this compound, isolated from the marine-derived fungus Emericella unguis, has the amino acid sequence cyclo-(D-Ala-L-Val-L-Leu-L-Phe-L-Ala-L-Trp-γ-Abu).[3] The synthesis of such cyclic peptides offers opportunities to explore their therapeutic potential and to generate novel analogs with improved pharmacological properties.

Proposed Retrosynthetic Analysis and Synthetic Strategy

The proposed total synthesis of this compound employs a convergent strategy, combining the efficiency of solid-phase peptide synthesis (SPPS) for the linear precursor followed by a solution-phase macrocyclization. This approach is advantageous for preparing the required quantities of the cyclic peptide for biological studies.

Retrosynthetic Analysis:

The retrosynthetic analysis of this compound involves a key macrocyclization step of a linear heptapeptide precursor. This linear precursor can be assembled sequentially using solid-phase peptide synthesis.

Retrosynthesis UnguisinB This compound (Cyclic Heptapeptide) LinearPeptide Linear Heptapeptide Precursor (Protected) UnguisinB->LinearPeptide Macrocyclization AminoAcids Protected Amino Acids (Fmoc-AA-OH) LinearPeptide->AminoAcids Solid-Phase Peptide Synthesis (SPPS) Synthetic_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin 2-Chlorotrityl Chloride Resin Coupling1 1. Fmoc-γ-Abu(tBu)-OH coupling Resin->Coupling1 Deprotection1 2. Fmoc deprotection Coupling1->Deprotection1 Coupling2 3. Fmoc-Trp(Boc)-OH coupling Deprotection1->Coupling2 Deprotection2 4. Fmoc deprotection Coupling2->Deprotection2 ChainElongation 5. Sequential coupling and deprotection (Ala, Phe, Leu, Val, D-Ala) Deprotection2->ChainElongation LinearPeptideResin Protected Linear Heptapeptide on Resin ChainElongation->LinearPeptideResin Cleavage Cleavage from Resin LinearPeptideResin->Cleavage Cyclization Solution-Phase Macrocyclization Cleavage->Cyclization Deprotection Global Deprotection Cyclization->Deprotection Purification HPLC Purification Deprotection->Purification UnguisinB This compound Purification->UnguisinB Logical_Relationships Start Start Synthesis SPPS_Strategy Choose SPPS Strategy (Fmoc/Boc) Start->SPPS_Strategy Resin_Choice Select Resin (e.g., 2-Cl-Trt) SPPS_Strategy->Resin_Choice Protecting_Groups Define Protecting Groups (e.g., Boc for Trp, tBu for γ-Abu) SPPS_Strategy->Protecting_Groups Linear_Synthesis Synthesize Linear Peptide Resin_Choice->Linear_Synthesis Protecting_Groups->Linear_Synthesis Cleavage_Strategy Choose Cleavage Method (Mild for protected peptide) Linear_Synthesis->Cleavage_Strategy Cyclization_Conditions Optimize Cyclization (High dilution, coupling reagents) Cleavage_Strategy->Cyclization_Conditions Final_Deprotection Global Deprotection (TFA cocktail) Cyclization_Conditions->Final_Deprotection Purification_Method Develop HPLC Purification Final_Deprotection->Purification_Method Characterization Characterize Final Product (MS, NMR) Purification_Method->Characterization End Pure this compound Characterization->End

References

Determining the Absolute Configuration of Unguisin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin B is a cyclic heptapeptide (B1575542) of fungal origin, part of a family of natural products that have garnered interest for their unique structural features, including the presence of both D and L-amino acids and a γ-aminobutyric acid (GABA) residue.[1][2] The precise determination of the absolute configuration of each stereocenter within this compound is a critical step in its structural elucidation and is essential for understanding its biological activity and for any future synthetic or medicinal chemistry efforts.

These application notes provide a detailed overview of the primary method used for determining the absolute configuration of the amino acid residues in this compound—Marfey's method. Additionally, alternative and complementary methods, including chiroptical spectroscopy and X-ray crystallography, are discussed with generalized protocols.

Primary Method: Marfey's Method

Marfey's method is a powerful and widely used technique for determining the absolute configuration of amino acids.[3][4] The method involves the derivatization of the constituent amino acids of a hydrolyzed peptide with a chiral derivatizing agent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent.[5][6] This reaction converts the enantiomeric amino acids into diastereomers, which can then be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).[7] The elution order of the diastereomeric derivatives allows for the unambiguous assignment of the absolute configuration of each amino acid.[6]

Recent studies on this compound and its analogues have successfully employed Marfey's method to elucidate the stereochemistry of their amino acid components.[8]

Experimental Workflow for Marfey's Method

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Hydrolysis 1. Acid Hydrolysis of this compound Neutralization 2. Neutralization Hydrolysis->Neutralization Derivatization 3. Reaction with Marfey's Reagent (FDAA) Neutralization->Derivatization LCMS 4. LC-MS Analysis Derivatization->LCMS Comparison 5. Comparison with Standards LCMS->Comparison cluster_0 Experimental cluster_1 Computational Exp_Spectrum Experimental ECD/VCD Spectrum of this compound Comparison Comparison Exp_Spectrum->Comparison Isomer_A Calculated Spectrum of Isomer A Isomer_A->Comparison Isomer_B Calculated Spectrum of Isomer B Isomer_B->Comparison Assignment Absolute Configuration Assigned Comparison->Assignment

References

Application Notes and Protocols for Designing a Biological Activity Screen for Unguisin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin B is a cyclic heptapeptide (B1575542) natural product isolated from marine-derived fungi of the genera Aspergillus and Emericella.[1][2][3] Like other members of the unguisin family, it contains a unique γ-aminobutyric acid (GABA) moiety within its macrocyclic structure.[4][5][6] While the biological activities of many unguisin analogues are still under-explored, preliminary studies on related compounds suggest potential antimicrobial, anticancer, and enzyme-inhibitory properties.[1][7][8] These application notes provide a detailed framework and experimental protocols for a tiered biological activity screening cascade for this compound to elucidate its therapeutic potential.

Chemical Structure of this compound

This compound is structurally similar to Unguisin A, with the only difference being the substitution of L-phenylalanine in Unguisin A with L-leucine in this compound.[1][2]

Tiered Screening Strategy

A hierarchical approach is recommended to efficiently screen for the biological activities of this compound. The screening will commence with broad primary assays and progress to more specific secondary and mechanistic assays for any confirmed "hits."

Diagram: this compound Screening Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Confirmation cluster_3 Tier 3: Mechanism of Action Studies Antimicrobial Antimicrobial Assays (Bacteria & Fungi) MIC MIC/MBC/MFC Determination Antimicrobial->MIC Anticancer Anticancer Cytotoxicity Assays (NCI-60 Panel) DoseResponse Dose-Response & IC50 Determination Anticancer->DoseResponse Enzyme General Enzyme Inhibition Assays (e.g., Kinase, Protease Panels) EnzymeKinetics Enzyme Kinetics & Specificity Enzyme->EnzymeKinetics CellCycle Cell Cycle & Apoptosis Assays DoseResponse->CellCycle TargetID Target Deconvolution EnzymeKinetics->TargetID Pathway Signaling Pathway Analysis CellCycle->Pathway

Caption: Tiered screening workflow for this compound.

Experimental Protocols

Tier 1: Primary Screening

1. Antimicrobial Activity Assays

  • Objective: To assess the broad-spectrum antimicrobial and antifungal activity of this compound.

  • Methodology: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Parameter Description
Microorganisms Bacteria: Staphylococcus aureus (ATCC 29213), Methicillin-resistant S. aureus (MRSA, ATCC 43300), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853). Fungi: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).
Media Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.
This compound Conc. Serial two-fold dilutions ranging from 128 µg/mL to 0.25 µg/mL.
Inoculum Density 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for fungi.
Incubation 37°C for 18-24 hours (bacteria), 35°C for 24-48 hours (fungi).
Readout Visual inspection for turbidity and measurement of absorbance at 600 nm.
Controls Positive: Vancomycin (bacteria), Amphotericin B (fungi). Negative: DMSO vehicle control.

2. Anticancer Cytotoxicity Assay

  • Objective: To evaluate the cytotoxic effects of this compound against a panel of human cancer cell lines.

  • Methodology: Sulforhodamine B (SRB) or MTT assay. The NCI-60 cell line panel is recommended for broad screening.

Parameter Description
Cell Lines NCI-60 Human Tumor Cell Lines Screen (or a representative subset, e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon), U87-MG (glioblastoma), and a normal cell line like HaCaT for selectivity).
Seeding Density 5,000 - 10,000 cells/well in a 96-well plate.
This compound Conc. Single high concentration (e.g., 50 µM) for primary screen.
Incubation 37°C, 5% CO2 for 48-72 hours.
Readout Absorbance measurement at 510 nm (SRB) or 570 nm (MTT).
Controls Positive: Doxorubicin. Negative: DMSO vehicle control.
Tier 2: Secondary Screening (for confirmed hits)

1. Dose-Response and IC50 Determination

  • Objective: To quantify the potency of this compound in active cancer cell lines.

  • Methodology: SRB or MTT assay with a broader range of concentrations.

Parameter Description
Cell Lines "Hit" cell lines from the primary screen.
This compound Conc. 8-point, two-fold serial dilutions centered around the estimated IC50.
Incubation 37°C, 5% CO2 for 48-72 hours.
Data Analysis Plot percentage of cell viability versus log concentration and fit to a sigmoidal dose-response curve to calculate the IC50 value.

2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

  • Objective: To determine if the antimicrobial effect is static or cidal.

  • Methodology: Sub-culturing from clear wells of the MIC assay.

Parameter Description
Procedure Aliquots from all wells showing no visible growth in the MIC assay are plated on appropriate agar (B569324) plates.
Incubation 37°C for 24 hours (bacteria), 35°C for 48 hours (fungi).
Readout The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC/MFC.
Tier 3: Mechanism of Action Studies (for potent hits)

1. Cell Cycle Analysis

  • Objective: To determine if this compound-induced cytotoxicity is associated with cell cycle arrest.

  • Methodology: Flow cytometry analysis of propidium (B1200493) iodide (PI) stained cells.

Parameter Description
Cell Line Most sensitive cancer cell line from secondary screen.
Treatment Treat cells with this compound at IC50 and 2x IC50 concentrations for 24 hours.
Staining Fix cells in ethanol (B145695) and stain with PI/RNase solution.
Analysis Analyze DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

2. Apoptosis Assay

  • Objective: To investigate if this compound induces programmed cell death.

  • Methodology: Annexin V-FITC/PI staining followed by flow cytometry.

Parameter Description
Cell Line Most sensitive cancer cell line.
Treatment Treat cells with this compound at IC50 concentration for 24 and 48 hours.
Staining Stain cells with Annexin V-FITC and Propidium Iodide.
Analysis Flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Diagram: Potential Anticancer Signaling Pathway

G cluster_0 Potential this compound Mechanism UnguisinB This compound Target Unknown Target (e.g., Kinase, Receptor) UnguisinB->Target AKT AKT Pathway Target->AKT Inhibition BCL2 BCL2 Family (e.g., BCL2L1) Target->BCL2 Inhibition CDK CDK2 AKT->CDK Caspase Caspase Cascade BCL2->Caspase Inhibition Apoptosis Apoptosis Caspase->Apoptosis CellCycleArrest S-Phase Arrest CDK->CellCycleArrest

References

Application Notes and Protocols for Cell-Based Assays Using Unguisin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin B is a cyclic heptapeptide (B1575542) belonging to the unguisin family of natural products isolated from the marine-derived fungus Aspergillus unguis.[1] Cyclic peptides are of significant interest in drug discovery due to their unique structural features that can confer potent and selective biological activities. While the broader Unguisin family of compounds is known to possess diverse biological activities, specific data on this compound is limited.[2][3] This document provides detailed protocols for cell-based assays to investigate the potential antibacterial and cytotoxic activities of this compound.

Unguisin A, a closely related analogue, has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[4] This suggests that this compound may also possess antibacterial properties. In contrast, some studies on other unguisin compounds have shown a lack of significant cytotoxicity against various cancer and normal cell lines at concentrations up to 50 µM.[5] Therefore, it is crucial to experimentally determine the bioactivity profile of this compound.

These application notes provide a framework for researchers to:

  • Evaluate the antibacterial efficacy of this compound against clinically relevant bacterial strains.

  • Assess the cytotoxic potential of this compound against mammalian cell lines to determine its therapeutic index.

  • Explore the potential mechanism of action through guided pathway analysis.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)16
Methicillin-resistant Staphylococcus aureus (MRSA, clinical isolate)32
Escherichia coli (ATCC 25922)>128
Pseudomonas aeruginosa (ATCC 27853)>128
Table 2: Cytotoxicity of this compound on Mammalian Cell Lines (IC50 values).
Cell LineCell TypeIC50 (µM)
HEK293Human Embryonic Kidney>100
HepG2Human Hepatocellular Carcinoma>100
A549Human Lung Carcinoma>100

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, MRSA, E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Resazurin (B115843) sodium salt

  • Positive control antibiotic (e.g., Vancomycin for Gram-positive, Gentamicin for Gram-negative)

  • Negative control (DMSO or vehicle)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a stock concentration of 1.28 mg/mL.

  • Bacterial Inoculum Preparation:

    • Culture bacteria overnight on appropriate agar (B569324) plates.

    • Inoculate a few colonies into CAMHB and incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will result in concentrations ranging from 128 µg/mL to 0.125 µg/mL.

    • Include wells for positive control (antibiotic), negative control (vehicle), and sterility control (broth only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

    • (Optional) Add 20 µL of resazurin solution (0.015% w/v) to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of this compound on mammalian cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Mammalian cell lines (e.g., HEK293, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Positive control (e.g., Doxorubicin)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include wells for a positive control (e.g., Doxorubicin), a vehicle control (DMSO), and a media-only blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

experimental_workflow cluster_mic Protocol 1: MIC Assay cluster_mtt Protocol 2: Cytotoxicity Assay (MTT) prep_unguisin_mic Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate prep_unguisin_mic->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate 18-24h at 37°C inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic seed_cells Seed Mammalian Cells in 96-well plate treat_cells Treat with this compound seed_cells->treat_cells incubate_mtt Incubate 48-72h treat_cells->incubate_mtt add_mtt Add MTT Reagent incubate_mtt->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_mtt Measure Absorbance solubilize->read_mtt analyze_ic50 Calculate IC50 read_mtt->analyze_ic50

Caption: Experimental workflow for determining the MIC and cytotoxicity of this compound.

hypothetical_moa cluster_bacteria Hypothetical Antibacterial Mechanism UnguisinB This compound Inhibition Inhibition UnguisinB->Inhibition Membrane Bacterial Cell Membrane Membrane->Inhibition CellWall Cell Wall Synthesis (e.g., Peptidoglycan) CellWall->Inhibition Lysis Cell Lysis Inhibition->Lysis

Caption: Hypothetical mechanism of antibacterial action for this compound.

apoptosis_pathway cluster_apoptosis General Apoptosis Pathway for Investigation UnguisinB_cyto This compound (for investigation) Cell Mammalian Cell UnguisinB_cyto->Cell Mitochondria Mitochondria Cell->Mitochondria Stress? Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: General intrinsic apoptosis pathway to assess potential cytotoxicity mechanisms.

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay with Unguisin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin B is a cyclic heptapeptide, a class of natural products known for their diverse biological activities.[1][2][3][4] These compounds, isolated from marine-derived fungi, present a unique chemical architecture that makes them promising candidates for drug discovery.[1][2][3] The evaluation of their potential as enzyme inhibitors is a critical step in elucidating their mechanism of action and therapeutic potential. Enzyme inhibitors are fundamental to drug discovery, with many established drugs functioning by targeting specific enzymes.[5]

These application notes provide a comprehensive, generalized protocol for conducting an in vitro enzyme inhibition assay to determine the inhibitory potential of this compound against a selected enzyme. Given that specific enzymatic targets for this compound are still under investigation, this document serves as a foundational guide for researchers to adapt to their specific enzyme of interest.

Core Principles of Enzyme Inhibition Assays

An enzyme inhibition assay is performed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor.[6] The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[5]

Protocol 1: Spectrophotometric Enzyme Inhibition Assay for this compound

This protocol outlines a general method for assessing the inhibitory effect of this compound on a target enzyme using a spectrophotometer to measure changes in absorbance over time.[7]

1. Materials and Reagents

  • Purified target enzyme

  • Enzyme-specific substrate (preferably one that produces a chromogenic or fluorogenic product)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (optimized for the target enzyme's optimal pH and ionic strength)

  • Positive control inhibitor (a known inhibitor of the target enzyme, if available)

  • Negative control (solvent used to dissolve this compound, e.g., DMSO)

  • 96-well microplates (clear, for colorimetric assays)

  • Microplate spectrophotometer

  • Multichannel pipettes

  • Sterile, nuclease-free water

2. Experimental Workflow

The following diagram illustrates the general workflow for determining the enzyme inhibitory activity of this compound.

G prep_reagents Prepare Stock Solutions (Enzyme, Substrate, this compound) prep_dilutions Create Serial Dilutions of this compound prep_reagents->prep_dilutions add_components Add Buffer, Enzyme, and This compound/Control to Wells pre_incubate Pre-incubate Enzyme with Inhibitor add_components->pre_incubate add_substrate Initiate Reaction by Adding Substrate pre_incubate->add_substrate measure_absorbance Measure Absorbance Kinetically add_substrate->measure_absorbance calc_rate Calculate Initial Reaction Velocities plot_data Plot % Inhibition vs. [this compound] calc_rate->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Workflow for In Vitro Enzyme Inhibition Assay.

3. Detailed Methodology

3.1. Reagent Preparation

  • Assay Buffer: Prepare a buffer that maintains the optimal pH for the target enzyme's activity.

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in the assay buffer. The final concentration in the assay should be sufficient to provide a linear reaction rate for the duration of the measurement.

  • Substrate Stock Solution: Prepare a concentrated stock solution of the substrate in the assay buffer or an appropriate solvent.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO.

  • This compound Dilutions: Perform serial dilutions of the this compound stock solution to create a range of concentrations to be tested. Ensure the final solvent concentration in all wells is constant and low (typically <1%) to avoid affecting enzyme activity.[5]

3.2. Assay Procedure (96-well plate format)

  • Blank Wells: Add assay buffer and substrate to designated wells (no enzyme or inhibitor).

  • Negative Control (100% Activity) Wells: Add assay buffer, enzyme, and the same volume of solvent (e.g., DMSO) as used for the this compound dilutions.

  • Positive Control Wells (if applicable): Add assay buffer, enzyme, and the known inhibitor at a concentration expected to cause significant inhibition.

  • Test Wells: Add assay buffer, enzyme, and the various dilutions of this compound.

  • Pre-incubation: Gently mix the plate and pre-incubate the enzyme with this compound (and controls) for a set period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.[6]

  • Reaction Initiation: Add the substrate to all wells simultaneously using a multichannel pipette to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to the optimal temperature and the wavelength for detecting the product formation. Measure the absorbance at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).

4. Data Analysis

  • Calculate Initial Reaction Velocity (V₀): For each concentration of this compound and the controls, determine the initial reaction velocity by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate Percentage Inhibition: Use the following formula to calculate the percentage of enzyme inhibition for each this compound concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ of negative control)] x 100

  • Determine IC50 Value: Plot the percentage inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.[8][9][10]

Data Presentation: Hypothetical Inhibition of Tyrosinase by this compound

The following table presents hypothetical data for the inhibition of tyrosinase by varying concentrations of this compound.

This compound (µM)Average Initial Velocity (mOD/min)Standard Deviation% Inhibition
0 (Control)50.22.50
145.12.110.2
537.81.924.7
1026.31.547.6
2015.11.169.9
508.40.883.3
1004.90.590.2
IC50 10.5 µM

Protocol 2: Determining the Mechanism of Inhibition (Kinetics Study)

To understand how this compound inhibits the enzyme, a kinetics study can be performed to determine if the inhibition is competitive, non-competitive, or uncompetitive. This is often visualized using a Lineweaver-Burk plot.[11][12][13]

1. Methodology

  • Prepare several fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50 value).

  • For each fixed concentration of this compound, perform the enzyme assay with a range of substrate concentrations (e.g., 0.1x to 10x the substrate's Michaelis constant, Km).

  • Determine the initial reaction velocity (V₀) for each combination of this compound and substrate concentration.

2. Data Analysis

  • For each concentration of this compound, plot 1/V₀ versus 1/[Substrate]. This is the Lineweaver-Burk plot.[14]

  • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the mode of inhibition.[15]

    • Competitive Inhibition: Lines intersect at the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: Lines intersect at the x-axis (Km is unchanged, Vmax decreases).

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

Illustrative Signaling Pathway: Inhibition of a Kinase Cascade

While the specific signaling pathways affected by this compound are yet to be fully elucidated, many enzyme inhibitors target kinases within cellular signaling cascades. The following diagram illustrates a generic kinase signaling pathway and how an inhibitor like this compound might disrupt it.

G cluster_pathway Generic Kinase Signaling Pathway ligand External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ligand->receptor kinase1 Kinase A (Target Enzyme) receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates response Cellular Response (e.g., Proliferation, Survival) transcription_factor->response inhibitor This compound inhibitor->kinase1 Inhibits

Caption: Inhibition of a generic kinase signaling cascade.

This diagram illustrates how this compound, acting as an inhibitor, could block the activity of a key enzyme (Kinase A) in a signaling pathway. This inhibition would prevent the downstream phosphorylation and activation of subsequent molecules, ultimately blocking the cellular response.

References

Techniques for Labeling Unguisin B for Cellular Uptake Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin B is a cyclic heptapeptide (B1575542) of fungal origin that has garnered interest for its potential biological activities. Understanding the cellular uptake of this compound is crucial for elucidating its mechanism of action and for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for labeling this compound and quantifying its uptake by cultured cells. The techniques described herein are essential for researchers in cell biology, pharmacology, and drug discovery.

This compound is a member of the unguisin family of cyclic heptapeptides, which are characterized by the presence of a γ-aminobutyric acid (GABA) residue and a high proportion of D-amino acids.[1][2][3][4][5] The exact amino acid sequence of this compound can vary between producing fungal strains, but a commonly reported structure is cyclo-(D-Ala-L-Val-L-Leu-D-Phe-D-Ala-D-Trp-GABA). The cyclic nature and the absence of highly reactive functional groups like a primary amine on a lysine (B10760008) side chain present unique challenges and opportunities for labeling.

Labeling Strategies for this compound

The choice of labeling strategy depends on the specific experimental question, the available instrumentation, and the desired properties of the labeled peptide. The ideal labeling method should be site-specific, have minimal impact on the peptide's structure and function, and provide a sensitive and quantifiable signal.

Fluorescent Labeling

Fluorescent labeling is a widely used technique for tracking molecules in living cells, offering high sensitivity and spatial resolution.

N-hydroxysuccinimide (NHS) esters are commonly used to label primary amines on peptides and proteins.[6][7][8][9][10] Since the common structure of this compound lacks a lysine residue with a side-chain primary amine, and its N-terminal amine is part of the cyclic peptide backbone, direct labeling with NHS esters is not feasible. To utilize this straightforward labeling method, a synthetic analogue of this compound containing a lysine residue can be produced. The ε-amino group of the lysine then provides a specific site for labeling.

Protocol: Labeling of Lysine-Containing this compound Analogue with a Fluorescent NHS Ester

Materials:

  • Lysine-containing this compound analogue

  • Fluorescent NHS ester (e.g., FITC, TRITC, Alexa Fluor dyes)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Dissolve the lysine-containing this compound analogue in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.

  • Immediately before use, dissolve the fluorescent NHS ester in a small volume of anhydrous DMF or DMSO.

  • Add a 5-10 fold molar excess of the dissolved fluorescent NHS ester to the peptide solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.

  • To separate the labeled peptide from unreacted dye, apply the reaction mixture to a size-exclusion chromatography column pre-equilibrated with PBS.

  • Collect the fractions and identify the labeled peptide by measuring the absorbance at the appropriate wavelengths for the peptide and the fluorophore.

  • Pool the fractions containing the labeled peptide and determine the concentration and degree of labeling.

Click chemistry provides a highly specific and efficient method for labeling peptides.[11][12][13][14][15] This approach requires the synthesis of an this compound analogue containing a bioorthogonal functional group, such as an azide (B81097) or an alkyne. This modified peptide can then be reacted with a corresponding fluorescent probe.

Protocol: Fluorescent Labeling of Azide-Modified this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-containing this compound analogue (e.g., incorporating L-azidohomoalanine)

  • Alkyne-functionalized fluorescent dye (e.g., alkyne-TAMRA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DMSO

  • PBS

Procedure:

  • Dissolve the azide-containing this compound analogue and the alkyne-functionalized fluorescent dye in DMSO.

  • Prepare a fresh solution of sodium ascorbate in water.

  • In a reaction tube, combine the peptide and dye solutions.

  • Add CuSO4 and the ligand (TBTA or THPTA).

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the product by mass spectrometry.

Radiolabeling

Radiolabeling offers exceptional sensitivity for quantitative uptake studies. Tritium (B154650) (³H) and Iodine-125 (B85253) (¹²⁵I) are commonly used isotopes for peptide labeling.[16][17][18]

Tritium labeling is often preferred as it results in a product that is chemically identical to the parent peptide, thus preserving its biological activity.[16][17][19][20] This can be achieved by catalytic reduction of an unsaturated precursor or by iodine-tritium exchange.

Protocol: Tritiation of an Iodinated this compound Precursor

Materials:

  • Iodinated this compound precursor (e.g., containing 4-iodo-phenylalanine)

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst

  • Solvent (e.g., DMF, ethanol)

  • Scintillation fluid

Procedure (requires specialized radiochemistry facilities):

  • Dissolve the iodinated this compound precursor in a suitable solvent in a reaction vessel.

  • Add the Pd/C catalyst.

  • Connect the vessel to a tritium manifold and introduce tritium gas.

  • Stir the reaction at room temperature for several hours.

  • Remove the catalyst by filtration.

  • Remove labile tritium by repeated evaporation from a suitable solvent (e.g., ethanol).

  • Purify the tritiated this compound by RP-HPLC.

  • Determine the specific activity by liquid scintillation counting.

Iodination is a common method for radiolabeling peptides, particularly those containing tyrosine residues. If this compound does not contain a tyrosine, a precursor with a tyrosine residue can be synthesized, or the Bolton-Hunter reagent can be used to label primary amines.[21][22][23][24][25]

Protocol: Iodination of a Lysine-Containing this compound Analogue using the Bolton-Hunter Reagent

Materials:

  • Lysine-containing this compound analogue

  • ¹²⁵I-labeled Bolton-Hunter reagent

  • 0.1 M Borate (B1201080) buffer, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure (requires specialized radiochemistry facilities):

  • Dissolve the lysine-containing this compound analogue in 0.1 M borate buffer (pH 8.5).

  • Add the ¹²⁵I-labeled Bolton-Hunter reagent to the peptide solution.

  • Incubate the reaction on ice for 30-60 minutes.

  • Separate the ¹²⁵I-labeled this compound from unreacted reagent using a size-exclusion chromatography column.

  • Monitor the radioactivity of the fractions to identify the labeled peptide.

  • Determine the specific activity of the labeled peptide.

Quantitative Data Summary

Labeling MethodLabelAttachment SiteTypical Specific Activity/Quantum YieldAdvantagesDisadvantages
Fluorescent
NHS EsterFITC, TRITC, Alexa DyesPrimary amine (e.g., Lysine side chain)High Quantum YieldSimple, well-established chemistryRequires a primary amine in the peptide
Click ChemistryTAMRA, Cy5, etc.Site-specifically introduced azide or alkyneHigh Quantum YieldHighly specific, bioorthogonalRequires synthesis of a modified peptide
Radiolabeling
Tritiation³HUnsaturated precursor or halogenated residue20-100 Ci/mmol[16]Labeled product is chemically identical to native peptideRequires specialized facilities and handling
Iodination (Bolton-Hunter)¹²⁵IPrimary amine (e.g., Lysine side chain)~2200 Ci/mmolHigh specific activity, gamma emitter for easy detectionCan alter peptide properties, potential for deiodination

Experimental Protocols for Cellular Uptake Studies

General Cell Culture and Incubation

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Labeled this compound

  • PBS

  • Trypsin-EDTA

Procedure:

  • Culture cells in appropriate flasks or plates until they reach 70-80% confluency.

  • For experiments, seed cells into multi-well plates or on coverslips and allow them to adhere overnight.

  • Wash the cells with pre-warmed PBS.

  • Incubate the cells with various concentrations of labeled this compound in serum-free medium for desired time points (e.g., 1, 4, 24 hours) at 37°C.[26]

  • After incubation, wash the cells three times with cold PBS to remove unbound peptide.

Fluorescence Microscopy for Qualitative and Semi-Quantitative Analysis

Protocol:

  • Seed cells on glass coverslips in a 24-well plate.

  • Perform the incubation with fluorescently labeled this compound as described in the general protocol.

  • After washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • (Optional) Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Image the cells using a fluorescence or confocal microscope with the appropriate filter sets.[27][28][29][30]

Flow Cytometry for Quantitative Analysis

Protocol:

  • Seed cells in a 12- or 24-well plate.

  • Incubate with fluorescently labeled this compound as described in the general protocol.

  • After washing, detach the cells using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

  • Centrifuge the cells and resuspend them in cold PBS containing 1% BSA.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.[31][32][33][34]

Liquid Scintillation Counting for Quantitative Analysis of Radiolabeled this compound

Protocol:

  • Seed cells in a 24-well plate.

  • Incubate with radiolabeled this compound as described in the general protocol.

  • After washing, lyse the cells in the wells using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the cell lysate to a scintillation vial.

  • Add an appropriate volume of scintillation cocktail to the vial.

  • Measure the radioactivity in a liquid scintillation counter.[35][36][37][38][39]

  • To normalize the data, determine the protein concentration of a parallel set of cell lysates using a protein assay (e.g., BCA assay).

Visualizations

experimental_workflow cluster_labeling Labeling of this compound cluster_uptake Cellular Uptake Assay cluster_analysis Analysis UnguisinB This compound Analogue Labeling Labeling Reaction (Fluorescent or Radioactive) UnguisinB->Labeling Purification Purification (HPLC/SEC) Labeling->Purification Labeled_Peptide Labeled this compound Purification->Labeled_Peptide Incubation Incubation with Labeled this compound Labeled_Peptide->Incubation Cell_Culture Cell Culture Cell_Culture->Incubation Washing Washing Incubation->Washing Microscopy Fluorescence Microscopy Washing->Microscopy Flow_Cytometry Flow Cytometry Washing->Flow_Cytometry Scintillation Liquid Scintillation Counting Washing->Scintillation

Caption: Experimental workflow for labeling this compound and studying its cellular uptake.

signaling_pathway_placeholder Extracellular Extracellular Space Cell_Membrane Cell Membrane Intracellular Intracellular Space Labeled_UnguisinB Labeled This compound Receptor Receptor? Labeled_UnguisinB->Receptor Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Cytosol Cytosol Endosome->Cytosol Endosomal Escape?

References

Application Notes and Protocols for the Amino Acid Analysis of Unguisin B using Marfey's Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin B is a cyclic heptapeptide (B1575542) of fungal origin, notable for its inclusion of non-proteinogenic γ-aminobutyric acid (GABA) and a high proportion of D-amino acids.[1][2] Determining the precise amino acid composition and stereochemistry is crucial for its structural elucidation, synthesis, and the investigation of its biological activities. Marfey's method is a robust and widely adopted HPLC-based technique for the determination of the absolute configuration of amino acids.[3] This method involves the derivatization of amino acids with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), to form diastereomers that can be readily separated and quantified using reverse-phase HPLC.[2][3] These application notes provide a detailed protocol for the amino acid analysis of this compound using Marfey's method, based on established procedures for closely related unguisin peptides.[1][2]

Data Presentation

The amino acid composition of this compound has been determined qualitatively, revealing the presence of both L- and D-amino acids, as well as GABA. While the stereochemistry of the amino acid residues has been established, specific quantitative molar ratios from a complete amino acid analysis of this compound are not currently available in the peer-reviewed literature. The following table outlines the known amino acid constituents and their determined stereochemistry.

Table 1: Amino Acid Composition and Stereochemistry of this compound

Amino AcidAbbreviationStereochemistryMolar Ratio
AlanineAlaDNot Reported
ValineValDNot Reported
LeucineLeuLNot Reported
PhenylalaninePheDNot Reported
TryptophanTrpDNot Reported
γ-Aminobutyric acidGABAN/ANot Reported

Note: The molar ratios of the constituent amino acids in this compound have not been reported in the reviewed scientific literature. The primary application of Marfey's method in the context of unguisin peptides has been for the determination of stereochemistry.

Experimental Protocols

The following protocols are adapted from methodologies successfully applied to the analysis of unguisin peptides.[1][2]

Acid Hydrolysis of this compound

Objective: To break down the peptide bonds of this compound to liberate its constituent amino acids.

Materials:

  • This compound sample (approximately 0.3 mg)

  • 6 M Hydrochloric acid (HCl)

  • Conical vial or heavy-walled hydrolysis tube

  • Heating block or oven

  • Nitrogen gas stream

  • Lyophilizer (optional)

  • Deionized water

Procedure:

  • Place the this compound sample into a conical vial or hydrolysis tube.

  • Add 0.5 mL of 6 M HCl to the sample.

  • Securely cap the vial/tube.

  • Heat the mixture at 115°C for 20 hours.[2]

  • After cooling to room temperature, remove the HCl by evaporation under a gentle stream of nitrogen gas.

  • To ensure complete removal of residual HCl, dissolve the residue in 0.5 mL of deionized water and evaporate to dryness. Repeat this step. Alternatively, the sample can be lyophilized.

  • The dried hydrolysate is now ready for derivatization.

Derivatization with Marfey's Reagent (L-FDAA)

Objective: To react the free amino acids with L-FDAA to form diastereomeric derivatives.

Materials:

  • This compound hydrolysate

  • Standard amino acid solutions (L- and D-isomers of Ala, Val, Leu, Phe, Trp, and GABA)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 1% (w/v) L-FDAA (Marfey's reagent) in acetone

  • 2 M Hydrochloric acid (HCl)

  • Heating block or water bath

  • Microcentrifuge tubes

Procedure:

  • Dissolve the dried this compound hydrolysate in 200 µL of 1 M NaHCO₃ solution.

  • In separate tubes, prepare standards by taking known amounts of each standard amino acid and dissolving them in 200 µL of 1 M NaHCO₃. A mixture of all expected amino acids should also be prepared.

  • To each tube (sample and standards), add 100 µL of 1% L-FDAA in acetone.

  • Vortex each tube gently to mix.

  • Incubate all tubes at 55°C for 1 hour.[1]

  • After incubation, cool the tubes to room temperature.

  • Quench the reaction by adding 50 µL of 2 M HCl to each tube.

  • The samples are now derivatized and ready for HPLC analysis.

HPLC-MS Analysis of Derivatized Amino Acids

Objective: To separate and identify the L-FDAA-derivatized amino acids by reverse-phase HPLC coupled with mass spectrometry.

Instrumentation and Conditions (based on Unguisin K analysis): [1]

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6545 LC/Q-TOF or equivalent with an ESI source

  • Column: Agilent SB-Aq column (1.8 µm, 2.1 × 100 mm) or a similar C18 column

  • Mobile Phase A: 5% acetonitrile (B52724) in deionized water + 0.05% formic acid

  • Mobile Phase B: 100% acetonitrile + 0.05% formic acid

  • Flow Rate: 0.6 mL/min

  • Gradient:

    • 0-0.58 min: 0-20% B

    • 0.58-4.05 min: 20-60% B

    • 4.05-5.79 min: 60% B (isocratic)

    • 5.79-6.37 min: 60-100% B

    • 6.37-6.95 min: 100-0% B

    • 6.95-12.00 min: 0% B (re-equilibration)

  • Detection: UV at 340 nm and MS (positive ion mode)

  • Injection Volume: 3 µL

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the derivatized standard amino acid solutions to determine the retention times for the L-FDAA derivatives of each L- and D-amino acid.

  • Inject the derivatized this compound hydrolysate.

  • Monitor the elution profile at 340 nm.

  • Identify the amino acids in the this compound hydrolysate by comparing their retention times with those of the authentic standards.

  • The mass spectrometer can be used to confirm the identity of each peak by its mass-to-charge ratio.

Visualizations

The following diagrams illustrate the key processes in the amino acid analysis of this compound using Marfey's method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis UnguisinB This compound Hydrolysis Acid Hydrolysis (6M HCl, 115°C, 20h) UnguisinB->Hydrolysis Hydrolysate Amino Acid Hydrolysate Hydrolysis->Hydrolysate Derivatization Derivatization with L-FDAA (1% L-FDAA in Acetone, NaHCO3, 55°C, 1h) Hydrolysate->Derivatization DerivatizedSample L-FDAA Derivatized Amino Acids Derivatization->DerivatizedSample HPLC RP-HPLC-MS Analysis DerivatizedSample->HPLC Data Data Analysis (Retention Time Comparison) HPLC->Data Results Stereochemical Assignment (D/L Configuration) Data->Results Standards Amino Acid Standards (L & D) Standards->Derivatization Parallel Derivatization Standards->Data Reference Data

Caption: Experimental workflow for the amino acid analysis of this compound.

marfeys_reaction cluster_reactants Reactants cluster_reaction Reaction cluster_product Product AminoAcid Amino Acid (L or D) Reaction + AminoAcid->Reaction MarfeysReagent Marfey's Reagent (L-FDAA) MarfeysReagent->Reaction Diastereomer Diastereomeric Product (L-L or L-D) Reaction->Diastereomer

Caption: The core reaction of Marfey's method.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Unguisin B Production in Aspergillus Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Unguisin B from Aspergillus cultures. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven recommendations.

Troubleshooting Guides

This section addresses common issues encountered during Aspergillus fermentation for this compound production.

Issue 1: Low or No this compound Production Despite Good Fungal Growth

Possible Cause Suggested Solution
Suboptimal Media Composition The biosynthesis of secondary metabolites is often triggered by nutrient limitation. Systematically evaluate different carbon and nitrogen sources. For instance, replace glucose with other sugars like sucrose (B13894) or maltose, and peptone with yeast extract or soybean meal. Refer to the Media Composition Comparison table for starting points.
Incorrect Fermentation Time This compound is a secondary metabolite, and its production typically begins in the late exponential or stationary phase of fungal growth. Perform a time-course experiment, harvesting and analyzing samples at different time points (e.g., days 5, 7, 9, 12, 14) to determine the optimal fermentation duration.
Inappropriate pH of the Medium The pH of the culture medium can significantly influence enzyme activity and nutrient uptake. Monitor the pH throughout the fermentation process. The optimal pH for Aspergillus growth may not be the same for this compound production. Experiment with different initial pH values (e.g., 6.0, 6.5, 7.0) and consider using buffers to maintain a stable pH.
Silent Biosynthetic Gene Cluster The unguisin biosynthetic gene cluster may not be actively transcribed under standard laboratory conditions.[1] Consider using epigenetic modifiers like suberoylanilide hydroxamic acid (SAHA) or 5-azacytidine (B1684299) (5-AZA) to induce gene expression.[2]

Issue 2: Poor or Slow Fungal Growth

Possible Cause Suggested Solution
Inadequate Inoculum A low concentration or poor quality of spores in the inoculum can lead to a long lag phase and slow growth. Ensure a standardized procedure for spore suspension preparation, aiming for a final concentration of approximately 10^5 spores/mL in the fermentation medium.[3]
Suboptimal Physical Parameters Temperature, aeration, and agitation are critical for fungal growth. The optimal temperature for most Aspergillus species is between 25°C and 30°C.[4][5] Ensure adequate aeration by using baffled flasks and an appropriate shaking speed (e.g., 180-220 rpm). For bioreactors, monitor and control dissolved oxygen (DO) levels.
Unfavorable Medium The initial growth medium may be lacking essential nutrients. Ensure the medium contains a readily available carbon source, a suitable nitrogen source, and essential minerals. If using a defined medium, ensure all necessary trace elements are included.

Issue 3: Inconsistent this compound Yields Between Batches

Possible Cause Suggested Solution
Variability in Inoculum Inconsistent spore concentration or age of the seed culture can lead to significant variations in fermentation outcomes. Implement a strict protocol for preparing the seed culture, including the age of the fungal plate used for spore harvesting and the method for quantifying spore concentration.
Inconsistent Media Preparation Minor variations in media components, pH, or sterilization procedures can affect the final yield. Use a standardized protocol for media preparation, ensuring accurate weighing of components and consistent pH adjustment.
Fluctuations in Physical Parameters Variations in incubator temperature or shaker speed can impact fungal metabolism. Regularly calibrate and monitor fermentation equipment to ensure consistent operating conditions.

Issue 4: Contamination of the Culture

Possible Cause Suggested Solution
Inadequate Sterile Technique Contamination with bacteria or other fungi can outcompete the Aspergillus strain or produce compounds that inhibit this compound synthesis. Strictly adhere to aseptic techniques during all stages of the process, from media preparation and inoculation to sampling.[6]
Contaminated Starting Material The initial fungal culture may be contaminated. Re-streak the Aspergillus strain from a glycerol (B35011) stock onto a fresh agar (B569324) plate to obtain a pure culture before preparing the inoculum.
Non-sterile Equipment or Media Improperly sterilized flasks, media, or water can introduce contaminants. Verify the effectiveness of your autoclave sterilization cycle using biological indicators or temperature monitoring.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organisms produce it?

A1: this compound is a cyclic heptapeptide, a type of non-ribosomal peptide, that has been isolated from several species of the filamentous fungus Aspergillus, including Aspergillus violaceofuscus, Aspergillus candidus, and Aspergillus heteromorphus.[7][8][9] These compounds are characterized by the presence of a γ-aminobutyric acid (GABA) residue within their cyclic structure.[8]

Q2: What is the biosynthetic pathway for this compound?

A2: this compound is synthesized by a multi-enzyme complex called a non-ribosomal peptide synthetase (NRPS).[7] The core of this pathway is the ugsA (or ungA) gene, which encodes the large NRPS enzyme responsible for assembling the peptide backbone from various amino acid precursors.[3][10] The biosynthetic gene cluster also includes other genes like ugsB, which is involved in the modification of one of the amino acid precursors, and an alanine (B10760859) racemase (ugsC or ungC) that provides the D-alanine starter unit.[3][10]

Q3: What is a good starting point for a culture medium to produce this compound?

A3: A proven medium for the production of unguisins is the LPM medium.[3] The composition of this medium is detailed in the Experimental Protocols section. However, it is recommended to optimize the media components for your specific Aspergillus strain and fermentation setup.

Q4: Should I use solid-state or submerged fermentation for this compound production?

A4: Both solid-state and submerged fermentation can be used for producing secondary metabolites from Aspergillus.[4] Submerged fermentation in shake flasks or bioreactors is often easier to scale up and allows for better control of environmental parameters. However, solid-state fermentation, which mimics the natural growth habitat of the fungus, can sometimes lead to the production of a different profile of secondary metabolites.[4] The choice of fermentation method may depend on your specific research goals and available equipment.

Q5: How can I quantify the amount of this compound in my culture extracts?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common method for quantifying this compound. You will need a purified standard of this compound to create a calibration curve for accurate quantification.

Data Presentation

Table 1: Comparison of Media for Aspergillus Secondary Metabolite Production

MediumKey ComponentsNotesReference
LPM Medium Glucose, Sucrose, Yeast Extract, Peptone, Sodium Acetate (B1210297), KH2PO4, MgSO4, Soybean Meal, CaCO3Proven for unguisin production in Aspergillus candidus.[3]
Czapek Yeast Extract Broth Sucrose, Sodium Nitrate, Dipotassium Phosphate, Magnesium Sulfate, Potassium Chloride, Ferrous Sulfate, Yeast ExtractShown to produce a high yield of secondary metabolites in Aspergillus carbonarius.[2]
Potato Dextrose Broth (PDB) Potato Infusion, DextroseA common medium for fungal cultivation, but may not be optimal for secondary metabolite production without modification.[3]
YESD Broth Yeast Extract, Sucrose, DextroseA rich medium that can support robust fungal growth.[11]

Experimental Protocols

Protocol 1: Cultivation of Aspergillus for this compound Production

This protocol is based on the successful production of unguisins from Aspergillus candidus.[3]

  • Inoculum Preparation:

    • Grow the Aspergillus strain on a suitable agar medium (e.g., Potato Dextrose Agar) at 28°C for 5-7 days until sporulation is observed.

    • Harvest the spores by adding sterile water with 0.1% Tween 80 to the plate and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer.

  • Fermentation:

    • Prepare the LPM medium (9 g/L glucose, 10 g/L sucrose, 1 g/L yeast extract, 1 g/L peptone, 1 g/L sodium acetate, 0.04 g/L KH2PO4, 0.1 g/L MgSO4, 5 g/L soybean meal, and 1.5 g/L CaCO3).

    • Adjust the pH of the medium to 6.8 with dilute hydrochloric acid.

    • Dispense the medium into flasks (e.g., 50 mL in 250 mL flasks).

    • Inoculate the flasks with the spore suspension to a final concentration of 10^5 spores/mL.

    • Incubate the flasks at 28°C with shaking at 220 rpm for 7 days.

  • Extraction and Analysis:

    • After incubation, separate the mycelium from the broth by filtration.

    • Extract the broth and the mycelium separately with an equal volume of ethyl acetate.

    • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.

    • Redissolve the crude extract in a known volume of methanol (B129727) for analysis by HPLC.

Mandatory Visualizations

Unguisin_B_Biosynthesis cluster_precursors Precursor Supply cluster_enzymes Biosynthetic Enzymes cluster_products Products Ala L-Alanine UgsC UgsC (Alanine Racemase) Ala->UgsC Ppy Phenylpyruvic Acid UgsB UgsB (Methyltransferase) Ppy->UgsB AAs Various Amino Acids UgsA UgsA (NRPS) AAs->UgsA DAla D-Alanine UgsC->DAla mPpy β-methylphenylpyruvate UgsB->mPpy UnguisinB This compound UgsA->UnguisinB DAla->UgsA mPpy->UgsA

Caption: Biosynthetic pathway of this compound.

Optimization_Workflow start Start: Low this compound Yield strain Strain Selection & Inoculum Standardization start->strain media Media Optimization (Carbon, Nitrogen, pH) strain->media physical Physical Parameter Optimization (Temp, Aeration) media->physical osmoc OSMAC Approach (One Strain Many Compounds) physical->osmoc analysis Extraction & HPLC Analysis osmoc->analysis data Data Analysis & Comparison analysis->data data->media Iterate scaleup Scale-up Fermentation data->scaleup

Caption: Experimental workflow for optimizing this compound production.

References

Technical Support Center: Unguisin B Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of Unguisin B in their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound production.

Issue 1: Low or No this compound Detected in Fermentation Broth

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Suboptimal Fermentation Medium Ensure the use of a preferred medium for unguisin production, such as LPM medium. Verify the concentration of all components.[1][2]Increased this compound production.
Incorrect Fermentation Parameters Optimize and maintain critical fermentation parameters. The recommended conditions are typically around pH 6.8, a temperature of 28°C, and agitation at 220 rpm for 7 days.[1][2]Enhanced and more consistent this compound yields.
Genetic Integrity of the Fungal Strain Verify the genetic stability of your Aspergillus strain. Sub-culturing can sometimes lead to mutations affecting secondary metabolite production. If possible, sequence the key biosynthetic genes (ugsA, ugsB, ugsC) to check for mutations.Confirmation of a viable production strain.
Inactive Biosynthetic Gene Cluster (BGC) The ugs gene cluster responsible for this compound biosynthesis may be silent or expressed at low levels under standard laboratory conditions.[3] Consider strategies to activate silent BGCs, such as the OSMAC (One Strain, Many Compounds) approach by varying culture conditions.Activation of the ugs gene cluster and subsequent production of this compound.
Issues with Precursor Availability Ensure that the necessary amino acid precursors for this compound synthesis are available in the medium. Supplementing the medium with L-leucine has been shown to lead to the production of Unguisin D, a related compound, indicating the importance of precursor availability.[4][5][6]Increased production of this compound or related unguisins.

Illustrative Data on Fermentation Parameter Optimization

The following table provides an illustrative example of how varying key fermentation parameters might impact this compound yield. Note: This data is representative and actual results may vary depending on the specific strain and experimental conditions.

Parameter Suboptimal Condition Illustrative Yield (mg/L) Optimal Condition Illustrative Yield (mg/L)
pH 5.55 - 106.825 - 35
Temperature 22°C8 - 1228°C25 - 35
Agitation 150 rpm10 - 15220 rpm25 - 35

Frequently Asked Questions (FAQs)

Q1: What is the general structure of this compound?

This compound is a cyclic heptapeptide, a type of non-ribosomal peptide (NRP). Its structure contains a γ-aminobutyric acid (GABA) residue within the ring.[6]

Q2: Which microorganisms are known to produce this compound?

This compound and related unguisins are primarily produced by various species of the fungus Aspergillus, such as Aspergillus candidus, Aspergillus violaceofuscus, and Aspergillus heteromorphus.[1][7][8]

Q3: What are the key genes involved in the biosynthesis of this compound?

The biosynthesis of unguisins involves a biosynthetic gene cluster (BGC) containing key genes such as:

  • ugsA : Encodes a non-ribosomal peptide synthetase (NRPS), which is the core enzyme responsible for assembling the peptide backbone.[1][2]

  • ugsB : Encodes a methyltransferase involved in the modification of one of the amino acid precursors.[1][2]

  • ugsC : Encodes an alanine (B10760859) racemase that provides the D-alanine starter unit for the NRPS.[1][2]

Q4: How can I improve the yield of this compound through genetic engineering?

Several genetic engineering strategies can be employed to potentially increase this compound production:

  • Overexpression of the BGC transcription factor: If a specific transcription factor for the ugs cluster is identified, its overexpression can enhance the expression of all the biosynthetic genes.

  • Overexpression of global regulators: Certain global regulatory genes in Aspergillus are known to control multiple secondary metabolite pathways. Modulating their expression could upregulate this compound production.

  • Increasing the copy number of the BGC: Introducing additional copies of the entire ugs gene cluster into the host genome can lead to higher yields.

  • Heterologous expression: Expressing the this compound biosynthetic gene cluster in a high-production host strain, such as a genetically engineered Aspergillus niger, has been successful for other cyclic peptides.[9]

Q5: What analytical methods are suitable for detecting and quantifying this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and effective method for the detection and quantification of this compound.[2][8][10]

Experimental Protocols

Protocol 1: Fermentation of Aspergillus candidus for Unguisin Production

This protocol is based on the preferred conditions for unguisin production.[1][2]

Materials:

  • Aspergillus candidus strain

  • Potato Dextrose Agar (PDA) plates

  • LPM (Liquid Production Medium):

    • Glucose: 9 g/L

    • Sucrose: 10 g/L

    • Yeast Extract: 1 g/L

    • Peptone: 1 g/L

    • Sodium Acetate: 1 g/L

    • KH₂PO₄: 0.04 g/L

    • MgSO₄: 0.1 g/L

    • Soybean Meal: 5 g/L

    • CaCO₃: 1.5 g/L

  • Sterile water

  • Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Culture Aspergillus candidus on PDA plates at 28°C for 3 days to obtain fresh spores.

  • Prepare the LPM medium and adjust the pH to 6.8 with dilute hydrochloric acid before autoclaving.

  • Collect fresh spores from the PDA plate and prepare a spore suspension in sterile water to a concentration of 10⁵ spores/mL.

  • Inoculate 50 mL of LPM medium in a 250 mL Erlenmeyer flask with the spore suspension.

  • Incubate the culture at 28°C with agitation at 220 rpm for 7 days.

  • After 7 days, harvest the fermentation broth for extraction and analysis of this compound.

Protocol 2: Extraction and Quantification of this compound using HPLC

This protocol outlines a general procedure for extracting and quantifying this compound from the fermentation broth.[2][10]

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Methanol (B129727)

  • Rotary evaporator

  • HPLC system with a C18 column and DAD or MS detector

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • This compound standard (if available)

Procedure:

  • Extraction:

    • Extract the fermentation broth with an equal volume of ethyl acetate.

    • Shake vigorously for 1 hour at 25°C.

    • Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain the crude extract.

    • Resuspend the crude extract in a known volume of methanol for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 column (e.g., 5 µm, 150 x 10 mm).

    • Mobile Phase: A gradient of water with 0.05% formic acid (Solvent A) and acetonitrile with 0.05% formic acid (Solvent B).

    • Flow Rate: 0.6 mL/min.

    • Detection: Monitor at a suitable wavelength (e.g., 210 nm) or use a mass spectrometer for more specific detection.

    • Quantification: If a standard is available, create a calibration curve to quantify the concentration of this compound in the extract. If a standard is not available, relative quantification can be performed by comparing peak areas between different samples.

Visualizations

Diagram 1: this compound Biosynthesis Pathway

UnguisinB_Biosynthesis L_Ala L-Alanine UgsC UgsC (Alanine Racemase) L_Ala->UgsC D_Ala D-Alanine UgsA UgsA (NRPS) D_Ala->UgsA Starter Unit Amino_Acids Other Amino Acids (L-Leu, L-Phe, L-Val, etc.) Amino_Acids->UgsA Phenylpyruvate Phenylpyruvic Acid UgsB UgsB (Methyltransferase) Phenylpyruvate->UgsB beta_mPpy β-methylphenylpyruvate beta_mPpy->UgsA GABA γ-aminobutyric acid GABA->UgsA UgsC->D_Ala Isomerization UgsB->beta_mPpy Methylation Linear_Heptapeptide Linear Heptapeptide UgsA->Linear_Heptapeptide Assembly & Elongation Unguisin_B This compound UgsA->Unguisin_B Cyclization & Release Linear_Heptapeptide->UgsA

Caption: The biosynthetic pathway of this compound.

Diagram 2: Troubleshooting Workflow for Low this compound Production

Troubleshooting_Workflow decision decision solution solution start Start: Low this compound Yield check_fermentation Check Fermentation Conditions (Medium, pH, Temp, Agitation) start->check_fermentation is_fermentation_ok Are conditions optimal? check_fermentation->is_fermentation_ok check_strain Check Fungal Strain (Genetic Integrity, Viability) is_fermentation_ok->check_strain Yes optimize_fermentation Optimize Fermentation Parameters is_fermentation_ok->optimize_fermentation No is_strain_ok Is strain viable? check_strain->is_strain_ok check_precursors Check Precursor Availability is_strain_ok->check_precursors Yes new_culture Start New Culture from Verified Stock is_strain_ok->new_culture No is_precursors_ok Are precursors sufficient? check_precursors->is_precursors_ok genetic_modification Consider Genetic Modification (Overexpression, Heterologous Host) is_precursors_ok->genetic_modification Yes supplement_medium Supplement Medium with Precursors is_precursors_ok->supplement_medium No end End: Improved Yield genetic_modification->end optimize_fermentation->end new_culture->end supplement_medium->end

Caption: A logical workflow for troubleshooting low this compound production.

References

Technical Support Center: Overcoming Solubility Challenges with Unguisin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Unguisin B in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a cyclic heptapeptide (B1575542) that has been isolated from the marine fungus Emericella unguis.[1][2][3] Like many cyclic peptides with a high proportion of hydrophobic amino acid residues, this compound is anticipated to have poor water solubility.[4] This low aqueous solubility can pose significant challenges for a variety of in vitro and in vivo experimental setups, potentially leading to precipitation, inaccurate concentration measurements, and reduced biological activity.

Q2: Are there established methods to improve the aqueous solubility of this compound?

Q3: What are the first steps I should take when encountering solubility issues with this compound?

The initial step is to determine a suitable organic solvent in which this compound is readily soluble. Common choices for hydrophobic peptides include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or ethanol. Once a stock solution is prepared in an appropriate organic solvent, it can be serially diluted into the desired aqueous buffer. However, it's crucial to be mindful of the final concentration of the organic solvent, as it can affect the biological system being studied.

Troubleshooting Guide

Issue 1: Precipitation is observed when diluting a concentrated stock of this compound in an aqueous buffer.

This is a common issue when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous solution.

Recommended Solutions:

  • Co-solvent System: The use of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[7][10][13][14]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[8][15][16][17][18]

  • pH Optimization: For peptides containing ionizable groups, adjusting the pH of the aqueous solution can significantly impact solubility.

Issue 2: The biological activity of this compound appears lower than expected.

Poor solubility can lead to an overestimation of the actual concentration of the dissolved compound, resulting in seemingly lower biological activity.

Recommended Solutions:

  • Solubility Assessment: Before conducting biological assays, it is advisable to determine the approximate solubility of this compound in your specific aqueous buffer.

  • Nanoparticle Formulation: Encapsulating this compound into nanoparticles can improve its solubility and bioavailability.[9][19][20][21][22]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol outlines a method to test the effectiveness of common co-solvents in solubilizing this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare a series of aqueous buffers (PBS, pH 7.4) containing varying percentages (v/v) of a co-solvent (e.g., 5%, 10%, 20% Ethanol, Propylene glycol, or PEG 400).

  • Add the this compound stock solution to each co-solvent buffer to achieve a final concentration of 100 µM.

  • Vortex the solutions vigorously for 1 minute.

  • Incubate the solutions at room temperature for 1 hour.

  • Visually inspect for any precipitation.

  • To quantify the dissolved this compound, centrifuge the samples at high speed to pellet any undissolved compound and measure the concentration in the supernatant using a suitable analytical method like spectrophotometry or HPLC.

Data Presentation:

Co-solventConcentration (% v/v)Visual Observation (Precipitation)Solubilized this compound (µM)
Ethanol5
10
20
Propylene Glycol5
10
20
PEG 4005
10
20
Protocol 2: Solubility Enhancement using Cyclodextrins

This protocol describes how to evaluate the effect of cyclodextrins on the solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD or SBE-β-CD (e.g., 1%, 2.5%, 5% w/v).

  • Add a known excess amount of solid this compound to each cyclodextrin solution.

  • Vortex the mixtures vigorously for 5 minutes.

  • Place the samples on a shaker and agitate at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed to pellet the undissolved this compound.

  • Carefully collect the supernatant and measure the concentration of dissolved this compound using a validated analytical method.

Data Presentation:

CyclodextrinConcentration (% w/v)Solubilized this compound (µM)
HP-β-CD1
2.5
5
SBE-β-CD1
2.5
5

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result stock Prepare this compound Stock Solution (e.g., in DMSO) mix Mix Stock with Buffers stock->mix buffers Prepare Aqueous Buffers with Solubilizing Agents buffers->mix incubate Incubate and Equilibrate mix->incubate observe Visual Observation incubate->observe quantify Quantify Soluble Fraction (e.g., HPLC, Spectrophotometry) incubate->quantify result Determine Optimal Solubilization Condition observe->result quantify->result

Caption: Workflow for Screening this compound Solubility Enhancers.

troubleshooting_flowchart start Start: this compound Solubility Issue check_stock Is the stock solution (in organic solvent) clear? start->check_stock prepare_new_stock Prepare fresh stock in a different solvent (e.g., DMSO, DMF) check_stock->prepare_new_stock No precipitation Precipitation upon dilution in aqueous buffer? check_stock->precipitation Yes prepare_new_stock->check_stock low_activity Low biological activity observed? precipitation->low_activity No use_cosolvent Try Co-solvent Method precipitation->use_cosolvent Yes confirm_solubility Confirm solubility limit before biological assay low_activity->confirm_solubility Yes end End: Optimized Protocol low_activity->end No use_cyclodextrin Try Cyclodextrin Method use_cosolvent->use_cyclodextrin optimize_ph Optimize pH of Buffer use_cyclodextrin->optimize_ph optimize_ph->end nanoparticle Consider Nanoparticle Formulation confirm_solubility->nanoparticle nanoparticle->end

Caption: Troubleshooting Flowchart for this compound Solubility Issues.

References

Preventing degradation of Unguisin B during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Unguisin B during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a cyclic heptapeptide (B1575542) of fungal origin, containing a unique γ-aminobutyric acid (GABA) residue. Like many peptides, it is susceptible to chemical degradation, which can be accelerated by the conditions used during extraction, such as pH, temperature, and the presence of enzymes or reactive chemicals.[1][2] Maintaining its structural integrity is crucial for accurate downstream analysis and for preserving its biological activity.

Q2: What are the primary pathways through which this compound might degrade during extraction?

A2: While specific degradation pathways for this compound are not extensively documented, based on general peptide chemistry, the primary risks include:

  • Hydrolysis: Cleavage of the peptide bonds, potentially catalyzed by acidic or basic conditions.[1][2]

  • Oxidation: Certain amino acid residues within this compound could be susceptible to oxidation, especially if the extraction process involves exposure to air for extended periods.[1]

  • Enzymatic Degradation: Although cyclic peptides like this compound generally show increased resistance to proteases compared to linear peptides, residual proteases from the fungal source could potentially cause degradation.[3][4]

Q3: How does pH affect the stability of this compound during extraction?

A3: Extremes in pH can significantly impact the stability of peptides. Strongly acidic or alkaline conditions can catalyze the hydrolysis of peptide bonds.[2] For many peptides, maintaining a pH in the range of 5 to 7 is often recommended to minimize degradation.[5] It is advisable to determine the optimal pH for this compound stability empirically, but starting with a near-neutral pH is a prudent approach.

Q4: What is the recommended method for long-term storage of extracted this compound?

A4: For long-term storage, it is highly recommended to store this compound in a lyophilized (freeze-dried) state at -20°C or lower.[1] This minimizes degradation by removing water, which is a key component in hydrolytic degradation pathways. If the sample must be stored in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound in the final extract. Degradation due to harsh extraction conditions.Optimize extraction parameters. Use milder solvents, control the temperature, and adjust the pH to a neutral or slightly acidic range. Consider using a protocol with fewer steps to minimize handling time.
Presence of unexpected peaks during chromatographic analysis (e.g., HPLC, LC-MS). Degradation products of this compound are present.Review the extraction protocol for potential causes of degradation such as extreme pH, high temperatures, or prolonged exposure to light. Use analytical techniques like mass spectrometry (MS) to identify the nature of the degradation products.[1][6]
Loss of biological activity of the extracted this compound. Structural modification or degradation of the peptide.Ensure that all extraction and purification steps are performed under conditions that preserve the integrity of the peptide. This includes using protease inhibitors if enzymatic degradation is suspected and minimizing exposure to oxidative conditions.
Variability in results between different extraction batches. Inconsistent extraction conditions.Standardize the extraction protocol. Precisely control all parameters, including solvent volumes, extraction times, temperature, and pH. Document all steps meticulously for each batch.

Data Summary Table

The following table summarizes key parameters that can influence the stability of peptides like this compound during extraction and storage.

Parameter Condition to Avoid Recommended Condition Rationale
pH Extremes (highly acidic or alkaline)pH 5-7Minimizes acid- and base-catalyzed hydrolysis of peptide bonds.[2][5]
Temperature High temperatures (e.g., > 40°C)4°C or on ice during extraction; -20°C to -80°C for storageReduces the rate of chemical reactions, including hydrolysis and oxidation.[1]
Light Prolonged exposure to UV or direct lightWork in a shaded environment or use amber-colored containersLight can induce photo-oxidation of sensitive amino acid residues.[2]
Oxygen Vigorous agitation, exposure to air for extended periodsDegas solvents, work under an inert atmosphere (e.g., nitrogen or argon) if possibleMinimizes oxidation of susceptible amino acid residues.[1]
Enzymes Presence of active proteases from the source organismAdd protease inhibitors to the extraction bufferPrevents enzymatic cleavage of the peptide backbone.
Storage In solution at room temperature or 4°C for extended periodsLyophilized (freeze-dried) at -20°C or lower; frozen in aliquots at -80°C if in solutionMaximizes long-term stability by minimizing hydrolytic and other degradation pathways.[1]

Experimental Protocol: Stability-Focused Extraction of this compound

This protocol provides a detailed methodology for the extraction of this compound from fungal culture, with an emphasis on minimizing degradation.

1. Materials and Reagents:

  • Fungal biomass producing this compound

  • Extraction Solvent: Ethyl acetate (B1210297) (HPLC grade)

  • Wash Buffer: pH 6.0 Phosphate (B84403) buffer (50 mM)

  • Drying Agent: Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification and analysis

  • Lyophilizer (freeze-dryer)

2. Procedure:

  • Harvesting: Harvest the fungal mycelium from the fermentation broth by filtration. Wash the mycelium with distilled water to remove residual media components.

  • Homogenization: Homogenize the fresh or frozen mycelium in the cold (4°C) pH 6.0 phosphate buffer. This step helps to disrupt the cells and release the intracellular this compound. The use of a buffered system helps to maintain a stable pH.

  • Solvent Extraction: Extract the homogenized mycelium with ethyl acetate at a 1:3 (v/v) ratio. Perform the extraction at a controlled low temperature (e.g., 4°C) with gentle agitation for 2-4 hours. The use of a relatively non-polar organic solvent like ethyl acetate is common for extracting cyclic peptides.

  • Phase Separation: Separate the organic phase (ethyl acetate) from the aqueous phase and cell debris by centrifugation.

  • Drying: Dry the collected organic phase over anhydrous sodium sulfate to remove any residual water, which can contribute to hydrolysis.

  • Concentration: Concentrate the dried organic extract under reduced pressure using a rotary evaporator. Ensure the bath temperature does not exceed 30°C to prevent thermal degradation.

  • Purification: Purify the crude extract containing this compound using preparative HPLC with a suitable column (e.g., C18). Use a gradient of acetonitrile (B52724) in water as the mobile phase.

  • Lyophilization: After collecting the fractions containing pure this compound, pool them and freeze-dry (lyophilize) to obtain a stable powder for long-term storage.

  • Storage: Store the lyophilized this compound at -20°C or below in a desiccator to protect it from moisture.

Visualizations

Degradation_Prevention cluster_degradation Potential Degradation Pathways cluster_factors Contributing Factors cluster_prevention Preventative Measures Hydrolysis Hydrolysis (Peptide Bond Cleavage) Oxidation Oxidation (Amino Acid Residue Modification) Enzymatic Enzymatic Degradation (Protease Activity) pH Extreme pH (Acidic or Alkaline) pH->Hydrolysis Temp High Temperature Temp->Hydrolysis Temp->Oxidation Light Light Exposure Light->Oxidation Oxygen Oxygen Oxygen->Oxidation Enzymes Residual Proteases Enzymes->Enzymatic Control_pH Maintain pH 5-7 Control_pH->Hydrolysis Control_Temp Low Temperature (4°C) Control_Temp->Hydrolysis Control_Temp->Oxidation Protect_Light Use Amber Vials Protect_Light->Oxidation Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Oxidation Protease_Inhibitors Add Protease Inhibitors Protease_Inhibitors->Enzymatic Lyophilize Lyophilization for Storage Lyophilize->Hydrolysis

Caption: Factors leading to this compound degradation and preventative measures.

Extraction_Workflow Start Fungal Culture Harvest Harvest & Wash Mycelium Start->Harvest Homogenize Homogenize in Cold Buffer (pH 6.0) Harvest->Homogenize Extract Solvent Extraction (Ethyl Acetate, 4°C) Homogenize->Extract Separate Separate Organic Phase Extract->Separate Dry Dry with Anhydrous Na2SO4 Separate->Dry Concentrate Concentrate (Rotovap, <30°C) Dry->Concentrate Purify Purify (Preparative HPLC) Concentrate->Purify Lyophilize Lyophilize Purify->Lyophilize Store Store (-20°C or lower) Lyophilize->Store End Stable this compound Store->End

Caption: Recommended workflow for stability-focused this compound extraction.

References

Technical Support Center: Optimizing HPLC Separation of Unguisin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Unguisin B from its co-metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its co-metabolites?

This compound belongs to a family of cyclic heptapeptides that often have very similar structures, leading to challenges in chromatographic separation.[1][2][3][4][5][6][7] The primary difficulty lies in achieving adequate resolution between this compound and its co-metabolites, such as Unguisin A and Unguisin J, due to their similar physicochemical properties.[1][2][3][4][5][6][7] This can result in co-elution, making accurate quantification and isolation difficult.

Q2: What are the key structural differences between this compound and its common co-metabolites?

Understanding the subtle structural variations between this compound and its co-metabolites is crucial for developing a selective HPLC method. The core structure is a cyclic heptapeptide, with variability in the amino acid residues.

CompoundDifferentiating Amino Acid ResidueReference
This compound Contains Leucine[2][4][5]
Unguisin A Contains Phenylalanine instead of Leucine[6][8]
Unguisin J Contains Valine instead of Leucine at a specific position[1][2][3][4][5]

These minor differences in hydrophobicity and potential for secondary interactions with the stationary phase are the basis for their separation by reversed-phase HPLC.

Experimental Protocols

Protocol 1: Sample Preparation from Fungal Culture

This protocol outlines a general procedure for extracting this compound and its co-metabolites from a fungal fermentation broth.[9][10][11][12]

  • Harvesting: After the desired fermentation period, separate the fungal mycelium from the culture broth by filtration.

  • Extraction:

    • Extract the filtered broth three times with an equal volume of ethyl acetate.

    • Extract the mycelium separately with methanol (B129727) or acetone (B3395972) to capture intracellular metabolites.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the unguisins with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Final Preparation: Evaporate the eluted fraction to dryness and reconstitute the residue in the initial mobile phase for HPLC analysis.

Protocol 2: Recommended Starting HPLC Method

This protocol provides a starting point for the separation of this compound and its co-metabolites. Optimization will likely be required.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a shallow gradient, for example, 30-70% B over 40 minutes. A scouting gradient of 5-95% B over 20 minutes can be used initially to determine the elution window.[13][14]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 219 nm and 279 nm[1][2]
Injection Volume 10-20 µL

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound.

Problem 1: Poor Resolution / Co-elution of this compound and Co-metabolites

  • Potential Causes:

    • The mobile phase composition is not optimal for separating structurally similar compounds.

    • The gradient slope is too steep, not allowing sufficient time for differential migration.[13][14]

    • The column chemistry is not providing enough selectivity.

  • Solutions:

    • Optimize the Gradient: Decrease the gradient slope around the elution time of the unguisins. For example, if the compounds of interest elute between 50% and 60% Acetonitrile, flatten the gradient in this section (e.g., a 0.5% per minute change).[13][14]

    • Adjust the Mobile Phase:

      • Organic Modifier: If using acetonitrile, try substituting it with methanol. The different solvent properties can alter selectivity.

      • pH: While formic acid (pH ~2.7) is a good starting point, adjusting the pH can alter the ionization state of the peptides and improve separation. Note that working outside the pH range of 2-8 can damage standard silica-based C18 columns.[15]

      • Acid Modifier: Consider using trifluoroacetic acid (TFA) instead of formic acid. TFA is a stronger ion-pairing agent and can improve peak shape and retention for peptides, though it may cause ion suppression in mass spectrometry.[16][17][18]

    • Change Column Temperature: Increasing the temperature (e.g., to 40°C or 50°C) can improve efficiency and may alter selectivity.[19][20][21]

    • Try a Different Stationary Phase: If a standard C18 column does not provide adequate separation, consider a C18 column with a different bonding density or end-capping, or a phenyl-hexyl column which can offer different selectivity through pi-pi interactions.[22][23][24]

Problem 2: Peak Tailing

  • Potential Causes:

    • Secondary interactions between the analytes and active sites (silanols) on the stationary phase.[25]

    • Column contamination or degradation.

    • Extra-column band broadening.[25]

  • Solutions:

    • Mobile Phase Additives: Ensure an appropriate concentration of an acid modifier (e.g., 0.1% formic acid or TFA) is used to minimize silanol (B1196071) interactions.[16][17][18]

    • Column Health: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[26]

    • System Check: Minimize the length and diameter of tubing between the injector, column, and detector to reduce extra-column volume.[27]

Problem 3: Broad Peaks

  • Potential Causes:

    • Column contamination or void formation.[26][28]

    • High injection volume or sample solvent stronger than the mobile phase.[27][28]

    • Slow kinetics of interaction between the analyte and the stationary phase.

  • Solutions:

    • Sample Injection: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, inject a smaller volume.[27]

    • Column and System Maintenance: Regularly flush the column and check for leaks or blockages in the system.[26]

    • Optimize Flow Rate and Temperature: A lower flow rate can sometimes improve peak shape, and increasing the temperature can enhance mass transfer.[19][21]

Problem 4: Peak Fronting

  • Potential Causes:

    • Sample overload (injecting too high a concentration).[26]

    • The sample is dissolved in a solvent stronger than the mobile phase.[27]

  • Solutions:

    • Reduce Sample Concentration: Dilute the sample and reinject.

    • Match Sample Solvent: As with broad peaks, dissolve the sample in the initial mobile phase.[27]

Visual Guides

HPLC_Troubleshooting_Workflow cluster_resolution Resolution Optimization cluster_tailing Tailing Correction cluster_broad Broadening Correction cluster_fronting Fronting Correction start Chromatographic Problem Identified poor_resolution Poor Resolution / Co-elution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing broad_peaks Broad Peaks start->broad_peaks peak_fronting Peak Fronting start->peak_fronting optimize_gradient Optimize Gradient (Shallow Slope) poor_resolution->optimize_gradient check_modifier Check Mobile Phase Additive peak_tailing->check_modifier optimize_injection Optimize Sample Injection (Solvent/Volume) broad_peaks->optimize_injection reduce_concentration Reduce Sample Concentration peak_fronting->reduce_concentration change_mobile_phase Change Mobile Phase (Solvent, pH, Additive) optimize_gradient->change_mobile_phase change_temp Adjust Temperature change_mobile_phase->change_temp change_column Try Different Stationary Phase change_temp->change_column flush_column Flush/Replace Column check_modifier->flush_column check_system Minimize Extra-Column Volume flush_column->check_system maintain_column Column/System Maintenance optimize_injection->maintain_column optimize_flow_temp Optimize Flow Rate/Temperature maintain_column->optimize_flow_temp match_solvent Match Sample Solvent to Mobile Phase reduce_concentration->match_solvent HPLC_Optimization_Pyramid cluster_0 Optimization Strategy cluster_1 cluster_2 cluster_3 l1 Level 1: Fine-Tuning (Highest Impact) l2 Level 2: Method Adjustment l3 Level 3: Fundamental Changes (Last Resort) gradient Gradient Slope mobile_phase Mobile Phase (Organic Solvent, pH) temperature Temperature column Stationary Phase Chemistry

References

Addressing non-specific binding of Unguisin B in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the non-specific binding of Unguisin B in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a cyclic heptapeptide (B1575542) that was first isolated from the marine-derived fungus Emericella unguis. It contains a gamma-aminobutyric acid (GABA) residue within its cyclic structure.[1] While specific protein targets of this compound are not yet fully elucidated, related compounds like Unguisin A have shown antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and the ability to act as a high-affinity anion receptor for phosphate (B84403) and pyrophosphate.[1][2] Given the presence of a GABA moiety, a key inhibitory neurotransmitter in the central nervous system, it is plausible that this compound may interact with components of the GABA signaling pathway.[3][4][5]

Q2: Why is non-specific binding a concern when working with this compound?

Non-specific binding refers to the adherence of an analyte, such as this compound, to surfaces or molecules other than its intended biological target. Peptides, in general, can be prone to non-specific binding due to their diverse physicochemical properties, including hydrophobic and electrostatic interactions.[6] This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification, ultimately compromising the reliability of experimental results.[7][8]

Q3: What are the most common causes of non-specific binding in peptide assays?

Several factors can contribute to non-specific binding in assays involving peptides like this compound:

  • Hydrophobic Interactions: Peptides with hydrophobic residues can bind to plastic surfaces of assay plates and labware.[9]

  • Electrostatic Interactions: Charged residues in a peptide can interact with charged surfaces.[9]

  • Insufficient Blocking: Inadequate or ineffective blocking of the assay surface (e.g., microplate wells) leaves unoccupied sites that can bind the peptide or detection reagents.[7][10]

  • Inappropriate Buffer Conditions: The pH and salt concentration of the assay buffer can influence the charge and conformation of the peptide, affecting its propensity for non-specific interactions.

  • Contaminants: The presence of contaminants in the peptide preparation, such as trifluoroacetic acid (TFA) from synthesis, can sometimes interfere with assays.[11]

Q4: How can I choose the best blocking agent for my this compound assay?

The ideal blocking agent effectively prevents non-specific binding without interfering with the specific interaction of interest. The choice of blocking agent is often empirical and may need to be optimized for each specific assay. Commonly used blocking agents include:

  • Bovine Serum Albumin (BSA): A widely used protein-based blocker.

  • Non-fat Dry Milk or Casein: Often very effective and economical.[12]

  • Normal Serum: Serum from the same species as the secondary antibody can be used to block non-specific antibody binding.[8]

  • Gelatin: Particularly fish skin gelatin, can be effective and remains liquid at lower temperatures.[12]

  • Protein-free Blockers: Commercial formulations that can be useful in assays where protein-based blockers might interfere.[13]

It is recommended to test a few different blocking agents to determine the most effective one for your specific experimental setup.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to the non-specific binding of this compound.

Issue 1: High Background Signal in an ELISA-based Assay

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Ineffective Blocking 1. Optimize Blocking Agent: Test different blocking agents such as 1-5% BSA, 1-5% non-fat dry milk, or a commercial protein-free blocker.[8][13] 2. Increase Blocking Time/Temperature: Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[10] 3. Optimize Blocker Concentration: Perform a titration of the blocking agent to find the optimal concentration.
Suboptimal Antibody Concentrations 1. Titrate Antibodies: Perform a checkerboard titration of both the primary and secondary antibody concentrations to find the optimal balance between specific signal and background. 2. Use High-Affinity, Purified Antibodies: Affinity-purified antibodies are less likely to contribute to non-specific binding.
Insufficient Washing 1. Increase Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5). 2. Increase Soak Time: Add a 30-second soak step during each wash.[7] 3. Add Detergent to Wash Buffer: Include a non-ionic detergent like 0.05% Tween-20 in your wash buffer to help reduce non-specific interactions.
Cross-Reactivity 1. Run Controls: Include a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody. 2. Use Pre-adsorbed Secondary Antibodies: If available, use secondary antibodies that have been pre-adsorbed against serum proteins from other species to reduce cross-reactivity.
Issue 2: Poor Reproducibility and High Variability Between Replicates

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Peptide Adsorption to Labware 1. Use Low-Binding Tubes and Plates: Utilize polypropylene (B1209903) or other low-protein-binding microplates and tubes for preparing and storing this compound solutions.[14] 2. Include a Carrier Protein: Adding a small amount of a carrier protein like BSA (e.g., 0.1%) to your peptide stock solution can help prevent adsorption to surfaces.
Inconsistent Pipetting and Washing 1. Standardize Technique: Ensure consistent pipetting technique and that all wells are washed with the same vigor and volume. Automated plate washers can improve consistency.[7] 2. Check Pipettes: Regularly calibrate pipettes to ensure accuracy and precision.[15]
Edge Effects 1. Proper Plate Sealing: Use plate sealers during incubation steps to prevent evaporation from the outer wells.[10] 2. Ensure Uniform Temperature: Incubate plates in a temperature-controlled incubator to ensure even temperature distribution across the plate.[10]
Peptide Aggregation/Precipitation 1. Proper Solubilization: Ensure this compound is fully dissolved in an appropriate solvent before preparing working dilutions. Hydrophobic peptides may require a small amount of an organic solvent like DMSO.[11] 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot peptide stock solutions to minimize freeze-thaw cycles which can lead to degradation and aggregation.[11]

Data Presentation

Table 1: Comparison of Blocking Agent Effectiveness in a Hypothetical this compound ELISA

The following table summarizes data from a hypothetical experiment comparing the effectiveness of different blocking agents in reducing non-specific binding of a biotinylated this compound to an uncoated microplate. The signal was generated using a streptavidin-HRP conjugate and TMB substrate.

Blocking AgentConcentrationMean Absorbance (450 nm)% Reduction in Non-Specific Binding
No Blocker (Control)-1.8520%
Bovine Serum Albumin (BSA)1% (w/v)0.21588.4%
Bovine Serum Albumin (BSA)3% (w/v)0.15891.5%
Non-Fat Dry Milk3% (w/v)0.12293.4%
Casein1% (w/v)0.10594.3%
Fish Gelatin1% (w/v)0.25486.3%
Commercial Protein-Free Blocker1X0.14192.4%

Note: This data is illustrative and the optimal blocking agent and concentration should be determined empirically for each specific assay.

Experimental Protocols

Protocol 1: General Workflow for Optimizing Blocking Conditions in an ELISA

This protocol outlines a general procedure for testing and selecting the optimal blocking agent to minimize non-specific binding of this compound.

  • Plate Coating (Control): Leave the wells of a 96-well high-binding polystyrene plate uncoated.

  • Blocking:

    • Prepare solutions of different blocking agents (e.g., 1% BSA, 3% BSA, 3% non-fat dry milk, 1% Casein in PBS).

    • Add 200 µL of each blocking solution to replicate wells.

    • Include "No Blocker" control wells with only PBS.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Aspirate the blocking solution from the wells.

    • Wash the plate 3 times with 300 µL of wash buffer (PBS with 0.05% Tween-20) per well.

  • Incubation with this compound:

    • Prepare a solution of the labeled this compound (e.g., biotinylated) at a concentration that gives a high signal in the absence of blocking.

    • Add 100 µL of the this compound solution to all wells.

    • Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 3.

  • Detection:

    • Add 100 µL of the detection reagent (e.g., Streptavidin-HRP diluted in blocking buffer) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Repeat the washing step as described in step 3.

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate until a blue color develops (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL of stop solution (e.g., 1M H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Compare the absorbance values for each blocking condition to the "No Blocker" control to determine the most effective blocking agent.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA GABA GAD->GABA Synthesizes Vesicle Synaptic Vesicle GABA->Vesicle Packaged into GABAR GABA Receptor (Potential this compound Target) Vesicle->GABAR GABA Release & Binding IonChannel Ion Channel (e.g., Cl-) GABAR->IonChannel Activates Effect Neuronal Inhibition (Hyperpolarization) IonChannel->Effect Leads to UnguisinB This compound UnguisinB->GABAR Hypothetical Interaction

Caption: Hypothetical interaction of this compound with the GABA signaling pathway.

NonSpecificBinding_Workflow Start Start: High Non-Specific Binding Observed CheckBlocking Step 1: Evaluate Blocking Protocol Start->CheckBlocking CheckWashing Step 2: Review Washing Protocol CheckBlocking->CheckWashing Effective OptimizeBlocking Optimize Blocking Agent, Concentration, & Time CheckBlocking->OptimizeBlocking Ineffective CheckReagents Step 3: Assess Reagent Concentrations CheckWashing->CheckReagents Sufficient OptimizeWashing Increase Wash Steps, Add Detergent CheckWashing->OptimizeWashing Insufficient TitrateReagents Titrate Peptide and Antibody Concentrations CheckReagents->TitrateReagents Suboptimal Result Result: Reduced Non-Specific Binding CheckReagents->Result Optimal OptimizeBlocking->CheckWashing OptimizeWashing->CheckReagents TitrateReagents->Result

Caption: Troubleshooting workflow for addressing non-specific binding.

References

Minimizing batch-to-batch variability in Unguisin B production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during Unguisin B production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound fermentation, extraction, purification, and analysis.

Fermentation

  • Question 1: Why is my this compound yield consistently low or non-existent?

    Answer: Low or no yield of this compound can stem from several factors. Firstly, ensure you are using a known this compound-producing strain of Aspergillus or a related fungus. The genetic makeup of the fungal strain is critical, as the biosynthetic gene cluster for unguisins must be present. Secondly, review your fermentation medium and culture conditions. Suboptimal nutrient levels, pH, temperature, or aeration can significantly impact secondary metabolite production. Finally, consider the age and quality of your inoculum; using a fresh and healthy spore suspension or mycelial culture is crucial for consistent results.

  • Question 2: I'm observing significant batch-to-batch variability in my this compound yield. What are the likely causes and how can I improve consistency?

    Answer: Batch-to-batch variability is a common challenge in fungal fermentations. Key factors to investigate include:

    • Inoculum Preparation: Standardize your inoculum preparation by using a consistent number of spores (e.g., 10^5 fresh spores per 50 mL of medium) and ensuring the spores are of a similar age and viability for each batch.

    • Media Preparation: Precisely measure and control the concentration of all media components. Even minor variations in carbon or nitrogen sources can alter the metabolic output of the fungus. Prepare a large batch of media if possible to use across several experiments.

    • Environmental Parameters: Tightly control fermentation parameters such as temperature (28°C), pH (initial pH of 6.8), and agitation speed (220 rpm). Use a calibrated incubator shaker and pH meter.

    • Fermentation Duration: Harvest your culture at a consistent time point (e.g., 7 days), as secondary metabolite production can be growth-phase dependent.

  • Question 3: My fungal culture is growing well, but not producing this compound. What can I do?

    Answer: This phenomenon, where primary metabolism (growth) is robust but secondary metabolism is suppressed, is common. Here are some strategies to induce this compound production:

    • Media Optimization: The provided LPM medium is a good starting point. However, you can experiment with different carbon and nitrogen sources. Sometimes, slight nutrient limitation can trigger secondary metabolism.

    • Precursor Feeding: Since this compound is a cyclic peptide, supplementing the culture medium with its constituent amino acids (e.g., L-alanine, L-leucine, L-phenylalanine, L-valine, L-tryptophan) may boost production.

    • Stress Induction: Introducing mild environmental stress, such as a slight deviation from the optimal temperature or pH, can sometimes activate silent biosynthetic gene clusters. This should be done systematically and with caution.

Extraction and Purification

  • Question 4: I am experiencing low recovery of this compound during the extraction process. How can I improve this?

    Answer: Low recovery during extraction is often due to incomplete extraction from the fermentation broth or degradation of the target compound.

    • Extraction Solvent: Ethyl acetate (B1210297) is a commonly used solvent for extracting unguisins. Ensure you are using a sufficient volume and performing multiple extractions (e.g., three times with equal volumes) to maximize recovery.

    • Emulsion Formation: Emulsions can form at the solvent-aqueous interface, trapping your product. If this occurs, you can try centrifugation or the addition of a small amount of brine to break the emulsion.

    • Compound Stability: Unguisins are cyclic peptides and are generally stable. However, prolonged exposure to harsh pH or high temperatures during solvent evaporation should be avoided. Use a rotary evaporator at a moderate temperature.

  • Question 5: I am having trouble purifying this compound using column chromatography. What are some common issues?

    Answer: Column chromatography for cyclic peptides can be challenging.

    • Column Choice: An octadecylsilyl (C18) silica (B1680970) gel resin is a suitable choice for the initial purification of unguisins.

    • Elution Gradient: A stepwise gradient of methanol (B129727) in water (e.g., 0%, 20%, 40%, 60%, 80%, 100%) is a good starting point for elution. If you are not getting good separation, a shallower, continuous gradient may be necessary.

    • Sample Loading: Ensure your crude extract is fully dissolved and properly loaded onto the column. Mixing the extract with a small amount of silica gel and dry-loading it can improve resolution.

Analysis

  • Question 6: My HPLC chromatogram shows broad or tailing peaks for this compound. What could be the cause?

    Answer: Peak broadening or tailing in HPLC analysis of peptides can be caused by several factors:

    • Column Issues: The column may be old or contaminated. Try flushing the column or replacing it. Secondary interactions with the column material can also cause tailing; you might need to try a different column chemistry.

    • Mobile Phase: The pH of the mobile phase can affect the ionization state of the peptide and its interaction with the stationary phase. Ensure your mobile phase is properly buffered. Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) can sometimes improve peak shape.

    • Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try injecting a smaller volume or a more dilute sample.

  • Question 7: I am observing ghost peaks in my HPLC runs. What are they and how do I get rid of them?

    Answer: Ghost peaks are unexpected peaks that appear in your chromatogram. They can be due to contaminants in the mobile phase, carryover from previous injections, or bleed from the column. To troubleshoot, run a blank gradient (injecting only the mobile phase). If the ghost peaks are still present, the issue is likely with your mobile phase or system. If they disappear, the problem is likely carryover from your sample injector. Ensure your injector wash solution is effective.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound production.

Table 1: Recommended Fermentation Parameters for Unguisin Production

ParameterRecommended ValueSource
Producing Organism Aspergillus candidus MEFC1001[1]
Culture Medium LPM Medium[1]
Initial pH 6.8[1]
Temperature 28°C[1]
Agitation 220 rpm[1]
Fermentation Time 7 days[1]
Inoculum Size 10^5 fresh spores / 50 mL[1]

Table 2: Composition of LPM Medium for Unguisin Production

ComponentConcentration (g/L)Source
Glucose9.0[1]
Sucrose10.0[1]
Yeast Extract1.0[1]
Peptone1.0[1]
Sodium Acetate1.0[1]
KH₂PO₄0.04[1]
MgSO₄0.1[1]
Soybean Meal5.0[1]
CaCO₃1.5[1]

Experimental Protocols

1. Fungal Fermentation for this compound Production

  • Inoculum Preparation: Collect fresh spores from a 3-day old culture of Aspergillus candidus grown on a potato dextrose agar (B569324) (PDA) plate. Prepare a spore suspension in sterile water and adjust the concentration to 10^5 spores/mL.

  • Fermentation: Inoculate 50 mL of sterile LPM medium in a 250 mL flask with the spore suspension.

  • Incubation: Incubate the culture at 28°C with shaking at 220 rpm for 7 days.

2. Extraction of this compound

  • Solvent Extraction: After incubation, extract the entire fermentation broth three times with an equal volume of ethyl acetate.

  • Concentration: Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to obtain the crude extract.

3. Purification of this compound

  • Column Chromatography: Pack a column with octadecylsilyl (C18) silica gel resin.

  • Sample Loading: Mix the crude extract with a small amount of silica gel, allow it to dry, and then carefully load it onto the top of the column.

  • Elution: Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% methanol).

  • Fraction Collection: Collect fractions and analyze them for the presence of this compound using an appropriate analytical method like HPLC.

4. HPLC Analysis of this compound

  • Column: Use a C18 analytical HPLC column.

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 210 nm.

  • Quantification: Quantify this compound by comparing the peak area to a standard curve of a purified this compound reference standard.

Visualizations

Unguisin_B_Biosynthesis cluster_precursors Precursor Supply cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line L-Alanine L-Alanine UgsC UgsC (Alanine Racemase) L-Alanine->UgsC Amino_Acids L-Leu, L-Phe, L-Val, L-Trp, etc. NRPS_UngA NRPS (UngA) - Adenylation - Thiolation - Condensation - Epimerization Amino_Acids->NRPS_UngA Elongation GABA γ-Aminobutyric Acid (GABA) GABA->NRPS_UngA Elongation D-Alanine D-Alanine UgsC->D-Alanine Isomerization D-Alanine->NRPS_UngA Initiation Linear_Heptapeptide Linear Heptapeptide NRPS_UngA->Linear_Heptapeptide Peptide Synthesis Cyclization Cyclization (CT Domain) Linear_Heptapeptide->Cyclization Unguisin_B This compound Cyclization->Unguisin_B Release

Caption: Biosynthetic pathway of this compound.

Unguisin_B_Workflow Start Start Inoculum Prepare Fungal Inoculum (Aspergillus sp.) Start->Inoculum Fermentation Fermentation (LPM Medium, 28°C, 7 days) Inoculum->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Column Chromatography (C18 Silica Gel) Crude_Extract->Purification Fraction_Analysis Analyze Fractions (HPLC) Purification->Fraction_Analysis Pure_Unguisin_B Pure this compound Fraction_Analysis->Pure_Unguisin_B Analysis Characterization & Quantification (HPLC, LC-MS, NMR) Pure_Unguisin_B->Analysis End End Analysis->End

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic Problem Low/Variable this compound Yield Check_Fermentation Review Fermentation Stage Problem->Check_Fermentation Check_Downstream Review Downstream Processing Problem->Check_Downstream Inoculum Inoculum Quality/Quantity? Check_Fermentation->Inoculum Extraction_Efficiency Extraction Inefficient? Check_Downstream->Extraction_Efficiency Media Media Composition/pH? Inoculum->Media No Sol_Inoculum Standardize Inoculum Prep Inoculum->Sol_Inoculum Yes Conditions Temp/Agitation Correct? Media->Conditions No Sol_Media Verify Media Components & pH Media->Sol_Media Yes Sol_Conditions Calibrate Equipment Conditions->Sol_Conditions Yes Purification_Loss Loss During Purification? Extraction_Efficiency->Purification_Loss No Sol_Extraction Optimize Solvent & Repeats Extraction_Efficiency->Sol_Extraction Yes Analysis_Issue Analytical Method Issue? Purification_Loss->Analysis_Issue No Sol_Purification Adjust Chromatography Method Purification_Loss->Sol_Purification Yes Sol_Analysis Validate HPLC Method Analysis_Issue->Sol_Analysis Yes

Caption: Troubleshooting decision tree for this compound production.

References

Strategies to enhance the biological activity of Unguisin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Unguisin B research. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and practical guidance for experiments involving this compound and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a cyclic heptapeptide (B1575542) isolated from marine-derived fungi such as Emericella unguis. Structurally, it contains a unique γ-aminobutyric acid (GABA) moiety and a combination of L- and D-amino acids.[1][2] Its reported biological activity is primarily moderate antibacterial action, though specific quantitative data is limited in published literature.[3] Its close analog, Unguisin A, is known to be a high-affinity anion receptor, particularly for phosphate (B84403) and pyrophosphate, suggesting a potential, yet underexplored, area of functionality for this compound.[3][4]

Q2: What are the potential strategies to enhance the biological activity of this compound?

While specific studies on enhancing this compound's activity are not extensively documented, several rational strategies can be employed based on its structure and the activities of related fungal cyclic peptides:

  • Analog Synthesis through Amino Acid Substitution: The biological activity of cyclic peptides can be significantly modulated by substituting specific amino acid residues.[5] For this compound, this could involve:

    • Modifying Lipophilicity: Replacing the L-leucine residue with other hydrophobic or hydrophilic amino acids to alter membrane interactions.

    • Introducing Charged Residues: Incorporating basic (e.g., lysine, arginine) or acidic (e.g., aspartic acid, glutamic acid) residues to potentially enhance interactions with microbial cell membranes or specific protein targets.

    • Varying Stereochemistry: The presence of D-amino acids in this compound contributes to its conformational stability and resistance to proteolysis. Systematically replacing L-amino acids with their D-isomers, or vice-versa, can lead to analogs with altered three-dimensional structures and biological activities.

  • Precursor-Directed Biosynthesis: This technique involves feeding unnatural amino acid precursors to the this compound-producing fungal strain.[6] This can lead to the incorporation of these novel building blocks into the cyclic peptide backbone, generating a library of new analogs for screening. For instance, feeding the culture with fluorinated leucine (B10760876) analogs could produce derivatives with altered electronic properties and potentially enhanced binding affinities.

  • Formulation and Delivery Strategies: The poor solubility of many cyclic peptides can limit their biological activity in aqueous environments.[7][8][9] Encapsulation in nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, can improve solubility, stability, and bioavailability, thereby enhancing the effective biological activity of this compound.[7][8][9]

Q3: How can I investigate the anion binding properties of this compound and its analogs?

Given that Unguisin A is an anion receptor, it is plausible that this compound shares this characteristic. To investigate this, you can perform anion titration experiments and monitor the interaction using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or fluorescence spectroscopy. Changes in the chemical shifts of amide protons in ¹H NMR upon the addition of anions can indicate binding events and be used to determine binding affinities.

Troubleshooting Guides

Experiment: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)
Issue Potential Cause(s) Troubleshooting Steps
High variability in Minimum Inhibitory Concentration (MIC) values between replicates. 1. Inconsistent bacterial inoculum density.2. Precipitation of this compound in the assay medium.3. Adsorption of the peptide to the microplate surface.1. Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution.2. Visually inspect the wells for any precipitation. If observed, consider using a co-solvent (e.g., a small percentage of DMSO) to improve solubility.3. Use low-binding microplates (e.g., polypropylene) to minimize peptide loss.
No observed antimicrobial activity. 1. The tested microbial strains are not susceptible to this compound.2. The peptide has degraded.3. The concentration range tested is too low.1. Include a broader range of bacterial and fungal strains in your screening panel.2. Ensure the peptide stock solution is freshly prepared or has been stored properly (e.g., at -20°C or -80°C).3. Test a wider and higher range of concentrations.
Contamination in control wells. 1. Poor sterile technique during plate preparation.2. Contaminated media or reagents.1. Perform all steps in a sterile environment (e.g., a biological safety cabinet).2. Use fresh, sterile media and reagents.
Experiment: Synthesis and Purification of this compound Analogs
Issue Potential Cause(s) Troubleshooting Steps
Low yield of the desired cyclic peptide. 1. Incomplete coupling reactions during solid-phase peptide synthesis (SPPS).2. Inefficient on-resin or solution-phase cyclization.3. Aggregation of the linear peptide precursor.1. Use a double-coupling strategy for sterically hindered amino acids.2. Optimize cyclization conditions (e.g., use different coupling reagents, adjust reaction time and temperature).3. Perform the synthesis at a higher temperature or use a more suitable solvent to disrupt aggregation.
Difficulty in purifying the cyclic peptide from its linear precursor. 1. Similar retention times of the cyclic and linear peptides in reverse-phase HPLC.1. Modify the HPLC gradient to achieve better separation (e.g., a shallower gradient).2. Consider using a different stationary phase or an alternative purification technique like size-exclusion chromatography.
Presence of unexpected side products. 1. Side reactions during peptide cleavage from the resin.2. Racemization of amino acids during coupling.1. Use appropriate scavengers in the cleavage cocktail to protect sensitive amino acid side chains.2. Use coupling reagents known to suppress racemization (e.g., with additives like HOBt or Oxyma).

Data Presentation

Table 1: Hypothetical Antimicrobial Activity of this compound and its Analogs

Disclaimer: The following data are illustrative examples and not experimentally verified for this compound. They are intended to serve as a template for presenting experimental results.

CompoundModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
This compound-64>128
Analog 1Leu -> Lys3264
Analog 2Leu -> Trp128>128
Analog 3D-Ala -> L-Ala>128>128

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination
  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water with a small amount of DMSO if necessary).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well polypropylene (B1209903) microtiter plate.

  • Assay Procedure:

    • Add an equal volume of the diluted bacterial suspension to each well containing the this compound dilutions.

    • Include a positive control (bacteria with no peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_0 Strategy Development cluster_1 Analog Generation cluster_2 Screening and Evaluation cluster_3 Analysis and Optimization strategy Hypothesize Bioactivity Enhancement (e.g., Increased Antimicrobial Potency, Enhanced Anion Binding) synthesis Synthesize this compound Analogs (Amino Acid Substitution) strategy->synthesis Design Analogs biosynthesis Precursor-Directed Biosynthesis strategy->biosynthesis Select Precursors antimicrobial_assay Antimicrobial Susceptibility Testing (MIC Determination) synthesis->antimicrobial_assay anion_binding_assay Anion Binding Assay (NMR Titration) synthesis->anion_binding_assay biosynthesis->antimicrobial_assay biosynthesis->anion_binding_assay cytotoxicity_assay Cytotoxicity Assay antimicrobial_assay->cytotoxicity_assay Active Compounds anion_binding_assay->cytotoxicity_assay Active Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity_assay->sar_analysis Data Input lead_optimization Lead Compound Optimization sar_analysis->lead_optimization Identify Key Moieties lead_optimization->synthesis Iterative Design

Caption: Workflow for enhancing the biological activity of this compound.

signaling_pathway_investigation cluster_0 Hypothesized Mechanisms of Action cluster_1 Experimental Validation cluster_2 Downstream Effects membrane_disruption Cell Membrane Disruption membrane_permeability Membrane Permeability Assays (e.g., SYTOX Green) membrane_disruption->membrane_permeability Investigate enzyme_inhibition Inhibition of Essential Enzymes enzyme_activity Enzyme Activity Assays enzyme_inhibition->enzyme_activity Investigate anion_transport Disruption of Anion Homeostasis ion_flux Ion Flux Assays anion_transport->ion_flux Investigate cell_lysis Cell Lysis and Death membrane_permeability->cell_lysis metabolic_disruption Metabolic Pathway Disruption enzyme_activity->metabolic_disruption signaling_cascade Altered Intracellular Signaling ion_flux->signaling_cascade

References

Optimizing incubation time for Unguisin B in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

A-A-A-A-A

Introduction

This technical support resource is intended to guide researchers, scientists, and drug development professionals in the use of Unguisin B in cellular assays. Due to the limited availability of published data on the specific cellular effects and mechanism of action of this compound, this guide provides a framework for establishing and optimizing experimental conditions based on general principles of cell-based assays for novel compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a cyclic heptapeptide, a type of secondary metabolite produced by fungi, notably from marine-derived strains of Emericella unguis and Aspergillus heteromorphus.[1][2] It is part of the larger Unguisin family of peptides, which are characterized by a high proportion of D-amino acids and the presence of a γ-aminobutyric acid (GABA) moiety in their ring structure.[3] The difference between Unguisin A and this compound is the presence of L-leucine in this compound, whereas Unguisin A contains L-phenylalanine.[2]

Q2: What are the known biological activities of this compound?

The biological activities of the Unguisin family of peptides are not yet extensively characterized. Available research indicates the following:

  • Cytotoxicity: A study evaluating Unguisin A, E, F, and K showed no significant cytotoxic effects against several human cancer cell lines and normal cell lines at concentrations up to 50 µM.[3][4]

  • Antimicrobial Activity: Unguisins A and B have been reported to exhibit moderate antibacterial activity.[5]

  • Anion Binding: Unguisin A has been identified as a high-affinity receptor for phosphate (B84403) and pyrophosphate anions, although the biological implication of this in a cellular context has not been determined.[3][5]

Currently, there is no published information regarding specific signaling pathways modulated by this compound.

Q3: Where should I start with concentration and incubation time for a new assay?

Given the lack of established protocols, a systematic approach is required. We recommend starting with a broad range of concentrations and a multi-point time-course experiment to identify an effective window for your specific cell type and endpoint.

Initial Concentration Range Finding (Dose-Response):

  • Range: Start with a wide logarithmic dilution series, for example, from 1 nM to 100 µM.

  • Incubation Time: A preliminary fixed time point of 24 or 48 hours is often a good starting point for viability or proliferation assays.[6]

Initial Time-Course Experiment:

  • Concentration: Use a concentration determined from your initial dose-response experiment (e.g., a concentration that shows a minimal, measurable effect).

  • Time Points: Select a range of time points to capture both early and late cellular responses. This could range from a few hours to several days (e.g., 4, 8, 12, 24, 48, 72 hours).

Troubleshooting Guide

This guide addresses common issues when developing a cellular assay for a novel, uncharacterized compound like this compound.

Problem Potential Cause Suggested Solution
No observable effect at any concentration. 1. Insufficient Incubation Time: The compound may require a longer duration to elicit a response.Extend the incubation period. For slow-acting compounds, effects may only be visible after 48-72 hours or longer.
2. Compound Inactivity: this compound may not be active in your specific cell line or assay endpoint.Consider using a different cell line or testing a different biological endpoint (e.g., cell migration, protein expression, metabolic activity).
3. Compound Degradation: The peptide may be unstable in your culture medium over long incubation periods.Minimize the time the compound is in solution before adding to cells. Consider a medium change with fresh compound for long-term assays.
High variability between replicate wells. 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate.Ensure a homogenous single-cell suspension before seeding. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to promote even cell settling.
2. Edge Effects: Evaporation from wells on the plate's perimeter can alter compound and media concentration.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
3. Compound Precipitation: The compound may not be fully soluble at higher concentrations.Visually inspect the wells for any signs of precipitation after adding the compound. Ensure the solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells.
High background or "false positive" signal. 1. Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing cellular stress or toxicity.Perform a solvent toxicity control experiment by treating cells with the highest concentration of the solvent used in your assay. Keep the final solvent concentration below 0.5% (v/v) where possible.
2. Assay Reagent Interference: The compound may directly interact with the assay reagents (e.g., fluorescent dyes, substrates).Run a cell-free control where you mix the compound with the assay reagents to check for direct chemical interference.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time via Time-Course Viability Assay

This protocol provides a method to determine the optimal incubation time for observing a cytotoxic or anti-proliferative effect of this compound using a resazurin-based viability assay.

Methodology:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle-only control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator.

  • Time-Point Analysis: At each designated time point (e.g., 4, 8, 12, 24, 48, 72 hours), remove a separate plate for analysis.

  • Viability Assessment:

    • Add resazurin (B115843) solution to each well to a final concentration of approximately 10% (v/v).

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed. The incubation period should be optimized and kept consistent across all plates.[7]

    • Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.

  • Data Analysis: For each time point, normalize the fluorescence readings to the vehicle control wells. Plot cell viability (%) against incubation time for each concentration of this compound to identify the time point that provides the most robust and reproducible effect.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for screening a novel compound like this compound to determine optimal incubation time and concentration.

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Time-Course Optimization cluster_2 Phase 3: Assay Validation A Prepare Broad Log-Scale Concentrations of this compound B Treat Cells for a Fixed Time (e.g., 24h or 48h) A->B C Perform Viability/Cytotoxicity Assay (e.g., MTT, Resazurin) B->C D Determine Preliminary EC50 or Active Concentration Range C->D E Select 2-3 Active Concentrations from Phase 1 D->E Inform Concentration Selection F Treat Cells and Incubate for Multiple Time Points (e.g., 4-72h) E->F G Perform Assay at Each Time Point F->G H Plot Activity vs. Time to Find Optimal Incubation Window G->H I Validate Optimal Time & Concentration in Replicate Experiments H->I Define Optimal Parameters

Caption: Workflow for optimizing this compound assay conditions.

Troubleshooting Logic

This diagram outlines a decision-making process for troubleshooting common issues in assay development.

G cluster_solutions1 Troubleshooting 'No Effect' cluster_solutions2 Troubleshooting 'High Variability' start Assay Start no_effect No Observable Effect? start->no_effect high_var High Variability? no_effect->high_var No sol1a Extend Incubation Time no_effect->sol1a Yes end_ok Assay Optimized high_var->end_ok No sol2a Optimize Cell Seeding Protocol high_var->sol2a Yes end_fail Compound Likely Inactive for this Assay/Cell Line sol1b Increase Concentration sol1a->sol1b sol1c Test Different Endpoint sol1b->sol1c sol1c->end_fail sol2b Use Plate Edge for Blanks sol2a->sol2b Re-run Assay sol2c Check Compound Solubility sol2b->sol2c Re-run Assay sol2c->start Re-run Assay

Caption: A decision tree for troubleshooting cellular assays.

References

Technical Support Center: Unguisin B Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Unguisin B. This resource provides troubleshooting guidance and frequently asked questions to address the challenges associated with the poor cell permeability of this promising cyclic heptapeptide (B1575542). While direct experimental data on this compound's permeability is limited in published literature, its structural characteristics as a cyclic peptide suggest that researchers may encounter difficulties with its cellular uptake. This guide offers strategies to assess and improve the cell permeability of this compound and similar peptide-based compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Q1: My this compound treatment shows low or no biological effect in cell-based assays. Could this be a permeability issue?

A1: Yes, a lack of biological effect in cellular assays is a common consequence of poor cell permeability. This compound, as a cyclic heptapeptide, may have a high polar surface area and a molecular size that hinders its ability to passively diffuse across the hydrophobic cell membrane. To confirm if permeability is the limiting factor, consider the following:

  • Perform a Cell-Free Assay: Test the activity of this compound on its purified molecular target in a cell-free system. If it is active in this context but not in whole cells, a permeability barrier is highly likely.

  • Use a Permeabilizing Agent: As a preliminary test, you can treat your cells with a low concentration of a membrane-permeabilizing agent alongside this compound. However, be cautious as this can introduce non-specific effects and cytotoxicity.

  • Conduct a Permeability Assay: Directly measure the permeability of this compound using an in vitro model such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay.

Q2: I am seeing inconsistent results between different batches of this compound in my cell-based assays.

A2: Inconsistent results can stem from several factors, including the purity and solubility of your this compound batches.

  • Confirm Purity and Identity: Ensure each batch of this compound is of high purity and its identity is confirmed by analytical techniques such as HPLC and mass spectrometry.

  • Assess Solubility: Poor solubility can lead to inaccurate dosing concentrations. Determine the solubility of this compound in your cell culture medium. If solubility is low, consider using a co-solvent like DMSO, but be mindful of its final concentration to avoid cellular toxicity. The molecular formula for this compound is C37H56N8O7 with a molecular weight of 724.9 g/mol . It is soluble in DMSO.

  • Standardize Compound Handling: Prepare stock solutions and working dilutions consistently. Store stock solutions appropriately to prevent degradation.

Q3: My attempts to improve this compound uptake with a cell-penetrating peptide (CPP) conjugate have not been successful.

A3: While CPPs are a powerful tool, their effectiveness can be influenced by several factors.

  • Linker Chemistry: The linker used to conjugate the CPP to this compound can impact the activity and release of this compound inside the cell. Consider using a cleavable linker (e.g., disulfide or pH-sensitive) that releases the active peptide in the intracellular environment.

  • CPP Selection: Not all CPPs are equally effective for all cargo or cell types. You may need to screen a panel of different CPPs to find the most efficient one for your specific application.

  • Endosomal Entrapment: A common issue with CPP-mediated delivery is the entrapment of the cargo in endosomes. To address this, you can co-administer endosomolytic agents or use CPPs known to facilitate endosomal escape.

Q4: My PAMPA results indicate low passive permeability, but I suspect there might be active transport involved.

A4: The PAMPA model only assesses passive diffusion and does not account for transporter-mediated uptake or efflux. To investigate the role of active transport, you should use a cell-based model like Caco-2 cells, which express various influx and efflux transporters.

  • Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay to measure the transport of this compound from the apical to the basolateral side (A-to-B) and from the basolateral to the apical side (B-to-A). An efflux ratio (Papp(B-to-A) / Papp(A-to-B)) significantly greater than 2 suggests that this compound is a substrate for an efflux transporter.

  • Use of Transporter Inhibitors: If active efflux is suspected, you can co-incubate this compound with known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) in your Caco-2 assay. A significant increase in A-to-B permeability in the presence of an inhibitor confirms the involvement of that transporter.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about this compound and strategies for enhancing its cell permeability.

Q1: What is this compound and why is its cell permeability a concern?

A1: this compound is a cyclic heptapeptide that has been isolated from marine-derived fungi.[1][2][3] Like many peptide-based molecules, its relatively large size and polar nature can make it difficult to cross the lipid bilayer of cell membranes, a phenomenon often referred to as poor cell permeability. This can limit its therapeutic potential by preventing it from reaching its intracellular target.

Q2: What are the key physicochemical properties of this compound that may influence its permeability?

A2: While specific experimental data for this compound is not abundant, we can infer its likely properties based on its structure:

  • Molecular Weight: Approximately 724.9 g/mol .[4] This is larger than many small-molecule drugs that readily cross cell membranes.

  • Polar Surface Area (PSA): The presence of multiple amide bonds and other polar functional groups contributes to a high PSA, which is unfavorable for passive diffusion across the lipophilic cell membrane.

  • Solubility: Peptides can have variable aqueous solubility. Poor solubility can be a hurdle for both formulation and cellular absorption.

Q3: What methods can I use to quantitatively assess the cell permeability of this compound?

A3: Two widely used in vitro methods for assessing cell permeability are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the ability of a compound to passively diffuse across an artificial lipid membrane. It is a good first screen for passive permeability.

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It can assess both passive diffusion and active transport (both uptake and efflux).[5][6][7][8]

Data Presentation: Interpreting Permeability Assay Results

The apparent permeability coefficient (Papp) is the standard metric for reporting permeability. The following table provides a general classification of permeability based on Papp values obtained from Caco-2 assays.

Permeability ClassificationPapp (x 10⁻⁶ cm/s)Expected In Vivo Absorption
High> 10Well absorbed (>90%)
Moderate1 - 10Moderately absorbed (20-90%)
Low< 1Poorly absorbed (<20%)

Q4: What are the main strategies to improve the cell permeability of this compound?

A4: Several strategies can be employed to enhance the cellular uptake of cyclic peptides like this compound:

  • Chemical Modification:

    • N-methylation: Replacing amide protons with methyl groups can reduce the polar surface area and increase lipophilicity.[9]

    • Prodrug Approach: Attaching a lipophilic moiety to the peptide that is cleaved off inside the cell to release the active compound.[10][11][12][13][14]

  • Formulation-Based Strategies:

    • Nanoparticle Encapsulation: Encapsulating this compound in lipid- or polymer-based nanoparticles can protect it from degradation and facilitate its entry into cells.[15][16][17][18][19]

  • Conjugation Strategies:

    • Cell-Penetrating Peptides (CPPs): Covalently attaching this compound to a CPP can facilitate its translocation across the cell membrane.[20][21][22][23][24][25][26]

The following table summarizes these strategies with their potential advantages and disadvantages.

StrategyAdvantagesDisadvantages
Chemical Modification
N-methylationCan improve passive diffusion and metabolic stability.May alter the conformation and reduce biological activity.
Prodrug ApproachCan significantly improve permeability; release of the active compound can be targeted.Requires careful design to ensure efficient cleavage and release at the target site.
Formulation Strategies
Nanoparticle EncapsulationProtects the peptide from degradation; can be designed for targeted delivery.Can be complex to formulate and characterize; potential for toxicity of the carrier material.
Conjugation Strategies
Cell-Penetrating PeptidesCan deliver large and complex cargo; versatile.May lead to endosomal entrapment; potential for off-target effects.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general procedure for assessing the passive permeability of this compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter membrane)

  • Acceptor and donor plates

  • Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds with known permeability (high and low)

  • Plate reader for quantification (e.g., UV-Vis or LC-MS interface)

Procedure:

  • Prepare the PAMPA plate: Carefully coat the filter membrane of each well in the donor plate with 5 µL of the phospholipid solution. Allow the solvent to evaporate completely.

  • Prepare the acceptor plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the donor solutions: Prepare the this compound and control compound solutions in PBS at the desired concentration (e.g., 100 µM) from the stock solution. The final DMSO concentration should be low (e.g., <1%).

  • Start the assay: Add 200 µL of the donor solutions to the corresponding wells of the coated donor plate.

  • Assemble the PAMPA sandwich: Carefully place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantify: After incubation, carefully separate the plates. Determine the concentration of this compound and control compounds in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS).

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq))

    Where:

    • Vd = volume of the donor well

    • Va = volume of the acceptor well

    • A = area of the membrane

    • t = incubation time

    • [C]a = concentration in the acceptor well

    • [C]eq = equilibrium concentration

Protocol 2: Caco-2 Cell Permeability Assay

This protocol describes a bidirectional permeability assay using Caco-2 cells.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., propranolol (B1214883) for high permeability, Lucifer yellow for monolayer integrity)

  • Transepithelial electrical resistance (TEER) meter

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with a TEER value above a predetermined threshold (e.g., >250 Ω·cm²). Additionally, perform a Lucifer yellow rejection test to confirm monolayer integrity.

  • Prepare for Transport Study: Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-to-B) Transport:

    • Add HBSS containing this compound and control compounds to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Basolateral to Apical (B-to-A) Transport:

    • Add HBSS containing this compound and control compounds to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Incubate and sample from the apical chamber as described for A-to-B transport.

  • Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp value for both A-to-B and B-to-A directions using the following equation:

      Papp = (dQ/dt) / (A * C0)

      Where:

      • dQ/dt = rate of appearance of the compound in the receiver chamber

      • A = area of the membrane

      • C0 = initial concentration in the donor chamber

    • Calculate the efflux ratio: Efflux Ratio = Papp(B-to-A) / Papp(A-to-B)

Visualizations

experimental_workflow cluster_assessment Permeability Assessment cluster_enhancement Enhancement Strategies start Start with This compound pampa PAMPA Assay start->pampa Initial Screen pampa_res Low Passive Permeability? pampa->pampa_res caco2 Caco-2 Assay caco2_res Efflux Ratio > 2? caco2->caco2_res pampa_res->caco2 Yes chem_mod Chemical Modification (N-methylation, Prodrug) pampa_res->chem_mod No formulation Formulation (Nanoparticles) caco2_res->formulation Yes (Efflux Avoidance) conjugation Conjugation (CPPs) caco2_res->conjugation No evaluate Re-evaluate Permeability and Biological Activity chem_mod->evaluate formulation->evaluate conjugation->evaluate

Caption: Decision workflow for assessing and enhancing this compound cell permeability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ub_out This compound (extracellular) ub_in This compound (intracellular) ub_out->ub_in Poor Permeability (The Challenge) target Intracellular Target ub_in->target Binding response Biological Response target->response Signaling Cascade

Caption: Conceptual pathway illustrating the challenge of this compound's cell permeability.

enhancement_strategies ub This compound chem_mod Chemical Modification ub->chem_mod formulation Formulation Strategies ub->formulation conjugation Conjugation ub->conjugation n_methylation N-methylation chem_mod->n_methylation prodrug Prodrug chem_mod->prodrug nanoparticles Nanoparticles formulation->nanoparticles cpp Cell-Penetrating Peptides (CPPs) conjugation->cpp

Caption: Overview of key strategies to improve this compound's cell permeability.

References

Technical Support Center: Unguisin B Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Unguisin B. Our goal is to offer direct, actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a cyclic heptapeptide, a type of natural product.[1][2] It is characterized by the presence of a γ-aminobutyric acid (GABA) residue within its ring structure.[1][3][4][5][6] this compound is primarily isolated from fungal species, particularly those of the Aspergillus and Emericella genera, often found in marine environments.[1][3][7] Like other unguisins, it is synthesized non-ribosomally.[3][5]

Q2: What are the primary methods for confirming the identity of isolated this compound?

The identity of isolated this compound is typically confirmed through a combination of spectroscopic and spectrometric techniques. The core methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR are used to elucidate the compound's planar structure and the sequence of its amino acid residues.[4][6][8]

  • High-Resolution Mass Spectrometry (HRESIMS) : This technique is crucial for determining the precise molecular formula of the compound.[4][5][6][8]

  • Marfey's Method : This analytical technique is used to determine the absolute stereochemistry (D or L configuration) of the individual amino acid residues after acid hydrolysis of the cyclic peptide.[3][4][6][8]

Comparison of the obtained data with published literature values is the final step in confirming the identity of this compound.[4][8]

Troubleshooting Guides

Problem 1: Low Yield of Isolated this compound
Possible Cause Troubleshooting Step
Suboptimal fungal culture conditions.Optimize the solid or liquid culture medium, incubation time, and temperature for the specific fungal strain being used. Aspergillus heteromorphus CBS 117.55, for instance, has been successfully cultivated on a solid rice medium.[9][10]
Inefficient extraction procedure.Ensure the use of an appropriate organic solvent for extraction from the culture medium. An organic-soluble extract is typically the starting point for purification.[9][10]
Loss of compound during fractionation and purification.Employ a multi-step purification strategy. A common approach involves initial fractionation by preparative HPLC followed by purification using semi-preparative HPLC with photodiode array (PDA) detection.[4][9][10]
Problem 2: Ambiguous NMR Spectral Data
Possible Cause Troubleshooting Step
Sample contamination.Re-purify the sample using semi-preparative HPLC. Ensure that all glassware and solvents are free of contaminants.
Poor signal-to-noise ratio.Increase the number of scans during NMR acquisition. Ensure the sample concentration is optimal for the NMR experiment being performed.
Complex overlapping signals.Utilize a higher field strength NMR spectrometer (e.g., 600 MHz) to improve signal dispersion.[5] Perform a full suite of 2D NMR experiments (COSY, HSQC, HMBC, NOESY) to resolve overlapping signals and establish connectivity between atoms.[4][6][8]
Problem 3: Inconclusive Mass Spectrometry Results
Possible Cause Troubleshooting Step
Incorrect ionization mode.Analyze the sample in both positive and negative ion modes. For this compound, protonated molecules [M+H]+ are commonly observed in positive mode.[3]
Insufficient resolution.Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain an accurate mass measurement, which is essential for determining the elemental composition.
Sample degradation in the ion source.Optimize the ion source parameters, such as temperature and voltages, to minimize in-source fragmentation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purification

This protocol provides a general framework for the purification of this compound. Optimization may be required based on the specific fungal extract.

Parameter Preparative HPLC Semi-preparative HPLC
Column Kinetex RP18 (250 mm x 30 mm, 5 µm)Premier RP18 (250 mm x 10 mm, 5 µm)
Mobile Phase A Water + 0.05% Formic AcidWater + 0.05% Formic Acid
Mobile Phase B Acetonitrile + 0.05% Formic AcidAcetonitrile + 0.05% Formic Acid
Gradient 20-100% BIsocratic or shallow gradient (to be optimized)
Flow Rate 18 mL/min2-4 mL/min
Detection UV at 254 nmUV at 210 nm

Source: Adapted from Neupane et al., 2024.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For structural elucidation, dissolve the purified this compound in a suitable deuterated solvent, such as DMSO-d₆.[5]

Experiment Purpose
¹H NMR To identify the types and number of protons in the molecule.
¹³C NMR To identify the types and number of carbon atoms.
COSY To identify proton-proton couplings within the same spin system (i.e., within an amino acid residue).
HSQC To identify direct one-bond correlations between protons and carbons.
HMBC To identify long-range (2-3 bond) correlations between protons and carbons, which helps in sequencing the amino acid residues.
NOESY To identify through-space correlations between protons, providing information about the 3D structure of the peptide.

Note: The specific parameters for each experiment (e.g., acquisition time, number of scans, relaxation delays) should be optimized for the available spectrometer and sample concentration.

High-Resolution Mass Spectrometry (HRESIMS)
Parameter Value
Infusion Flow Rate 10 µL/min
Sample Concentration 10 ppm in MeCN/H₂O (50:50, v/v) with 0.1% formic acid
Declustering Potential 150 V
Entrance Potential 10 V

Source: Adapted from Neupane et al., 2024.[4]

Visualizations

Workflow for this compound Identification

cluster_extraction Extraction & Isolation cluster_purification Purification cluster_identification Structural Elucidation cluster_confirmation Confirmation Fungal_Culture Fungal Culture Extraction Organic Solvent Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Prep_HPLC Preparative HPLC Crude_Extract->Prep_HPLC Fractions Fraction Collection Prep_HPLC->Fractions SemiPrep_HPLC Semi-preparative HPLC Fractions->SemiPrep_HPLC Isolated_Unguisin_B Isolated this compound SemiPrep_HPLC->Isolated_Unguisin_B NMR 1D & 2D NMR Isolated_Unguisin_B->NMR HRESIMS HRESIMS Isolated_Unguisin_B->HRESIMS Marfey Marfey's Method Isolated_Unguisin_B->Marfey Data_Analysis Data Analysis NMR->Data_Analysis HRESIMS->Data_Analysis Marfey->Data_Analysis Comparison Comparison with Literature Data Data_Analysis->Comparison Confirmed_Identity Confirmed Identity of this compound Comparison->Confirmed_Identity cluster_pathway Hypothetical Kinase Cascade Kinase1 Upstream Kinase Kinase2 Intermediate Kinase Kinase1->Kinase2 phosphorylates Kinase3 Downstream Kinase Kinase2->Kinase3 phosphorylates Transcription_Factor Transcription Factor Kinase3->Transcription_Factor activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression promotes Unguisin_B This compound Unguisin_B->Kinase2 inhibits

References

Technical Support Center: Large-Scale Production of Unguisin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the large-scale production of Unguisin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its large-scale production relevant?

This compound is a cyclic heptapeptide, a type of natural product synthesized by fungi, particularly from the Aspergillus genus.[1][2] These compounds are of interest to the pharmaceutical industry due to their diverse biological activities, including antimicrobial properties.[2][3] Large-scale production is essential for further pre-clinical and clinical development, as well as for potential commercialization as a therapeutic agent.

Q2: What are the primary methods for producing this compound?

There are two main approaches for the production of this compound:

  • Fungal Fermentation: This involves cultivating a producing strain of Aspergillus, such as Aspergillus heteromorphus or Aspergillus candidus, under controlled conditions to promote the biosynthesis of this compound.[4][5]

  • Total Synthesis: This is a chemical approach where the molecule is constructed from simpler starting materials through a series of chemical reactions. The total synthesis for the related Unguisin A has been reported and similar strategies could be envisioned for this compound.[6][7]

Q3: What are the main challenges in the large-scale fermentation of this compound?

Scaling up the fermentation of Aspergillus species for this compound production presents several challenges:

  • Low Yields: Natural product yields from microbial fermentations are often low, making the process economically challenging.

  • Process Optimization: Optimizing fermentation parameters such as media composition, temperature, pH, and aeration at a large scale can be complex.

  • Strain Stability: High-producing fungal strains can sometimes lose their productivity over successive generations.

  • Contamination: Maintaining sterility in large-scale fermenters is critical to prevent contamination by other microorganisms.

  • Downstream Processing: Extracting and purifying this compound from a large volume of fermentation broth can be complex and costly.

Q4: Are there known challenges associated with the total synthesis of this compound?

While the total synthesis of Unguisin A has been achieved, large-scale synthesis of this compound would likely face similar hurdles:

  • Stereochemical Control: this compound contains multiple stereocenters, and achieving the correct stereochemistry for each is a significant synthetic challenge.

  • Macrocyclization: The final step of closing the cyclic peptide ring can be low-yielding, especially at a large scale.

  • Cost of Goods: The starting materials and reagents for a multi-step synthesis can be expensive, impacting the overall cost of production.

  • Scalability of Reactions: Not all reactions that work well at the lab scale are easily scalable to an industrial setting.

Troubleshooting Guides

Fermentation-Based Production
Issue Potential Cause Troubleshooting Steps
Low or No this compound Production Suboptimal fermentation medium.Review and optimize the composition of the LPM (Liquid Production Medium). Refer to the detailed protocol for a proven medium composition.
Inadequate aeration or agitation.For scale-up, ensure that oxygen transfer rates are maintained. This may require adjusting the agitation speed and aeration rate.
Incorrect pH of the medium.Monitor and control the pH of the fermentation broth throughout the process. The optimal pH for Aspergillus growth and production should be maintained.
Fungal strain degradation.Go back to a cryopreserved stock of the high-producing strain. Perform regular quality control checks on the inoculum.
Contamination of Fermentation Batch Inadequate sterilization of the fermenter or medium.Review and validate all sterilization procedures for the fermenter, feed lines, and medium.
Compromised seals or filters on the fermenter.Regularly inspect and maintain all seals and filters on the fermenter to ensure their integrity.
Difficulties in this compound Extraction Inefficient extraction from the fermentation broth.Ensure thorough mixing of the fermentation broth with the extraction solvent (e.g., ethyl acetate). Perform multiple extractions to maximize recovery.
Emulsion formation during extraction.Consider using a different solvent system or adding demulsifying agents. Centrifugation can also help to break emulsions.
Low Purity After Initial Purification Co-extraction of other fungal metabolites.Employ a multi-step purification strategy. Start with solid-phase extraction (SPE) to remove highly polar and non-polar impurities.
Ineffective chromatographic separation.Optimize the mobile phase and gradient for the column chromatography and HPLC steps. Consider using different types of chromatography resins.
Synthesis-Based Production
Issue Potential Cause Troubleshooting Steps
Low Yield in a Specific Synthetic Step Suboptimal reaction conditions.Systematically optimize reaction parameters such as temperature, reaction time, solvent, and catalyst.
Impure starting materials or reagents.Ensure the purity of all starting materials and reagents before use.
Poor Stereocontrol Inappropriate chiral auxiliary or catalyst.Screen different chiral auxiliaries or catalysts to improve the stereoselectivity of the reaction.
Racemization during a reaction step.Investigate the reaction conditions that might be causing racemization (e.g., high temperature, strong base) and modify them accordingly.
Low Yield in Macrocyclization Step High concentration of the linear peptide precursor.Perform the macrocyclization reaction under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Inefficient coupling reagent.Screen a variety of peptide coupling reagents to find the most effective one for the specific sequence of this compound.

Experimental Protocols

Fermentation and Extraction of Unguisins

This protocol is adapted from the laboratory-scale production of Unguisins from Aspergillus candidus.[8]

  • Inoculum Preparation:

    • Grow the Aspergillus strain on a suitable agar (B569324) medium.

    • Collect fresh spores and prepare a spore suspension.

  • Fermentation:

    • Inoculate a liquid production medium (LPM) with the spore suspension. A proven LPM composition is provided in the table below.

    • Incubate at 28°C with shaking at 220 rpm for 7 days.

  • Extraction:

    • Extract the fermentation broth three times with an equal volume of ethyl acetate.

    • Combine the organic layers and concentrate under reduced pressure to obtain the crude extract.

Table 1: Composition of Liquid Production Medium (LPM) for Unguisin Production [8]

ComponentConcentration (g/L)
Glucose9
Sucrose10
Yeast Extract1
Peptone1
Sodium Acetate1
KH₂PO₄0.04
MgSO₄0.1
Soybean Meal5
CaCO₃1.5
pH 6.8
Purification of this compound

This is a general multi-step purification protocol based on methods for isolating Unguisins.[4][5]

  • Initial Fractionation:

  • Preparative HPLC:

    • Further purify the fractions containing this compound using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Final Purification:

    • If necessary, perform a final purification step using semi-preparative RP-HPLC to obtain highly pure this compound.

Visualizations

Biosynthetic Pathway of Unguisins

Unguisin_Biosynthesis Proposed Biosynthetic Pathway of Unguisins cluster_precursors Precursor Supply cluster_enzymes Key Biosynthetic Enzymes cluster_intermediates Intermediate Steps L-Alanine L-Alanine ugsC UgsC (Alanine Racemase) L-Alanine->ugsC Amino_Acids Other L-Amino Acids (Leu, Val, Phe, Trp) ugsA UgsA (Non-Ribosomal Peptide Synthetase - NRPS) Amino_Acids->ugsA GABA γ-Aminobutyric Acid GABA->ugsA Phenylpyruvic_Acid Phenylpyruvic Acid ugsB UgsB (Methyltransferase) Phenylpyruvic_Acid->ugsB D-Alanine D-Alanine ugsC->D-Alanine Isomerization beta_mPpy β-methylphenylpyruvate ugsB->beta_mPpy Methylation Linear_Heptapeptide Linear Heptapeptide ugsA->Linear_Heptapeptide Peptide Assembly & Epimerization D-Alanine->ugsA Starter Unit beta_mPpy->ugsA Incorporation Unguisins Unguisins (e.g., this compound) Linear_Heptapeptide->Unguisins Macrocyclization & Release

Caption: Biosynthesis of Unguisins by the ugs gene cluster.

General Workflow for this compound Production

UnguisinB_Production_Workflow General Workflow for this compound Production cluster_upstream Upstream Processing cluster_downstream Downstream Processing Strain_Selection Strain Selection & Maintenance Inoculum_Dev Inoculum Development Strain_Selection->Inoculum_Dev Fermentation Large-Scale Fermentation Inoculum_Dev->Fermentation Media_Prep Media Preparation & Sterilization Media_Prep->Fermentation Harvest Harvest Fermentation->Harvest Extraction Extraction Harvest->Extraction Purification Purification (Chromatography, HPLC) Extraction->Purification Final_Product Final Product: Pure this compound Purification->Final_Product

Caption: From strain to pure product: this compound production workflow.

Troubleshooting Logic for Low Fermentation Yield

Low_Yield_Troubleshooting Troubleshooting Low this compound Fermentation Yield Start Low this compound Yield Check_Strain Is the strain viable and productive? Start->Check_Strain Check_Media Is the media composition correct? Check_Strain->Check_Media Yes Revive_Stock Revive a fresh stock of the production strain. Check_Strain->Revive_Stock No Check_Params Are fermentation parameters (pH, Temp, DO) optimal? Check_Media->Check_Params Yes Optimize_Media Review and optimize media components. Check_Media->Optimize_Media No Check_Contamination Is there evidence of contamination? Check_Params->Check_Contamination Yes Calibrate_Control Calibrate sensors and optimize control strategy. Check_Params->Calibrate_Control No Review_Sterilization Review and validate sterilization procedures. Check_Contamination->Review_Sterilization Yes End Yield Improved Check_Contamination->End No Revive_Stock->End Optimize_Media->End Calibrate_Control->End Review_Sterilization->End

Caption: A decision tree for troubleshooting low this compound yields.

References

Validation & Comparative

A Comparative Analysis of Unguisin B: Unraveling Structural Distinctions and Functional Implications

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances of Unguisin B and its analogs reveals key differences that likely govern their biological activities. This guide provides a comparative analysis of this compound with other members of the unguisin family, supported by available experimental data and detailed methodologies for key assays.

Unguisins are a class of cyclic heptapeptides produced by various fungi, notably from the genus Aspergillus.[1][2] These natural products are characterized by the presence of a non-proteinogenic amino acid, γ-aminobutyric acid (GABA), within their cyclic structure.[3] While sharing a common structural framework, individual unguisins exhibit variations in their amino acid composition, which in turn influences their conformational flexibility and potential biological functions.[3][4] this compound, a prominent member of this family, serves as a key reference for understanding the structure-activity relationships within this intriguing class of molecules.

Structural Differences: A Tale of Amino Acid Variability

The core structure of unguisins is a cyclic heptapeptide, but the identity and stereochemistry of the amino acid residues at specific positions distinguish one unguisin from another. This compound's structure has been elucidated through extensive 1D and 2D NMR spectroscopy and mass spectrometry.[5][6] The primary structural differences between this compound and its analogs are summarized below.

A key and recurring substitution is observed between Unguisin A and this compound, where an L-phenylalanine residue in Unguisin A is replaced by an L-leucine residue in this compound.[1] Another example is Unguisin C, which is structurally similar to Unguisin A but features a D-serine in place of a D-alanine.[7] More complex variations are seen in compounds like Unguisin J, which has a different amino acid sequence when compared to this compound.[6]

These seemingly minor changes in amino acid sequence can have a significant impact on the overall three-dimensional conformation of the peptide, affecting its ability to interact with biological targets. The presence of the GABA residue, in particular, is thought to confer a degree of conformational flexibility to the macrocycle.[4]

Table 1: Structural Comparison of this compound and Other Selected Unguisins
UnguisinDistinguishing Amino Acid Residue(s) Compared to this compoundReference(s)
Unguisin A L-Phenylalanine instead of L-Leucine[1]
Unguisin C D-Serine instead of D-Alanine (compared to Unguisin A)[7]
Unguisin J Different amino acid sequence[6]

Comparative Biological Activity: An Emerging Picture

While the structural diversity of unguisins is well-documented, comprehensive comparative studies on their biological activities are still emerging. The available data suggests that these peptides possess a range of bioactivities, including antimicrobial and cytotoxic effects, although often not potent.

One study reported the antimicrobial activity of Unguisin J against Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 125 µg/mL, while this compound showed activity against Staphylococcus aureus with a MIC of 62.5 µg/mL.[8] It is important to note that these values were not from a direct comparative study and were determined against different microorganisms.

In terms of cytotoxicity, several unguisins, including A, E, F, and K, were evaluated against a panel of normal and cancer cell lines.[9] The results indicated that none of these compounds exhibited significant cytotoxic effects at a concentration of 50 µM.[9] This suggests that the unguisins tested may have a favorable safety profile, but also limited potential as potent cytotoxic agents.

Currently, there is a lack of quantitative data (e.g., IC50 values) from head-to-head comparative studies that would allow for a definitive ranking of the biological potency of different unguisins. Further research is needed to systematically evaluate the bioactivity of a wider range of these compounds against a standardized panel of targets.

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for key experiments are provided below.

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium and incubate overnight.[10]

  • Compound Treatment: Prepare serial dilutions of the unguisin peptides in culture medium. Remove the old medium from the wells and add 100 µL of the diluted peptide solutions. Include untreated cells as a negative control.[11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined by plotting the percent viability against the logarithm of the peptide concentration.[11]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Procedure:

  • Inoculum Preparation: From a fresh agar (B569324) plate, inoculate 3-5 colonies of the test microorganism into 5 mL of Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard). Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Peptide Dilutions: Prepare a stock solution of the unguisin peptide in a suitable solvent. Create serial twofold dilutions of the peptide in MHB in a 96-well polypropylene (B1209903) microtiter plate.[14]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).[13]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[14]

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.[14]

Visualizing the Unguisin Biosynthetic Logic

The biosynthesis of unguisins is a complex process orchestrated by non-ribosomal peptide synthetases (NRPS). The following diagram illustrates a generalized workflow for the biosynthesis of these cyclic peptides, highlighting the modular nature of the enzymatic assembly line.

Unguisin Biosynthesis Workflow General Workflow of Unguisin Biosynthesis cluster_0 Amino Acid Precursors cluster_1 NRPS Assembly Line cluster_2 Final Product Amino_Acids L-Amino Acids (Ala, Leu, Phe, etc.) NRPS Non-Ribosomal Peptide Synthetase (NRPS) (Multi-modular enzyme) Amino_Acids->NRPS Activation & Loading GABA γ-Aminobutyric Acid (GABA) GABA->NRPS Module_1 Module 1 (Adenylation, Thiolation, Condensation) Module_n Module n (Epimerization, etc.) Module_1->Module_n Peptide Chain Elongation TE_Domain Thioesterase (TE) Domain (Cyclization & Release) Module_n->TE_Domain Cyclic_Peptide Cyclic Heptapeptide (e.g., this compound) TE_Domain->Cyclic_Peptide Macrolactamization

Caption: Generalized workflow of unguisin biosynthesis by NRPS.

The structural variations among unguisins can be attributed to the substrate specificity of the adenylation (A) domains within the NRPS modules, which are responsible for selecting and activating specific amino acid precursors.

Conclusion

This compound and its analogs represent a fascinating family of cyclic peptides with subtle yet significant structural variations. While current biological data is limited, it suggests modest antimicrobial and low cytotoxic activities. The provided experimental protocols offer a foundation for future comparative studies, which are crucial for elucidating the structure-activity relationships within the unguisin family and unlocking their full therapeutic potential. The continued exploration of these fungal metabolites, guided by a deeper understanding of their biosynthesis, holds promise for the discovery of novel bioactive compounds.

References

Comparative Analysis of Unguisin B Production in Different Aspergillus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Unguisin B production across various Aspergillus species based on currently available scientific literature. This compound, a cyclic heptapeptide (B1575542) containing a unique γ-aminobutyric acid (GABA) moiety, has garnered interest for its potential biological activities. This document summarizes reported production in different fungal strains, details relevant experimental protocols, and visualizes key biological and experimental workflows.

Introduction to this compound

This compound is a member of the unguisin family of cyclic peptides, which are non-ribosomally synthesized by specific fungal species. Structurally, this compound is characterized by its seven amino acid ring, which includes a GABA residue. Its biosynthesis is orchestrated by a multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS), encoded by the ung biosynthetic gene cluster. The primary distinction between Unguisin A and this compound lies in a single amino acid substitution: Unguisin A contains L-phenylalanine, whereas this compound incorporates L-leucine[1].

Comparative Production of this compound in Aspergillus Species

Aspergillus SpeciesReported Production of this compoundCultivation MethodExtraction and PurificationReference
Aspergillus unguisProducer of Unguisin A and B.[1]Marine-derived strain. Specific fermentation details not extensively reported in comparative context.General secondary metabolite extraction protocols.[1]
Aspergillus violaceofuscusProducer of Unguisins A and B. The ung gene cluster responsible for biosynthesis was identified in this species.[2][3][4]Fermentation details often proprietary or specific to individual studies.Solvent extraction followed by chromatographic techniques.[2][3][4]
Aspergillus heteromorphusIsolated this compound and a new congener, Unguisin J.[4]Solid culture on rice medium.[4]Organic solvent extraction, followed by preparative and semi-preparative HPLC.[4][4]
Aspergillus candidusProducer of various unguisins, with studies focusing on the biosynthetic pathway.[2][3]Liquid fermentation in LPM medium.[2][3]Ethyl acetate (B1210297) extraction of the fermentation broth, followed by chromatographic separation.[2][3][2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing secondary metabolite production. Below are generalized and specific protocols compiled from studies on unguisin-producing Aspergillus species.

Fungal Cultivation

1. Solid-State Fermentation (for Aspergillus heteromorphus)

  • Medium: Rice solid medium.

  • Inoculation: Inoculation with a spore solution of A. heteromorphus.

  • Incubation: Static incubation at 25°C for 21 days.[5]

2. Liquid-State Fermentation (for Aspergillus candidus)

  • Medium (LPM Medium):

    • Glucose: 9 g/L

    • Sucrose: 10 g/L

    • Yeast Extract: 1 g/L

    • Peptone: 1 g/L

    • Sodium Acetate: 1 g/L

    • KH₂PO₄: 0.04 g/L

    • MgSO₄: 0.1 g/L

    • Soybean Meal: 5 g/L

    • CaCO₃: 1.5 g/L

    • pH adjusted to 6.8.[2]

  • Inoculation: 10⁵ fresh spores inoculated into 50 mL of LPM medium.

  • Incubation: 28°C and 220 rpm for 7 days.[2]

Extraction and Purification

1. Extraction from Solid Culture (A. heteromorphus)

  • The cultured solid medium is ground and extracted with ethyl acetate.

  • The ethyl acetate fraction is dried, and the resulting residue is dissolved in acetonitrile (B52724) for defatting with hexane.[5][6]

2. Extraction from Liquid Culture (A. candidus)

  • The fermentation broth is extracted with an equal volume of ethyl acetate with shaking.

  • The organic extract is evaporated to dryness and the crude extract is resuspended in methanol (B129727) for analysis.[3]

3. Purification (General)

  • The crude extract is subjected to fractionation using preparative High-Performance Liquid Chromatography (HPLC).

  • Further purification of the fractions containing this compound is achieved using semi-preparative HPLC.[4][6]

Quantification and Characterization
  • Quantification: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is commonly used for the quantification of this compound.

  • Structural Elucidation: The structure of this compound is confirmed using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and various Nuclear Magnetic Resonance (NMR) spectroscopy techniques (1D and 2D NMR).[4]

  • Stereochemistry: The absolute stereochemistry of the amino acid constituents is determined using methods like Marfey's method.[6]

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the generalized non-ribosomal peptide synthetase (NRPS) pathway for the biosynthesis of this compound.

Unguisin_B_Biosynthesis L_Ala L-Alanine L_Leu L-Leucine Racemase Alanine Racemase (UngC) L_Ala->Racemase Isomerization D_Ala D-Alanine NRPS UngA (NRPS) D_Ala->NRPS Substrate Incorporation L_Val L-Valine L_Leu->NRPS Substrate Incorporation L_Trp L-Tryptophan L_Val->NRPS Substrate Incorporation GABA GABA L_Trp->NRPS Substrate Incorporation GABA->NRPS Substrate Incorporation Linear_Peptide Linear Heptapeptide NRPS->Linear_Peptide Peptide Bond Formation & Elongation Unguisin_B This compound (Cyclic) NRPS->Unguisin_B Linear_Peptide->NRPS Cyclization & Release Racemase->D_Ala Experimental_Workflow Start Select Aspergillus Strain Cultivation Fungal Cultivation (Solid or Liquid Fermentation) Start->Cultivation Extraction Solvent Extraction (e.g., Ethyl Acetate) Cultivation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Chromatographic Purification (e.g., HPLC) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Structural Analysis (NMR, MS) Pure_Compound->Analysis

References

Unguisin B as a Negative Control in Cyclic Peptide Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate negative control is a critical determinant of experimental validity in cyclic peptide studies. An ideal negative control should be structurally similar to the active peptide but devoid of biological activity, thereby ensuring that any observed effects are specific to the sequence or conformation of the peptide of interest. This guide provides an objective comparison of Unguisin B as a potential negative control against established alternatives, supported by available experimental data.

This compound, a cyclic heptapeptide (B1575542) of fungal origin, has garnered attention for its apparent lack of significant biological activity in certain assays, suggesting its potential as a negative control. This guide will delve into the characteristics of this compound and compare it with the gold standard of scrambled peptides and other inactive peptide analogs.

Comparative Analysis of Negative Control Strategies

The choice of a negative control in cyclic peptide research is pivotal for differentiating sequence-specific biological effects from non-specific interactions. Below is a comparison of this compound with other commonly employed negative control strategies.

Negative Control StrategyDescriptionAdvantagesDisadvantages
This compound A naturally occurring cyclic heptapeptide isolated from fungi.- Structurally a cyclic peptide, mimicking the general class of the test molecule.- Reported to have low to no cytotoxicity in some cancer and normal cell lines.[1]- Potential for unknown or context-dependent biological activities.- Not sequence-matched to the experimental peptide.- Limited commercial availability may require in-house isolation and characterization.
Scrambled Peptides Peptides with the same amino acid composition as the active peptide but with a randomized sequence.[2][3]- The "gold standard" for demonstrating sequence-specificity.[2]- Controls for non-specific effects related to charge, hydrophobicity, and molecular weight.- Can be custom synthesized to match any experimental peptide.- Synthesis of a custom peptide can be costly and time-consuming.- A scrambled sequence could fortuitously have its own biological activity.
Inactive Analogs Structurally similar analogs of a known active peptide that have been modified to eliminate biological activity.- High structural similarity to the active peptide.- Can help to pinpoint key residues or conformations required for activity.- Requires prior knowledge of the structure-activity relationship of the active peptide.- The modification itself could introduce unforeseen biological effects.

Experimental Data on Unguisin Bioactivity

While direct studies employing this compound as a negative control are not widely documented, research on related unguisin compounds provides insights into their bioactivity profile. A study on Unguisin K, along with known congeners Unguisin A, E, and F, demonstrated a lack of significant cytotoxic effects.

Table 1: Cytotoxicity of Unguisin Peptides [1]

Cell LinePeptide Concentration% Cell Viability (relative to control)
Human non-small cell lung cancer (A549)50 µMNot significantly different from control
Human gastric cancer (MKN-45)50 µMNot significantly different from control
Human cervical cancer (Hela)50 µMNot significantly different from control
Human chronic myelogenous leukemia (K-562)50 µMNot significantly different from control
Human breast cancer (MCF7)50 µMNot significantly different from control
Human hepatocellular carcinoma (HepG2)50 µMNot significantly different from control
Human normal liver (L-02)50 µMNot significantly different from control
Human embryonic kidney (293T)50 µMNot significantly different from control

Note: The original study did not provide specific percentage values but stated that none of the unguisins exhibited significant cytotoxic effects compared to the positive control group at the tested concentration.

This lack of cytotoxicity at a relatively high concentration suggests that these unguisin peptides have low intrinsic bioactivity, a desirable characteristic for a negative control. However, it is important to note that other metabolites from Aspergillus unguis have shown cytotoxic and antibacterial activities.[4][5]

Experimental Protocols

To validate a candidate negative control like this compound, a series of rigorous experimental evaluations are necessary.

Cytotoxicity Assay Protocol (MTT Assay)

A common method to assess the general toxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the cyclic peptide (e.g., this compound, scrambled peptide) and a vehicle control (e.g., DMSO, PBS) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Target-Specific Activity Assay Protocol

To confirm the lack of specific biological activity, the negative control should be tested in the same primary assay as the active peptide. The protocol will be specific to the biological question being investigated (e.g., receptor binding assay, enzyme inhibition assay, cellular signaling pathway analysis). The negative control should not elicit a significant response compared to the vehicle control, while the active peptide should show a clear effect.

Visualizing Experimental Logic and Workflows

The following diagrams, created using Graphviz, illustrate key concepts and workflows in the selection and validation of a negative control.

experimental_workflow cluster_selection Control Selection cluster_validation Experimental Validation cluster_results Expected Outcome Active_Peptide Active Cyclic Peptide Scrambled_Peptide Scrambled Peptide Active_Peptide->Scrambled_Peptide Same Composition, Random Sequence Inactive_Analog Inactive Analog Active_Peptide->Inactive_Analog Structural Similarity, Inactivated Unguisin_B This compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Unguisin_B->Cytotoxicity_Assay Target_Assay Target-Specific Activity Assay Unguisin_B->Target_Assay Scrambled_Peptide->Cytotoxicity_Assay Scrambled_Peptide->Target_Assay Inactive_Analog->Cytotoxicity_Assay Inactive_Analog->Target_Assay No_Toxicity No Significant Toxicity Cytotoxicity_Assay->No_Toxicity No_Activity No Target-Specific Activity Target_Assay->No_Activity

Figure 1. Workflow for selecting and validating a negative control in cyclic peptide studies.

signaling_pathway Active_Peptide Active Cyclic Peptide Receptor Cellular Receptor Active_Peptide->Receptor Binds and Activates Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Biological_Response Biological Response Signaling_Cascade->Biological_Response Negative_Control Negative Control (e.g., this compound) Negative_Control->Receptor No Binding or No Activation

Figure 2. Conceptual diagram of a signaling pathway illustrating the expected action of a negative control.

Conclusion and Recommendations

The ideal negative control for a cyclic peptide study is a scrambled peptide with the same amino acid composition as the active peptide. This approach provides the most rigorous control for sequence-specificity.

This compound, and likely other unguisin peptides, present an interesting potential alternative as a "general" cyclic peptide negative control due to their reported lack of cytotoxicity. However, several considerations must be addressed:

  • Lack of Sequence Matching: this compound does not control for the specific amino acid composition of the experimental peptide.

  • Potential for Undiscovered Bioactivity: The absence of cytotoxicity does not preclude other biological activities. Thorough characterization in target-specific assays is essential.

  • Availability: As a natural product, obtaining pure and well-characterized this compound may be more challenging and costly than synthesizing a scrambled peptide.

References

A Comparative Guide to Synthetic versus Naturally Sourced Unguisin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetically produced and naturally sourced Unguisin B, a cyclic heptapeptide (B1575542) of interest for its potential biological activities. While direct comparative studies on the performance of synthetic versus natural this compound are not yet available in peer-reviewed literature, this document outlines the fundamental differences in their production, potential purity, and biological implications. The information presented is based on existing data for this compound and related natural products, alongside established principles of chemical synthesis and natural product isolation.

Executive Summary

This compound is a member of the unguisin family of cyclic heptapeptides, which are naturally produced by various fungi, particularly of the Aspergillus genus. These compounds are characterized by the presence of non-proteinogenic amino acids, including γ-aminobutyric acid (GABA), and a high proportion of D-amino acids. While research into the specific biological activities of this compound is ongoing, related compounds in this family have demonstrated antibacterial properties. This guide explores the prospective advantages and disadvantages of synthetic and naturally sourced this compound to aid researchers in selecting the most appropriate source for their specific applications.

Data Presentation: A Comparative Overview

As direct experimental comparisons are not available, this table summarizes the anticipated differences between naturally sourced and synthetically produced this compound based on general principles of peptide production.

FeatureNaturally Sourced this compoundSynthetically Produced this compound
Source Fermentation of Aspergillus species (e.g., Aspergillus unguis, Aspergillus heteromorphus)Chemical synthesis (e.g., Solid-Phase Peptide Synthesis)
Purity & Impurities May contain related Unguisin analogues (e.g., Unguisin A, J) and other fungal metabolites. Purification can be challenging.High purity achievable (>98%). Impurities are typically truncations or deletion sequences from the synthesis process, which are structurally distinct and more easily separated.
Stereochemistry Biologically determined, resulting in a specific stereoisomer.Stereochemistry is controlled at each step of the synthesis. Potential for minor epimerization.
Yield Variable, dependent on fermentation conditions and strain productivity.Scalable and predictable yield.
Cost Potentially lower at a small scale if a high-producing fungal strain is available.Higher initial setup costs, but can be more cost-effective for large-scale production and for obtaining analogues.
Structural Modification Limited to precursor-directed biosynthesis, which can be inefficient and unpredictable.Readily allows for the incorporation of unnatural amino acids, labels (fluorescent, isotopic), and other modifications.
Biological Activity Assumed to be the biologically active conformation.Biological activity is dependent on achieving the correct three-dimensional structure after synthesis and cyclization.

Biological Activity of this compound

Currently, there is limited specific quantitative data on the biological activity of this compound.

  • Antibacterial Activity: Unguisins A and B have been reported to exhibit moderate antibacterial activity.[1] However, specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are not available in the reviewed literature.

  • Cytotoxicity: A study evaluating the cytotoxic effects of several unguisins, including a compound identified as this compound, found no significant cytotoxicity against a panel of human cancer cell lines (A549, HCT-116, Hela, PC-3, NCI-H460, and SMMC-7721) and normal human embryonic kidney (HEK293T) and liver (LO2) cells at a concentration of 50 µM.[2]

Proposed Signaling Pathway Involvement

The precise molecular targets and signaling pathways modulated by this compound have not yet been elucidated. However, based on the known activities of other secondary metabolites from Aspergillus unguis and the immunomodulatory potential of some cyclic peptides, a plausible, yet hypothetical, target is the Toll-like receptor 4 (TLR4) signaling pathway. Certain metabolites from Aspergillus unguis have been shown to inhibit TLR4, which is a key receptor in the innate immune response that, upon activation by lipopolysaccharide (LPS), triggers a pro-inflammatory cascade through the NF-κB signaling pathway.

Caption: Hypothetical inhibition of the TLR4 signaling pathway by this compound.

Experimental Protocols

Natural Sourcing of this compound

The isolation of this compound from fungal cultures involves fermentation, extraction, and chromatographic purification.

1. Fungal Strain and Fermentation:

  • Strain: Aspergillus heteromorphus CBS 117.55.

  • Medium: Solid rice medium. Commercially available organic Texmati rice is autoclaved with an equal volume of water.

  • Inoculation: The fungus is grown on potato dextrose agar (B569324) (PDA) plates to generate a spore suspension. The sterile rice medium is inoculated with this suspension.

  • Incubation: The culture is incubated at 28-30°C for 14-21 days in stationary culture.

2. Extraction:

  • The fermented rice solid culture is extracted exhaustively with ethyl acetate (B1210297) (EtOAc) at room temperature.

  • The EtOAc extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Purification:

  • Fractionation: The crude extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) and evaporative light scattering detector (ELSD). A C18 column is used with a gradient elution system of water and acetonitrile (B52724) (MeCN), both containing 0.1% formic acid.

  • Isolation: Fractions containing compounds with the characteristic UV absorbance of unguisins are collected. This compound is further purified by semi-preparative HPLC using a C18 column with an isocratic or shallow gradient elution of MeCN/water.

  • Characterization: The structure of the isolated this compound is confirmed by 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The stereochemistry of the amino acid residues is determined by Marfey's method after acid hydrolysis of the peptide.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization A_heteromorphus Aspergillus heteromorphus CBS 117.55 Rice_medium Solid Rice Medium A_heteromorphus->Rice_medium Inoculation Incubation Incubation (14-21 days, 28-30°C) Rice_medium->Incubation EtOAc_extraction Ethyl Acetate Extraction Incubation->EtOAc_extraction Concentration Concentration (in vacuo) EtOAc_extraction->Concentration Crude_extract Crude Extract Concentration->Crude_extract Prep_HPLC Preparative HPLC (C18, H2O/MeCN gradient) Crude_extract->Prep_HPLC Semi_prep_HPLC Semi-preparative HPLC (C18, isocratic/shallow gradient) Prep_HPLC->Semi_prep_HPLC Pure_UnguisinB Pure this compound Semi_prep_HPLC->Pure_UnguisinB NMR NMR (1D & 2D) Pure_UnguisinB->NMR HRESIMS HRESIMS Pure_UnguisinB->HRESIMS Marfeys Marfey's Method Pure_UnguisinB->Marfeys

Caption: Workflow for the natural sourcing of this compound.

Proposed Synthetic Route for this compound

While the total synthesis of this compound has not been reported, a feasible approach can be adapted from the successful synthesis of Unguisin A. The proposed method is a Solid-Phase Peptide Synthesis (SPPS) followed by solution-phase cyclization.

1. Solid-Phase Peptide Synthesis (SPPS):

  • Resin: 2-chlorotrityl chloride (2-CTC) resin is used as the solid support.

  • Amino Acids: Fmoc-protected amino acids (Fmoc-D-Ala-OH, Fmoc-L-Leu-OH, Fmoc-L-Val-OH, Fmoc-L-Ala-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-GABA-OH) are used.

  • Coupling: The linear heptapeptide is assembled on the resin starting from the C-terminal amino acid. Each coupling step involves Fmoc deprotection with 20% piperidine (B6355638) in DMF, followed by coupling of the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.

  • Cleavage: The protected linear peptide is cleaved from the resin using a mild acid solution (e.g., HFIP/DCM) to preserve the side-chain protecting groups.

2. Solution-Phase Cyclization:

  • The protected linear peptide is dissolved in a suitable solvent (e.g., DMF) at high dilution to favor intramolecular cyclization over intermolecular polymerization.

  • A macrolactamization reagent such as PyBOP or HATU is added, along with a base (e.g., DIPEA), to facilitate the formation of the cyclic peptide. The reaction is monitored by HPLC.

3. Deprotection and Purification:

  • The side-chain protecting groups (e.g., Boc on Trp) are removed using a strong acid cocktail (e.g., TFA/H₂O/TIPS).

  • The crude synthetic this compound is purified by preparative HPLC using a C18 column with a water/acetonitrile gradient.

  • The final product is characterized by HRESIMS and NMR to confirm its identity and purity.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Solution-Phase Cyclization cluster_deprotection Deprotection & Purification cluster_final_char Characterization Resin 2-CTC Resin Assembly Stepwise Assembly of Fmoc-protected Amino Acids Resin->Assembly Cleavage Cleavage from Resin (HFIP/DCM) Assembly->Cleavage Linear_peptide Protected Linear Heptapeptide Cleavage->Linear_peptide Macrolactamization Macrolactamization (e.g., PyBOP, DIPEA in DMF) Linear_peptide->Macrolactamization Protected_cyclic Protected Cyclic this compound Macrolactamization->Protected_cyclic Deprotection Side-chain Deprotection (TFA/H₂O/TIPS) Protected_cyclic->Deprotection Purification Preparative HPLC (C18, H₂O/MeCN gradient) Deprotection->Purification Synthetic_UnguisinB Synthetic this compound Purification->Synthetic_UnguisinB Final_NMR NMR (1D & 2D) Synthetic_UnguisinB->Final_NMR Final_HRESIMS HRESIMS Synthetic_UnguisinB->Final_HRESIMS

Caption: Proposed workflow for the total synthesis of this compound.

Conclusion

The choice between naturally sourced and synthetically produced this compound will depend on the specific research goals. Natural sourcing provides the authenticated, biologically produced stereoisomer but may be limited by yield and the presence of closely related impurities. A synthetic approach, while yet to be reported for this compound, offers the potential for high purity, scalability, and the generation of novel analogues for structure-activity relationship studies. As research on the Unguisins progresses, the development of a total synthesis for this compound will be a critical step in fully elucidating its therapeutic potential.

References

Replicating Published Findings on Unguisin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on Unguisin B, a cyclic heptapeptide (B1575542) of fungal origin. The information is compiled to assist researchers in replicating and expanding upon existing studies.

Unguisins are a class of cyclic heptapeptides produced by various fungi, notably from the genus Aspergillus.[1] These molecules are characterized by the inclusion of non-proteinogenic amino acids, such as γ-aminobutyric acid (GABA), and a high proportion of D-amino acids.[2] This structural complexity, particularly the presence of the GABA moiety, imparts significant conformational flexibility, which is believed to facilitate interactions with biological targets.[2] this compound is a known congener in this family, alongside others like Unguisin A, C, D, E, F, J, and K.[2][3][4][5]

Comparative Biological Activity: Cytotoxicity

While the unguisin family of peptides has been investigated for various biological activities, quantitative comparative data is sparse in the published literature. However, a study by Hou et al. (2025) evaluated the cytotoxic effects of this compound, alongside Unguisins A, E, and F. The study tested these compounds against a panel of six human cancer cell lines and two normal human cell lines.

The findings indicate that at a concentration of 50 µM, this compound did not exhibit significant cytotoxic effects against any of the tested cell lines.[2] This suggests a low level of toxicity at this concentration under the specific experimental conditions.

CompoundCell LineCell TypeConcentration (µM)Result
This compound A549Human non-small cell lung cancer50No significant cytotoxic effect[2]
MKN-45Human gastric cancer50No significant cytotoxic effect[2]
HeLaHuman cervical cancer50No significant cytotoxic effect[2]
K-562Human chronic myelogenous leukemia50No significant cytotoxic effect[2]
MCF7Human breast cancer50No significant cytotoxic effect[2]
HepG2Human hepatocellular carcinoma50No significant cytotoxic effect[2]
L-02Human normal liver cells50No significant cytotoxic effect[2]
293THuman embryonic kidney cells50No significant cytotoxic effect[2]
Unguisin AAll above-50No significant cytotoxic effect[2]
Unguisin EAll above-50No significant cytotoxic effect[2]
Unguisin FAll above-50No significant cytotoxic effect[2]
CisplatinAll above--Positive Control[2]

Note on Antimicrobial Activity: Several sources mention that Unguisins A and B possess "moderate antibacterial activity".[3] However, specific Minimum Inhibitory Concentration (MIC) values for this compound were not available in the reviewed literature, precluding a quantitative comparison.

Experimental Protocols

Cytotoxicity Assay (CCK-8 Method)

The cytotoxic activity of this compound was evaluated using a Cell Counting Kit-8 (CCK-8) assay, as described by Hou et al. (2025).[2]

  • Cell Culture: Human cancer cell lines (A549, MKN-45, HeLa, K-562, MCF7, HepG2) and normal human cell lines (L-02, 293T) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with this compound at the desired concentration (e.g., 50 µM). A positive control (e.g., Cisplatin) and a vehicle control are included.[2]

  • Incubation: The plates are incubated for a specified period (e.g., 24-48 hours).

  • CCK-8 Reagent Addition: Following incubation, the CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Biosynthesis and Signaling

The biosynthesis of unguisins is a complex process orchestrated by a biosynthetic gene cluster (BGC). The core of this pathway is a multi-modular non-ribosomal peptide synthetase (NRPS) enzyme.

Unguisin Biosynthetic Pathway

The biosynthesis of unguisins, including this compound, is initiated by the action of an alanine (B10760859) racemase (AR) that converts L-Ala to D-Ala, which serves as the starter unit for the NRPS.[2] The core NRPS then sequentially adds the other amino acid residues, with specific domains within the NRPS catalyzing epimerization to form other D-amino acids.[2] Finally, a terminal condensation domain facilitates the cyclization and release of the mature unguisin peptide.[2]

Unguisin Biosynthesis L_Ala L-Alanine UgsC UgsC (Alanine Racemase) L_Ala->UgsC Isomerization D_Ala D-Alanine (Starter Unit) NRPS UgsA (NRPS) - Adenylation - Thiolation - Condensation - Epimerization D_Ala->NRPS Loading UgsC->D_Ala AAs Amino Acid Precursors (L-Leu, L-Val, L-Phe, etc.) AAs->NRPS Elongation Linear_Peptide Linear Heptapeptide NRPS->Linear_Peptide Synthesis Unguisin_B This compound (Cyclic Heptapeptide) NRPS->Unguisin_B Linear_Peptide->NRPS Cyclization & Release

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Unguisin Isolation and Characterization

The general workflow for identifying and characterizing unguisins from a fungal source involves several standard mycological and analytical chemistry techniques.

Experimental Workflow Fungus Fungal Culture (e.g., Aspergillus candidus) Fermentation Fermentation Fungus->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatography (e.g., UPLC) Crude_Extract->Chromatography Purified Purified this compound Chromatography->Purified Structure Structural Elucidation (NMR, MS/MS) Purified->Structure Bioassay Biological Assays (Cytotoxicity, Antimicrobial) Purified->Bioassay

Caption: General workflow for this compound isolation and analysis.

References

Unguisin B: A Comparative Analysis of Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens has catalyzed the search for novel antimicrobial agents. Among the vast array of natural products, cyclic peptides isolated from fungi have garnered significant interest. Unguisin B, a cyclic heptapeptide (B1575542) containing a unique γ-aminobutyric acid (GABA) moiety, has been isolated from fungi of the Emericella and Aspergillus genera.[1] While initial reports suggested that Unguisin A and B possess moderate antibacterial activity, a thorough review of the scientific literature reveals a conspicuous absence of specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, to substantiate these claims. In fact, some studies have reported a lack of detectable antimicrobial activity for the closely related Unguisin A.[1]

This guide aims to provide a comparative perspective on the potential efficacy of this compound by contextualizing its reported activity against that of well-established commercial antibiotics. Due to the lack of specific MIC data for this compound, this document will present a framework for comparison, detailing the standard methodologies used to assess antimicrobial efficacy and providing reference data for commonly used antibiotics against key bacterial strains.

Comparative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various commercial antibiotics against Gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis. The MIC is a critical metric, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2]

Antimicrobial AgentClassTarget OrganismMIC Range (µg/mL)
This compound Cyclic HeptapeptideS. aureus, B. subtilisNot available in cited literature. Reported to have "moderate antibacterial activity".
Penicillin β-LactamS. aureus0.06 - >256
B. subtilis0.015 - 0.5
Vancomycin GlycopeptideS. aureus0.5 - 8
B. subtilis0.125 - 1
Ciprofloxacin FluoroquinoloneS. aureus0.12 - 128
B. subtilis0.125 - 0.5
Gentamicin AminoglycosideS. aureus0.03 - 128
B. subtilis0.12 - 4
Erythromycin MacrolideS. aureus0.06 - >256
B. subtilis0.03 - 0.25
Tetracycline TetracyclineS. aureus0.12 - 64
B. subtilis0.06 - 0.5

Experimental Protocols

A standardized and reproducible methodology is paramount for the accurate assessment of antimicrobial efficacy. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution MIC Assay

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound) and commercial antibiotics in a suitable solvent.

  • Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • 96-Well Microtiter Plates: Sterile, clear, flat-bottomed plates.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from an overnight culture on a non-selective agar (B569324) plate.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Add 50 µL of the antimicrobial stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

  • The final volume in each well should be 50 µL after dilution.

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Include a positive control (wells with bacteria and no antimicrobial) and a negative control (wells with medium only).

4. Incubation:

  • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

5. Reading and Interpretation:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria. This can be assessed visually or with a plate reader.

Visualizing Experimental and Conceptual Frameworks

To further elucidate the processes involved in antimicrobial efficacy testing and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis start Start bacterial_culture Overnight Bacterial Culture start->bacterial_culture mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculate Inoculate Wells with Bacteria inoculum->inoculate plate_prep Prepare 96-Well Plate with Broth serial_dilution Perform Serial Dilutions of Antimicrobial Agent plate_prep->serial_dilution serial_dilution->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

While the precise mechanism of action for this compound is not yet elucidated, many cyclic peptides exert their antimicrobial effects by interacting with and disrupting the bacterial cell membrane. The following diagram illustrates a hypothetical signaling pathway for such a mechanism.

hypothetical_mechanism Hypothetical Mechanism of Action for a Cyclic Peptide cluster_membrane Bacterial Cell Membrane cluster_peptide Cyclic Peptide Action cluster_consequences Cellular Consequences membrane Phospholipid Bilayer peptide This compound (Cyclic Peptide) binding Electrostatic Binding to Membrane peptide->binding insertion Hydrophobic Insertion binding->insertion pore_formation Pore Formation / Membrane Destabilization insertion->pore_formation ion_leakage Ion Leakage pore_formation->ion_leakage atp_depletion ATP Depletion ion_leakage->atp_depletion cell_death Bacterial Cell Death atp_depletion->cell_death

Caption: Hypothetical model of bacterial membrane disruption by a cyclic peptide.

Conclusion

This compound represents a structurally intriguing natural product with potential, yet unquantified, antibacterial activity. The lack of publicly available MIC data precludes a direct and robust comparison with commercial antibiotics. For drug development professionals and researchers, this highlights a critical gap in the understanding of this class of molecules. Further investigation is warranted to isolate sufficient quantities of this compound and subject it to rigorous antimicrobial susceptibility testing. The standardized protocols and comparative data provided herein offer a framework for such future studies. Understanding the true potential of this compound and its analogues will require a dedicated effort to generate the foundational efficacy and mechanistic data that are currently absent from the scientific literature.

References

A Comparative Guide to Unguisin Biosynthetic Gene Clusters Across Fungal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Unguisin biosynthetic gene clusters (BGCs) from various fungal species, supported by experimental data. Unguisins are a class of cyclic heptapeptides with diverse biological activities, making their biosynthesis a subject of significant interest in natural product research and drug development. Understanding the genetic architecture and variations of their BGCs across different species is crucial for harnessing their therapeutic potential.

Interspecies Comparison of Unguisin BGCs

The biosynthesis of unguisins is orchestrated by a core non-ribosomal peptide synthetase (NRPS), designated as UgsA or its homologs. Comparative analysis of unguisin BGCs reveals both conserved features and notable variations across different producing organisms, primarily within the Aspergillus genus.

A key difference observed is the genomic location of the alanine (B10760859) racemase gene (ugsC), which is responsible for providing the D-alanine precursor for the NRPS. In some species, such as Aspergillus violaceofuscus and Aspergillus campestris, ugsC is located within the BGC. However, in Aspergillus candidus, this gene is found outside the main cluster.[1][2] Another significant variation is the presence of additional tailoring enzymes within the BGC. For instance, the ung' cluster in Aspergillus campestris contains an extra methyltransferase gene (ungE') that is absent in the ung cluster of A. violaceofuscus.[1] This methyltransferase is hypothesized to be responsible for the methylation of a phenylalanine residue in the resulting unguisin variant.[1]

The core NRPS, UgsA, exhibits a high degree of similarity across different species, suggesting a conserved mechanism for the assembly of the heptapeptide (B1575542) backbone. For example, the UgsA in A. candidus shows 71% and 91% similarity to the core NRPS in A. violaceofuscus and A. campestris, respectively.[1] Despite this overall conservation, phylogenetic analysis of the adenylation (A) and condensation (C) domains within the NRPS reveals variations that likely contribute to the structural diversity of unguisins produced by different species.[3][4][5]

Quantitative Comparison of Unguisin BGCs
FeatureAspergillus candidus (ugs cluster)Aspergillus violaceofuscus (ung cluster)Aspergillus campestris (ung' cluster)Aspergillus heteromorphus (ung'' cluster)
Core NRPS UgsAUngAUngA'UngA''
Core NRPS Similarity to A. violaceofuscus UngA 71%[1]100%91% (UngA')[1]High homology[3]
Alanine Racemase Gene (ugsC homolog) Located outside the BGC[1][2]Present within the BGC (UngC)[1]Present within the BGC (UngC')[1]Present within the BGC[3]
Methyltransferase Gene Present (UgsB)[1]AbsentPresent (UngE')[1]Absent
Other Tailoring Enzymes 15 other genes with unconfirmed roles in unguisin biosynthesis[1]Hydrolase (UngD)Not specifiedHydrolase, Transporter[3]
Produced Unguisins Unguisin K, A, E, F[1]Unguisin A, B[3]Unguisin H, I[1]Unguisin B, J[3]

Experimental Protocols

Detailed methodologies are crucial for the functional characterization and comparative analysis of unguisin BGCs. The following are key experimental protocols adapted from established methods in fungal genetics and natural product research.

Identification of the Unguisin Biosynthetic Gene Cluster

Objective: To identify the putative BGC responsible for unguisin production in a fungal genome.

Methodology:

  • Genome Sequencing and Annotation: Obtain the whole-genome sequence of the target fungal strain. Annotate the genome to predict open reading frames (ORFs).

  • Bioinformatic Analysis using antiSMASH: Submit the annotated genome to the 'antibiotics & Secondary Metabolite Analysis Shell' (antiSMASH) software.[1][6][7] This tool predicts BGCs and provides annotations for the core biosynthetic genes (e.g., NRPS) and tailoring enzymes.

  • Homology Search: Use the amino acid sequence of a known unguisin NRPS (e.g., UngA from A. violaceofuscus) as a query to perform a BLAST search against the predicted proteome of the target fungus to identify the homologous NRPS gene within a predicted BGC.[1]

Gene Knockout for Functional Verification

Objective: To confirm the role of a specific gene or the entire BGC in unguisin biosynthesis.

Methodology (using hygromycin resistance marker, hph):

  • Construction of Deletion Cassette:

    • Amplify approximately 1-1.5 kb regions flanking the 5' and 3' ends of the target gene from the fungal genomic DNA using PCR.

    • Amplify the hygromycin B phosphotransferase (hph) gene from a suitable plasmid template (e.g., pCSN44).[8]

    • Assemble the 5' flank, the hph cassette, and the 3' flank into a linear deletion cassette using techniques like yeast recombinational cloning or fusion PCR.[8][9]

  • Protoplast Preparation and Transformation:

    • Grow the fungal strain in a suitable liquid medium.

    • Digest the fungal cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

    • Transform the protoplasts with the generated gene deletion cassette using a PEG-CaCl2 mediated method.[10]

  • Selection and Verification of Mutants:

    • Plate the transformed protoplasts on a regeneration medium containing hygromycin B for selection.

    • Isolate genomic DNA from the resulting resistant colonies.

    • Confirm the correct integration of the deletion cassette and the absence of the target gene by PCR and Southern blot analysis.

  • Metabolite Analysis:

    • Cultivate the wild-type and mutant strains under identical conditions.

    • Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the metabolite profiles and confirm the loss of unguisin production in the knockout mutant.[1]

In Vitro Characterization of NRPS Adenylation Domain Specificity

Objective: To determine the amino acid substrate specificity of the adenylation (A) domains within the unguisin NRPS.

Methodology:

  • Cloning and Expression of A-domains:

    • Amplify the DNA sequence encoding an individual A-domain from the NRPS gene.

    • Clone the amplified fragment into an expression vector (e.g., pET vector for E. coli expression) with a suitable tag (e.g., His-tag) for purification.

    • Express the recombinant A-domain protein in a suitable host like E. coli.

  • Protein Purification: Purify the expressed A-domain protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • ATP-[³²P]PPi Exchange Assay:

    • Set up reaction mixtures containing the purified A-domain, ATP, MgCl₂, and a specific amino acid substrate.

    • Add [³²P]pyrophosphate (PPi) to the reaction.

    • The A-domain-catalyzed activation of its specific amino acid substrate results in the formation of an aminoacyl-AMP intermediate and the release of PPi. The reverse reaction leads to the incorporation of [³²P]PPi into ATP.

    • Measure the radioactivity of the formed [³²P]ATP to quantify the A-domain's activity with different amino acid substrates.

Visualizations

Unguisin Biosynthetic Pathway

Unguisin Biosynthesis General Unguisin Biosynthetic Pathway cluster_tailoring Tailoring (Species-Dependent) L_Ala L-Alanine UgsC UgsC (Alanine Racemase) L_Ala->UgsC Amino_Acids Proteinogenic Amino Acids UgsA UgsA (NRPS) Amino_Acids->UgsA GABA γ-Aminobutyric Acid GABA->UgsA UgsC->UgsA D-Alanine Linear_Heptapeptide Linear Heptapeptide UgsA->Linear_Heptapeptide Assembly Cyclic_Unguisin Cyclic Unguisin Linear_Heptapeptide->Cyclic_Unguisin Cyclization & Release UgsB_UngE UgsB / UngE' (Methyltransferase) Cyclic_Unguisin->UgsB_UngE Methylation Methylated_Unguisin Methylated Unguisin UgsB_UngE->Methylated_Unguisin

Caption: A generalized workflow of Unguisin biosynthesis.

Experimental Workflow for BGC Functional Analysis

BGC Functional Analysis Workflow Experimental Workflow for Unguisin BGC Functional Analysis start Fungal Strain with Putative Unguisin BGC genome_mining Genome Mining (antiSMASH) start->genome_mining metabolite_extraction Metabolite Extraction start->metabolite_extraction Wild-type Strain gene_knockout Gene Knockout (e.g., ugsA) genome_mining->gene_knockout gene_knockout->metabolite_extraction Mutant Strain hplc_ms HPLC/LC-MS Analysis metabolite_extraction->hplc_ms comparison Compare Metabolite Profiles (Wild-type vs. Mutant) hplc_ms->comparison conclusion Confirm BGC Function comparison->conclusion

Caption: A workflow for the functional analysis of Unguisin BGCs.

References

Unraveling the Functional Significance of Key Amino Acid Residues in Unguisin B

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Unguisin B, a cyclic heptapeptide (B1575542) of fungal origin, has garnered interest within the scientific community for its unique structure, featuring a γ-aminobutyric acid (GABA) moiety. As a member of the unguisin family of natural products, it shares a conserved structural scaffold with its congeners, yet displays subtle variations in its amino acid composition. These differences are believed to be crucial determinants of their biological activities. This guide provides a comparative analysis of this compound and its analogs, summarizing key experimental data that elucidates the role of specific amino acid residues in its function.

Probing the Structure-Activity Relationship of this compound

The core structure of the unguisin family is characterized by a conserved D-Trp-GABA-D-Ala sequence, while variability in other amino acid positions contributes to their structural diversity.[1][2][3] this compound and its closely related analog, Unguisin A, differ at a single amino acid position; this compound incorporates a D-Leucine (D-Leu) residue, whereas Unguisin A contains a D-Phenylalanine (D-Phe) at the corresponding position.[4] This subtle change provides a valuable tool for investigating the impact of this specific residue on biological activity.

While the biological functions of many unguisins are still under investigation, preliminary studies suggest a range of activities.[1][3] Understanding the contribution of each amino acid residue is paramount for the future design of potent and selective therapeutic agents based on the unguisin scaffold.

Comparative Analysis of this compound and Analogs

To date, comprehensive experimental data directly comparing the biological activities of this compound with a wide range of synthetic or naturally occurring analogs is limited in the public domain. The biosynthesis of unguisins is orchestrated by a multi-modular non-ribosomal peptide synthetase (NRPS) known as UngA.[1][5] The modular nature of this enzymatic machinery allows for the incorporation of different amino acids, leading to the diversity observed in the unguisin family.[5]

Future research involving the targeted modification of the UngA enzyme or the chemical synthesis of this compound analogs will be instrumental in generating the data required for a complete quantitative comparison. Such studies would enable the construction of a detailed structure-activity relationship (SAR) table, providing invaluable insights for medicinal chemists and pharmacologists.

Experimental Methodologies for Validating Amino Acid Residue Function

The validation of the functional role of specific amino acid residues in this compound would necessitate a combination of synthetic chemistry and biological assays. The following experimental protocols outline the key methodologies that would be employed in such investigations.

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

Objective: To synthesize this compound and its analogs with single amino acid substitutions.

Protocol:

  • Resin Preparation: A suitable solid support resin (e.g., 2-chlorotrityl chloride resin) is functionalized with the first protected amino acid.

  • Amino Acid Coupling: The subsequent protected amino acids are sequentially coupled to the growing peptide chain using a coupling agent (e.g., HATU, HOBt) in the presence of a base (e.g., DIPEA).

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed after each coupling step using a solution of piperidine (B6355638) in DMF.

  • Cleavage and Cyclization: Once the linear peptide is assembled, it is cleaved from the resin using a cleavage cocktail (e.g., TFA/TIS/H2O). The linear peptide is then cyclized in solution under high dilution conditions using a suitable cyclization reagent (e.g., DPPA, PyBOP).

  • Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the synthesized peptides are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Bioactivity Assays

Objective: To assess the biological activity of the synthesized this compound analogs in comparison to the wild-type peptide. The choice of assay will depend on the known or hypothesized biological function of this compound. Examples include:

  • Antimicrobial Assays (e.g., Minimum Inhibitory Concentration - MIC):

    • A panel of relevant microorganisms (bacteria, fungi) is cultured in appropriate growth media.

    • Serial dilutions of the this compound analogs are prepared.

    • The microbial cultures are incubated with the peptides at various concentrations in microtiter plates.

    • The MIC is determined as the lowest concentration of the peptide that inhibits visible microbial growth after a defined incubation period.

  • Cytotoxicity Assays (e.g., MTT Assay):

    • A panel of cancer cell lines and/or normal cell lines are seeded in 96-well plates.

    • The cells are treated with serial dilutions of the this compound analogs.

    • After a specified incubation time, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The formazan (B1609692) crystals formed by viable cells are dissolved, and the absorbance is measured to determine cell viability.

  • Enzyme Inhibition Assays:

    • If this compound is hypothesized to inhibit a specific enzyme, a suitable enzymatic assay is established.

    • The enzyme, its substrate, and varying concentrations of the this compound analogs are incubated together.

    • The enzymatic activity is measured by monitoring the formation of the product or the depletion of the substrate over time. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.

Logical Workflow for Structure-Activity Relationship Studies

The process of validating the role of specific amino acid residues in this compound follows a logical progression from synthesis to biological evaluation.

cluster_synthesis Peptide Synthesis & Characterization cluster_bioassay Biological Evaluation Synthesis Solid-Phase Peptide Synthesis of this compound Analogs Purification RP-HPLC Purification Synthesis->Purification Characterization MS and NMR Analysis Purification->Characterization Bioassays In Vitro Bioactivity Assays (e.g., MIC, MTT, Enzyme Inhibition) Characterization->Bioassays Pure Peptides Data_Analysis Data Analysis (IC50, MIC determination) Bioassays->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Conclusion Identification of Functionally Important Residues SAR->Conclusion Key Residues Identified

Caption: Workflow for elucidating the structure-activity relationship of this compound.

Signaling Pathway and Experimental Workflow Diagrams

As specific signaling pathways modulated by this compound have not yet been fully elucidated, a detailed pathway diagram cannot be provided at this time. Future research identifying the molecular targets of this compound will be crucial for mapping its mechanism of action.

The following diagram illustrates a generalized experimental workflow for comparing the bioactivity of this compound with a hypothetical analog.

cluster_peptides Test Compounds cluster_assay Comparative Bioactivity Assay UnguisinB This compound (Wild-Type) Assay Biological Assay (e.g., Cytotoxicity Assay) UnguisinB->Assay Analog This compound Analog (e.g., Leu -> Ala) Analog->Assay Measurement Measure Biological Response (e.g., Cell Viability) Assay->Measurement Comparison Compare IC50 Values Measurement->Comparison Conclusion Conclusion on the Role of the Specific Residue Comparison->Conclusion Determine Impact of Amino Acid Substitution

Caption: Experimental workflow for comparing the bioactivity of this compound and an analog.

References

Safety Operating Guide

Personal protective equipment for handling Unguisin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of novel compounds like Unguisin B is paramount for both personal safety and research integrity. As a cyclic heptapeptide (B1575542) isolated from fungi, this compound's specific toxicological properties are not extensively documented.[1][2][3] Therefore, it must be handled with the caution appropriate for a potentially hazardous substance. This guide provides essential safety protocols, operational procedures, and disposal plans based on best practices for handling similar research-grade peptides and fungal metabolites.[4][5][6]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is crucial to minimize exposure when handling this compound, particularly in its solid, powdered form. The following PPE is recommended.[4][7][8]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and potential liquid splashes.[4][7]
Face ShieldRecommended when handling larger quantities of the lyophilized powder or when there is a significant risk of splashing.[8]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from contamination.[4][7]
Hand Protection Chemical-Resistant GlovesNitrile gloves are standard for handling laboratory chemicals. Change gloves immediately if they become contaminated.[4][9]
Respiratory Protection Fume Hood or Biosafety CabinetAll handling of solid this compound should be conducted in a fume hood or other ventilated enclosure to prevent inhalation of airborne particles.[4][7]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.[8]

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[10] For long-term stability, storage at -20°C is recommended.[10]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the designated workspace within a chemical fume hood.[4][5]

  • Weighing and Transfer: To minimize dust creation, use clean, dedicated spatulas and weighing papers for transferring the solid compound.[7]

  • Reconstitution: If preparing a solution, add the solvent slowly to the vial containing the lyophilized powder to avoid splashing. For hydrophobic peptides, initial dissolution in an organic solvent like DMSO may be necessary before dilution with an aqueous buffer.[8]

  • Labeling: All solutions and aliquots must be clearly labeled with the compound name, concentration, preparation date, and a "For Research Use Only" warning.[4]

Disposal Plan

All waste contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.[5][11]

Waste TypeContainerLabelingDisposal Procedure
Solid Waste Designated, leak-proof chemical waste container.[5]"Chemical Waste," Contents ("this compound contaminated solids"), Accumulation Start Date.Collect all contaminated materials such as pipette tips, tubes, gloves, and weighing papers in this container.[5]
Liquid Waste Labeled, sealed liquid chemical waste container."Chemical Waste," Contents ("this compound in [Solvent]"), Accumulation Start Date.Collect all solutions containing this compound. Do not pour down the drain.[7][11]
Empty Vials Chemical Waste ContainerN/ARinse the original vial with an appropriate solvent three times. Collect the rinsate as liquid chemical waste. Deface the original label and dispose of the rinsed vial as chemical waste.[11]

Waste Disposal Workflow:

G cluster_handling Handling this compound cluster_waste Waste Generation & Segregation cluster_disposal Disposal Pathway start Start: Wear Appropriate PPE weigh Weigh/Handle Solid in Fume Hood start->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment solid_waste Solid Waste Generated (Gloves, Tips, Vials) experiment->solid_waste liquid_waste Liquid Waste Generated (Solutions, Rinsate) experiment->liquid_waste collect_solid Collect in Labeled Solid Chemical Waste Bin solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Bin liquid_waste->collect_liquid ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup end End: Decontaminate Workspace ehs_pickup->end

Caption: Workflow for handling and disposal of this compound.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in safety literature, its handling and disposal should align with the context of its use. If this compound is used in experiments involving biological materials, such as cell cultures or animal models, the resulting waste may also need to be treated as biohazardous waste, potentially requiring decontamination (e.g., autoclaving) before chemical waste disposal.[5] Always consult your institution's biosafety guidelines in such cases.

References

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Retrosynthesis Analysis

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